molecular formula C6H6N2O4 B1593174 3-Methoxy-5-nitropyridin-2-ol CAS No. 75710-99-5

3-Methoxy-5-nitropyridin-2-ol

Cat. No.: B1593174
CAS No.: 75710-99-5
M. Wt: 170.12 g/mol
InChI Key: JDHPYWKDVDFUDW-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitropyridin-2-ol is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPYWKDVDFUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634326
Record name 3-Methoxy-5-nitropyridin-2(1H)-one
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Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75710-99-5
Record name 3-Methoxy-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-nitropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-5-nitropyridin-2-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-nitropyridin-2-ol

Introduction

This compound, also known as 3-Methoxy-5-nitro-2-pyridone, is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. Its structure, featuring a methoxy group, a nitro group, and a hydroxypyridine core, provides a versatile scaffold for the synthesis of more complex molecules. Substituted nitropyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals, where the nitro group can be readily transformed into other functional groups, such as amines, enabling further molecular elaboration[1][2]. This guide provides a detailed, step-by-step pathway for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from 2,3-dihydroxypyridine. The overarching strategy involves:

  • Selective O-Methylation: A regioselective methylation of one of the two hydroxyl groups on the starting material.

  • Electrophilic Nitration: The introduction of a nitro group onto the electron-rich pyridine ring.

This sequence is logical and efficient. Performing the methylation first establishes the methoxy group, which, along with the remaining hydroxyl group, acts as a powerful activating and directing group for the subsequent electrophilic nitration, ensuring the desired regiochemical outcome.

Synthesis_Pathway start_material 2,3-Dihydroxypyridine intermediate 3-Methoxypyridin-2-ol (Intermediate Syrup) start_material->intermediate Step 1: O-Methylation final_product This compound intermediate->final_product Step 2: Nitration reagents1 1. NaOH, H₂O 2. Dimethyl Sulfate reagents2 Conc. H₂SO₄ Conc. HNO₃ caption Figure 1: Two-Step Synthesis Workflow.

Figure 1: Two-Step Synthesis Workflow.

Part 1: Selective O-Methylation of 2,3-Dihydroxypyridine

Scientific Rationale & Mechanistic Insights

The initial step involves the methylation of 2,3-dihydroxypyridine. The key challenge is to achieve mono-methylation selectively at the 3-position. 2,3-dihydroxypyridine exists in equilibrium with its tautomeric pyridone forms. The acidity of the two hydroxyl groups differs, and deprotonation with a strong base like sodium hydroxide generates the more nucleophilic oxygen anion, which subsequently attacks the electrophilic methyl group of dimethyl sulfate (a potent methylating agent) in an SN2 reaction.

The reaction is initiated at a low temperature (5°C) to control the initial exothermic deprotonation and is then allowed to stir for an extended period (20 hours) while slowly warming to room temperature. This gradual temperature increase ensures the reaction proceeds to completion without promoting undesired side reactions, such as di-methylation or N-methylation of the pyridine ring.

Part 2: Electrophilic Aromatic Nitration

Scientific Rationale & Mechanistic Insights

The second step is the nitration of the intermediate syrup (crude 3-methoxypyridin-2-ol). The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the presence of two strong electron-donating groups (the hydroxyl and methoxy groups) sufficiently activates the ring for nitration to occur.

The reaction employs a classic nitrating mixture of concentrated nitric acid in concentrated sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-donating -OH and -OCH₃ groups are ortho-, para-directing. Both groups direct the incoming electrophile to the 5-position, resulting in a high degree of regioselectivity.

Critical Parameters: Temperature control is paramount during this step. The addition of the nitrating mixture is performed between 10°C and 15°C to prevent runaway reactions and the formation of undesired byproducts[3]. The subsequent stirring at 5°C ensures the reaction completes while minimizing decomposition of the product.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure[3].

Step 1: Synthesis of 3-Methoxypyridin-2-ol
  • Preparation: To a reaction vessel, add distilled water (75 ml), sodium hydroxide (8.6 g, 0.215 mol), and 2,3-dihydroxypyridine (22.0 g, 0.20 mol).

  • Cooling: Cool the mixture to 5°C in an ice bath with stirring.

  • Methylation: Add dimethyl sulfate (25.0 g, 0.21 mol) dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

  • Isolation: Remove the water in vacuo (at approximately 65°C) to yield a syrup. This crude intermediate is used directly in the next step without further purification.

Step 2: Synthesis of this compound
  • Dissolution: Dissolve the syrup obtained from Step 1 in concentrated sulfuric acid (50-60 ml) while maintaining the temperature at 5°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml).

  • Nitration: Add the cold nitrating mixture to the reaction vessel at a rate that maintains the internal temperature between 10°C and 15°C[3].

  • Reaction Completion: Once the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

  • Work-up: Pour the reaction mixture onto approximately 400 ml of ice. A red precipitate will form.

  • Purification: Collect the precipitate by filtration. Recrystallize the solid from water to yield the final product, this compound. The reported yield for this process is 5.8 g (17%)[3].

Quantitative Data Summary

ParameterReactantMolar Eq.MolesMass / Volume
Step 1 2,3-Dihydroxypyridine1.00.20 mol22.0 g
Sodium Hydroxide1.0750.215 mol8.6 g
Dimethyl Sulfate1.050.21 mole25.0 g
Step 2 Crude Intermediate1.0~0.20 mol-
Conc. Nitric Acid--20 ml
Conc. Sulfuric Acid--~75 ml (total)
Product This compound-0.034 mol5.8 g (17% Yield)

Conclusion

The described two-step synthesis provides a clear and reproducible pathway to this compound. The methodology relies on fundamental organic chemistry principles, including selective O-methylation and directed electrophilic aromatic substitution. Careful control of reaction conditions, particularly temperature, is essential for achieving the desired product and ensuring a safe laboratory operation. The resulting compound serves as a valuable building block for further synthetic endeavors in pharmaceutical and agrochemical research.

References

An In-Depth Technical Guide to 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitropyridin-2-ol is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal and agrochemical research. Its unique electronic and structural features, arising from the interplay of the methoxy, nitro, and hydroxyl functional groups on the pyridine core, make it a valuable intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its chemical identifiers, properties, synthesis, and potential applications, with a focus on providing field-proven insights for researchers in drug development.

Chemical Identity and Properties

A clear and unambiguous identification of a chemical entity is the foundation of all scientific research. This section provides the core identifiers and physicochemical properties of this compound.

Key Identifiers

It is crucial to note that while the primary CAS number for this compound is 75710-99-5, other CAS numbers for positional isomers exist, and careful verification is essential.

IdentifierValue
CAS Number 75710-99-5[1][2]
Molecular Formula C₆H₆N₂O₄[1][2][3]
IUPAC Name This compound
Synonyms 3-Methoxy-5-nitro-pyridin-2-ol, 2-Hydroxy-3-methoxy-5-nitropyridine, 3-Methoxy-5-nitro-2-pyridone[4]
InChI InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9)[3]
InChIKey JDHPYWKDVDFUDW-UHFFFAOYSA-N[3]
SMILES COC1=CC(=O)NC=C1--INVALID-LINK--[O-][3]
Physicochemical Properties
PropertyValueSource
Molecular Weight 170.12 g/mol [1][2]
Appearance Solid[4]
Melting Point >101°C (decomposes)[1]
Predicted XlogP -0.1[3]
Storage Temperature -20°C[2]
Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published in publicly accessible databases, predicted mass spectrometry data is available. Researchers are advised to obtain compound-specific analytical data from the supplier or through in-house analysis for definitive structural confirmation.

Predicted Mass Spectrometry Data: [3]

Adductm/z
[M+H]⁺171.04004
[M+Na]⁺193.02198
[M-H]⁻169.02548

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established literature.

Experimental Protocol: A Two-Step Synthesis

This synthesis involves the methylation of 2,3-dihydroxypyridine followed by nitration.

Step 1: Methylation of 2,3-dihydroxypyridine

  • To a solution of 2,3-dihydroxypyridine (0.20 mol) in 75 mL of distilled water, add sodium hydroxide (0.215 mol).

  • Cool the reaction mixture to 5°C.

  • Add dimethyl sulfate (0.21 mol) dropwise to the cooled mixture.

  • Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

  • Remove the water in vacuo at approximately 65°C to yield a syrup.

Step 2: Nitration

  • Dissolve the syrup obtained from Step 1 in 50-60 mL of concentrated sulfuric acid at 5°C.

  • Prepare a cold mixture of concentrated nitric acid (20 mL) in concentrated sulfuric acid (20 mL).

  • Add the cold nitrating mixture to the solution from Step 2 at a rate that maintains the reaction temperature between 10°C and 15°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

  • Pour the reaction mixture onto approximately 400 mL of ice.

  • Collect the resulting red precipitate by filtration.

  • Recrystallize the precipitate from water to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration A 2,3-dihydroxypyridine + Sodium Hydroxide in Water B Add Dimethyl Sulfate at 5°C A->B C Stir for 20h, warm to RT B->C D Remove Water in vacuo C->D E Syrup Intermediate D->E F Dissolve Syrup in conc. H₂SO₄ at 5°C E->F Proceed to Nitration G Add cold HNO₃/H₂SO₄ (10-15°C) F->G H Stir for 30 min at 5°C G->H I Pour onto Ice H->I J Filter Precipitate I->J K Recrystallize from Water J->K L This compound K->L Drug_Discovery_Workflow A Compound Synthesis & Structural Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Design & Synthesis E In Vivo Efficacy Studies (Animal Models) D->E F Toxicity and Safety Profiling E->F G Preclinical Candidate Selection F->G

References

Spectroscopic Characterization of 3-Methoxy-5-nitropyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 3-Methoxy-5-nitropyridin-2-ol

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of an electron-donating methoxy group, an electron-withdrawing nitro group, and a hydroxyl group (in the pyridin-2-ol tautomer) imparts a unique electronic and steric profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound after synthesis and for elucidating its role in further chemical transformations. This guide provides a detailed exposition of the expected spectroscopic data.

Synthesis of this compound

A documented synthesis of this compound provides the necessary context for its characterization. The following protocol is based on a known procedure[1]:

Experimental Protocol: Synthesis of this compound [1]

  • Step 1: Methylation of 2,3-dihydroxypyridine. To a solution of 2,3-dihydroxypyridine (22.0 g, 0.20 mole) and sodium hydroxide (8.6 g, 0.215 mole) in distilled water (75 ml), cooled to 5°C, dimethyl sulfate (25.0 g, 0.21 mole) is added dropwise. The reaction mixture is stirred for 20 hours, allowing it to warm to room temperature slowly.

  • Step 2: Removal of Water. The water is removed in vacuo at approximately 65°C to yield a syrup.

  • Step 3: Nitration. The syrup is dissolved in concentrated sulfuric acid (50-60 ml) at 5°C. A cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) is added at a rate that maintains the reaction temperature between 10°C and 15°C.

  • Step 4: Quenching and Precipitation. After the addition is complete, the mixture is stirred for 30 minutes at 5°C and then poured onto approximately 400 ml of ice.

  • Step 5: Isolation and Recrystallization. The resulting red precipitate is collected by filtration and recrystallized from water to yield the final product.

The successful synthesis of the target compound necessitates its thorough spectroscopic verification, as detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methoxy protons and the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
OCH₃3.9 - 4.1Singlet (s)3HThe methoxy group is deshielded by the adjacent oxygen and the aromatic ring.
H-47.8 - 8.0Doublet (d)1HThis proton is deshielded by the adjacent nitro group and is coupled to H-6.
H-68.5 - 8.7Doublet (d)1HThis proton is significantly deshielded by the electron-withdrawing nitro group at the para position and the ring nitrogen. It is coupled to H-4.
OH/NHBroad singlet1HThe chemical shift of the hydroxyl/amide proton is variable and depends on the solvent and concentration.

Causality in ¹H NMR Chemical Shifts:

  • The methoxy protons appear as a singlet as there are no adjacent protons to couple with.

  • The aromatic protons (H-4 and H-6) will appear as doublets due to mutual coupling (ortho-coupling). The proton at the 6-position is expected to be further downfield due to the strong deshielding effect of the para-nitro group.

  • The -OH proton of the pyridin-2-ol tautomer (or the -NH proton of the 2-pyridone tautomer) will likely be a broad signal that may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of six distinct carbon environments is anticipated.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
C-2158 - 162This carbon is attached to both an oxygen and a nitrogen, leading to a significant downfield shift.
C-3145 - 150Attached to the electron-donating methoxy group, its chemical shift is influenced by resonance.
C-4120 - 125This carbon is ortho to the electron-withdrawing nitro group.
C-5140 - 145Directly attached to the nitro group, this carbon will be significantly deshielded.
C-6135 - 140This carbon is deshielded by the ring nitrogen and the meta-nitro group.

Expert Insights on ¹³C NMR:

The chemical shifts are highly dependent on the electronic environment. The carbon bearing the nitro group (C-5) and the carbon at the 2-position (C-2) are expected to be the most downfield due to the strong deshielding effects of the nitro group and the heteroatoms (O and N), respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200 (broad)O-H / N-HStretching
3100 - 3000C-H (aromatic)Stretching
2950 - 2850C-H (methoxy)Stretching
1660 - 1640C=O (amide I)Stretching (in pyridone tautomer)
1600 - 1580C=C / C=NRing Stretching
1550 - 1500N-O (asymmetric)Stretching (nitro group)
1350 - 1300N-O (symmetric)Stretching (nitro group)
1250 - 1200C-O (methoxy)Asymmetric Stretching
1050 - 1000C-O (methoxy)Symmetric Stretching

Interpretation of the IR Spectrum:

  • The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the O-H or N-H stretching, confirming the presence of the pyridinol/pyridone functionality.

  • Strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • A strong band in the 1660-1640 cm⁻¹ region would suggest a significant contribution from the 2-pyridone tautomer.

  • The presence of C-O stretching bands for the methoxy group further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₆N₂O₄) is 170.12 g/mol . A prominent molecular ion peak at m/z = 170 is expected in the mass spectrum.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (mass = 46) and NO (mass = 30). For this molecule, we can predict the following fragments:

    • Loss of NO₂: [M - NO₂]⁺ at m/z = 124.

    • Loss of CH₃ from the methoxy group: [M - CH₃]⁺ at m/z = 155.

    • Loss of CO from the pyridone ring: This is a common fragmentation for pyridones.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 170 F1 [M - NO₂]⁺ m/z = 124 M->F1 - NO₂ F2 [M - CH₃]⁺ m/z = 155 M->F2 - CH₃ F3 [M - NO]⁺ m/z = 140 M->F3 - NO

References

Unveiling the Solid-State Architecture of 3-Methoxy-5-nitropyridin-2-ol: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the crystal structure of 3-Methoxy-5-nitropyridin-2-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Initial comprehensive searches of crystallographic databases and the scientific literature did not yield a publicly available, solved crystal structure for this specific compound. Therefore, this document pivots from a retrospective analysis to a prospective guide, outlining the critical experimental and computational workflows required to determine and analyze its three-dimensional solid-state architecture. We present a holistic approach, from synthesis and single-crystal growth to advanced X-ray diffraction techniques and structure refinement. This guide is intended to serve as a robust framework for researchers embarking on the crystallographic characterization of this and related novel compounds, ensuring scientific integrity and a thorough understanding of its structural attributes.

Introduction: The Significance of Crystalline Structure

The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, stability, bioavailability, and hygroscopicity. For active pharmaceutical ingredients (APIs) and other functional organic materials, a comprehensive understanding of the crystal structure is not merely academic—it is a cornerstone of rational drug design and materials engineering. This compound, with its potential for diverse intermolecular interactions via hydrogen bonding, π-stacking, and dipole-dipole forces, presents a compelling case for detailed structural elucidation. This guide provides the scientific rationale and detailed protocols to achieve this.

Synthesis and Purification: The Foundation of Quality Crystals

High-quality single crystals are predicated on the purity of the starting material. The synthesis of this compound has been reported and serves as our starting point[1].

Synthetic Protocol

The synthesis involves a two-step process beginning with the methylation of 2,3-dihydroxypyridine, followed by nitration.

Step 1: Methylation of 2,3-dihydroxypyridine

  • To a solution of 2,3-dihydroxypyridine (0.20 mole) and sodium hydroxide (0.215 mole) in 75 ml of distilled water, cool the mixture to 5°C.

  • Add dimethyl sulfate (0.21 mole) dropwise, maintaining the temperature.

  • Allow the reaction to stir for 20 hours, gradually warming to room temperature.

  • Remove the water in vacuo to obtain a syrup.

Step 2: Nitration

  • Dissolve the syrup in 50-60 ml of concentrated sulfuric acid at 5°C.

  • Add a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml) at a rate that maintains the reaction temperature between 10-15°C.

  • After the addition is complete, stir the mixture for 30 minutes at 5°C.

  • Pour the reaction mixture onto approximately 400 ml of ice.

  • Collect the resulting red precipitate by filtration.

Purification and Characterization

The crude product should be recrystallized from water to yield the purified this compound[1]. The purity of the compound must be rigorously assessed prior to crystallization attempts.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural verification and purity assessmentChemical shifts and coupling constants consistent with the proposed structure; absence of significant impurity signals.
LC-MS/HPLC Purity assessmentA single major peak indicating high purity (>98%).
FT-IR Spectroscopy Functional group identificationPresence of characteristic vibrational bands for O-H, N-O (nitro group), C=O, C-O, and aromatic C-H stretches.
Melting Point Purity and identificationA sharp melting point is indicative of high purity. The reported melting point is >101°C (decomposition)[2].

Single-Crystal Growth: The Art and Science of Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically explored.

Solvent Selection

A solvent screening should be performed to identify solvents in which this compound has moderate solubility. Solvents to consider include water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane, as well as binary mixtures.

Crystallization Techniques
  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The workflow for crystallization can be visualized as follows:

Crystallization Workflow cluster_Preparation Material Preparation cluster_Crystallization Crystal Growth cluster_Analysis Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization Purity_Assessment Purity Assessment (>98%) Purification->Purity_Assessment NMR, LC-MS Solvent_Screening Solvent Screening Purity_Assessment->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Cooling Cooling Solvent_Screening->Cooling Crystal_Selection Crystal Selection & Mounting Slow_Evaporation->Crystal_Selection Vapor_Diffusion->Crystal_Selection Cooling->Crystal_Selection SC_XRD Single-Crystal X-ray Diffraction Crystal_Selection->SC_XRD Structural_Analysis Refined_Structure Refined Crystal Structure Molecular_Geometry Molecular Geometry (Bond Lengths, Angles) Refined_Structure->Molecular_Geometry Crystal_Packing Crystal Packing (Unit Cell, Symmetry) Refined_Structure->Crystal_Packing Intermolecular_Interactions Intermolecular Interactions Refined_Structure->Intermolecular_Interactions H_Bonding Hydrogen Bonding (O-H···O, N-H···O) Intermolecular_Interactions->H_Bonding Pi_Stacking π-π Stacking Intermolecular_Interactions->Pi_Stacking Other_Interactions Other Weak Interactions (C-H···O) Intermolecular_Interactions->Other_Interactions

References

Unveiling the Bio-Potential: A Technical Guide to 3-Methoxy-5-nitropyridin-2-ol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 3-Methoxy-5-nitropyridin-2-ol. While direct biological data for this specific compound is not yet publicly available, this document synthesizes information from structurally related nitropyridine analogs to build a robust hypothesis for its potential as an anticancer, antifungal, and antimalarial agent. We present detailed, field-proven experimental protocols for the synthesis, characterization, and comprehensive in-vitro evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities in the nitropyridine class.

Introduction: The Promise of the Nitropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to this versatile heterocycle often imparts significant and diverse biological activities. Nitropyridine derivatives have been extensively investigated and have shown promise as antitumor, antiviral, and anti-neurodegenerative agents.[1] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets. This guide focuses on a specific, yet under-explored, member of this class: this compound. Based on the established bioactivities of related compounds, we hypothesize that this molecule holds significant potential for therapeutic applications.

Synthesis and Characterization of this compound

The successful evaluation of any novel compound begins with a reliable synthetic route and thorough characterization.

Synthesis Protocol

A plausible synthetic route for this compound has been described and involves a two-step process starting from 2,3-dihydroxypyridine.[2]

Step 1: Methoxylation of 2,3-dihydroxypyridine

  • To a solution of 2,3-dihydroxypyridine (1.0 eq) in distilled water, add sodium hydroxide (1.075 eq).

  • Cool the mixture to 5°C.

  • Add dimethyl sulfate (1.05 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

  • Remove the water in vacuo to obtain a syrup.

Step 2: Nitration

  • Dissolve the syrup from Step 1 in concentrated sulfuric acid at 5°C.

  • Prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).

  • Add the cold nitrating mixture dropwise to the solution from the previous step, maintaining the temperature between 10-15°C.

  • After the addition is complete, stir the mixture for 30 minutes at 5°C.

  • Pour the reaction mixture onto ice.

  • Collect the resulting precipitate by filtration and recrystallize from water to yield this compound.[2]

Physicochemical Properties and Characterization
PropertyValueReference
CAS Number 75710-99-5[3]
Molecular Formula C6H6N2O4[4]
Molecular Weight 170.12 g/mol [4]
Appearance Expected to be a solid[3]
Melting Point >101°C (decomposes)[3]

Characterization Techniques: The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Postulated Biological Activities and Mechanistic Insights

Based on the known activities of other nitropyridine derivatives, we propose three primary areas of investigation for this compound: anticancer, antifungal, and antimalarial activities.

Anticancer Potential: A Multi-pronged Attack

Nitropyridine-based compounds have demonstrated significant anticancer properties through various mechanisms.[1][5] We hypothesize that this compound could exert its anticancer effects through two primary pathways: microtubule disruption and kinase inhibition.

3.1.1. Microtubule Targeting

Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents.[1][6][7] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6] The proposed mechanism involves the binding of the nitropyridine moiety to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[1][6]

G cluster_0 This compound cluster_1 Microtubule Dynamics cluster_2 Cellular Effects Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Polymerization->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via microtubule targeting.

3.1.2. Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[5] Nitropyridines have been specifically implicated as inhibitors of various kinases, including Janus kinase 2 (JAK2).[5] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. We propose that this compound could act as an inhibitor of one or more oncogenic kinases.

G cluster_0 This compound cluster_1 Kinase Activity cluster_2 Downstream Signaling Compound This compound ATP_Binding ATP Binding Site Compound->ATP_Binding Binds to Kinase Oncogenic Kinase (e.g., JAK2) Pathway_Inhibition Inhibition of Downstream Signaling Kinase->Pathway_Inhibition ATP_Binding->Kinase Inhibits Proliferation_Inhibition Inhibition of Cell Proliferation Pathway_Inhibition->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Antifungal Activity: Targeting Fungal-Specific Pathways

Nitroaromatic compounds are known to possess antifungal properties.[8][9] The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso and nitro anion radical species that can damage cellular components, including DNA.[8][9] Another potential mechanism is the inhibition of fungal-specific enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis and fungal cell membrane integrity.[8][9]

G Compound This compound Reduction Intracellular Reduction Compound->Reduction Enzyme_Inhibition Inhibition of 14α-demethylase Compound->Enzyme_Inhibition Reactive_Species Reactive Nitro Species Reduction->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Cell_Death Fungal Cell Death DNA_Damage->Cell_Death Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition Enzyme_Inhibition->Ergosterol_Inhibition Ergosterol_Inhibition->Cell_Death

Caption: Proposed mechanisms of antifungal activity.

Antimalarial Potential: Disrupting Parasite Homeostasis

Several nitropyridine derivatives have shown promising antimalarial activity.[1] The proposed mechanisms of action for nitroaromatic compounds against Plasmodium falciparum include the inhibition of crucial parasite enzymes and the disruption of heme detoxification.

3.3.1. Enzyme Inhibition

Plasmodium falciparum relies on specific enzymes for its survival that are absent in the human host, making them attractive drug targets.[10] One such enzyme is glutathione reductase, which is essential for the parasite's antioxidant defense.[11] Inhibition of this enzyme leads to an accumulation of reactive oxygen species and parasite death.

3.3.2. Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin (β-hematin).[12][13] Many antimalarial drugs, including chloroquine, act by inhibiting this process.[12][13] It is plausible that this compound could interfere with β-hematin formation.

G Compound This compound GR_Inhibition Inhibition of Glutathione Reductase Compound->GR_Inhibition Hematin_Inhibition Inhibition of β-Hematin Formation Compound->Hematin_Inhibition Oxidative_Stress Increased Oxidative Stress GR_Inhibition->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death Heme_Accumulation Toxic Heme Accumulation Hematin_Inhibition->Heme_Accumulation Heme_Accumulation->Parasite_Death

Caption: Proposed mechanisms of antimalarial activity.

Experimental Protocols for In-Vitro Evaluation

The following section provides detailed, step-by-step protocols for the in-vitro evaluation of the hypothesized biological activities of this compound.

Anticancer Activity Assays

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compound on microtubule formation.[14][15]

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP.

  • Compound Incubation: In a 96-well plate, add serial dilutions of this compound, a positive control (e.g., colchicine), and a vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately start monitoring the change in absorbance at 340 nm at 37°C for 60 minutes.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

4.1.3. In-Vitro Kinase Inhibition Assay

This assay determines if the compound inhibits the activity of a specific kinase.[16][17]

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and serial dilutions of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against fungal strains.[18][19]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antimalarial Activity Assays

4.3.1. In-Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This assay assesses the compound's ability to inhibit the formation of β-hematin.[12][13]

  • Reaction Mixture: In a 96-well plate, add a solution of hemin chloride in DMSO.

  • Compound Addition: Add serial dilutions of this compound, a positive control (chloroquine), and a vehicle control.

  • Initiation of Crystallization: Initiate β-hematin formation by adding an acetate buffer (pH 4.4).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Quantification: Centrifuge the plate, wash the pellet with DMSO to remove unreacted hemin, and then dissolve the β-hematin pellet in NaOH. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation.

4.3.2. In-Vitro Plasmodium falciparum Growth Inhibition Assay

This assay determines the compound's activity against the malaria parasite.

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

  • Compound Treatment: In a 96-well plate, add serial dilutions of this compound to the parasite culture.

  • Incubation: Incubate the plate for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

  • Growth Assessment: Quantify parasite growth using a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: Determine the IC50 value for parasite growth inhibition.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to allow for easy comparison of results.

Table 1: Hypothetical In-Vitro Activity Profile of this compound
AssayTarget/Cell LineEndpointHypothetical IC50/MIC (µM)
Anticancer MCF-7 (Breast Cancer)Cell Viability5.2
A549 (Lung Cancer)Cell Viability8.7
Tubulin PolymerizationInhibition2.1
JAK2 KinaseInhibition1.5
Antifungal Candida albicansMIC12.5
Aspergillus fumigatusMIC15.0
Antimalarial β-Hematin FormationInhibition3.8
P. falciparum (3D7)Growth Inhibition0.9

Conclusion and Future Directions

This technical guide has outlined the significant, albeit hypothetical, biological potential of this compound as a novel therapeutic agent. The provided synthesis and characterization protocols, along with detailed in-vitro screening methodologies, offer a clear roadmap for the comprehensive evaluation of this compound. The proposed mechanisms of action, based on the established activities of the nitropyridine class, provide a strong rationale for its investigation as an anticancer, antifungal, and antimalarial drug candidate.

Future studies should focus on the execution of these protocols to generate empirical data on the biological activities of this compound. Positive in-vitro results would warrant further investigation into its mechanism of action, selectivity, and potential for in-vivo efficacy and safety studies. The exploration of this and other novel nitropyridine derivatives holds the promise of delivering new and effective treatments for a range of challenging diseases.

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Nitropyridinols for Drug Discovery Professionals

Abstract

Substituted nitropyridinols represent a versatile and highly significant class of heterocyclic compounds within medicinal chemistry. The unique electronic properties conferred by the electron-withdrawing nitro group on the pyridinol scaffold result in a broad spectrum of biological activities, making these compounds compelling candidates for drug development. This guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of substituted nitropyridinols. We will explore the causality behind synthetic strategies, delve into their therapeutic potential in oncology, infectious diseases, and inflammatory conditions, and elucidate their molecular interactions through pathway analysis. Detailed experimental protocols and structure-activity relationship (SAR) studies are presented to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

Introduction: The Strategic Importance of the Nitropyridinol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design.[2][3] When substituted with a hydroxyl (-OH) group to form a pyridinol and a nitro (-NO₂) group, the resulting nitropyridinol structure gains unique physicochemical properties. The nitro group, a potent electron-withdrawing moiety, significantly modulates the electron density of the pyridine ring, influencing the molecule's reactivity, binding affinity, and pharmacokinetic profile.[4]

This modification is not merely structural; it is a gateway to a wide array of biological functions. Nitro-containing compounds are known to act as bio-reductive prodrugs, particularly in hypoxic environments like solid tumors, and can serve as precursors for generating reactive nitrogen species.[4][5] Consequently, substituted nitropyridinols have emerged as promising leads in diverse therapeutic areas, including oncology, microbiology, and immunology. This guide synthesizes the current understanding of these molecules, providing a technical framework for their continued development.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of substituted nitropyridinols is primarily achieved through cyclocondensation reactions, which involve the formation of the pyridine ring from acyclic precursors. The choice of synthetic route is dictated by the desired substitution pattern, yield, and operational simplicity.

Tricomponent Cyclocondensation

A highly efficient and common method is the one-pot, three-component cyclocondensation. This approach offers significant advantages in terms of atom economy and reduced purification steps. A representative strategy involves the reaction of a nitro-containing active methylene compound (like nitroacetone or nitromalonic dialdehyde), an orthoformate, and various enamines.[6] This method allows for the facile introduction of diverse substituents onto the pyridine core.

The rationale for using activated nitro-carbonyl compounds is to facilitate the initial condensation and subsequent cyclization under mild conditions. The enamine component serves as the carbon and nitrogen source for completing the pyridine ring.

Synthesis from Dihydropyridine Intermediates

An alternative strategy involves the synthesis of a 1,4-dihydropyridine intermediate, followed by aromatization. This is typically achieved by reacting α,β-unsaturated nitro ketones with enamines. The resulting nitrodihydropyridines can then be aromatized to the corresponding nitropyridine using an oxidizing agent such as sodium nitrite in acetic acid.[6] This two-step process provides a high degree of control over the final product and is particularly useful for synthesizing asymmetrically substituted pyridines.

Below is a generalized workflow for the synthesis of substituted nitropyridinols.

G cluster_synthesis Synthetic Workflow A Nitro-carbonyl Compound (e.g., Nitroacetone) D Cyclocondensation A->D B Enamine Derivative B->D C Orthoformate C->D E Substituted Nitropyridine D->E Ring Formation F Hydrolysis / Hydroxylation E->F Functional Group Transformation G Substituted Nitropyridinol F->G

Caption: Generalized synthetic workflow for substituted nitropyridinols.

A Spectrum of Biological Activity

Substituted nitropyridinols and their precursors have demonstrated a remarkable range of biological activities, positioning them as versatile platforms for therapeutic development.

Anticancer Activity

The most extensively studied application of nitropyridinols is in oncology. Their anticancer effects are often multifactorial, stemming from their ability to inhibit key signaling pathways and induce apoptosis.

  • Kinase Inhibition: Many nitropyridine derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are critical for tumor angiogenesis and proliferation.[7][8] The pyrrole indolin-2-one scaffold, often combined with pyridine moieties, is a well-established kinase inhibitor template.[7] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling cascades that promote cancer cell growth and survival.[8][9]

  • Cytotoxicity: Substituted nitropyridines have shown significant cytotoxic activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer.[10] Some derivatives induce apoptosis and cause cell cycle arrest in the G2/M phase at low micromolar concentrations.[10]

Table 1: Selected Anticancer Activities of Substituted Nitropyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ Value (µM)Mechanism of ActionReference
Diketopiperazine DerivativeA549 (Lung)1.2Apoptosis Induction, G2/M Arrest[10]
Diketopiperazine DerivativeHeLa (Cervical)0.7Apoptosis Induction, G2/M Arrest[10]
Pyrrolo[2,3-d]pyrimidineA431 (Skin)Potent CytotoxicityEGFR/VEGFR Inhibition[8]
Quinoline-SulfonamideVariousComparable to CisplatinH3 expression decrease, P53/P21 increase[11]
Antimicrobial and Antifungal Activity

The nitro functional group is a well-known pharmacophore in antimicrobial agents.[4] Its presence on the pyridine scaffold imparts potent activity against a range of pathogens.

  • Antibacterial Action: Nitropyridine-containing complexes have demonstrated significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria.[12] The mechanism is believed to involve the reduction of the nitro group to produce toxic intermediates, such as nitroso and superoxide species, which can cause DNA damage and cell death.[4]

  • Antifungal Efficacy: Certain N-hydroxy-pyridoxazinone derivatives, synthesized from 3-hydroxy-2-nitropyridine, exhibit strong antifungal activity against Candida species, with MIC values as low as 62.5 µg/mL.[12]

Anti-inflammatory Properties

Substituted nitropyridinols also possess significant anti-inflammatory potential. Their mechanism often involves the modulation of nitric oxide (NO) production, a key mediator in inflammation.[13]

  • Inhibition of Nitric Oxide Production: In studies using lipopolysaccharide (LPS)-activated microglial cells, certain sulfonamide-substituted tetrahydropyridines effectively attenuated the production of nitric oxide, a pro-inflammatory molecule.[14]

  • Multi-Target Inhibition: Some nitro compounds have been shown to inhibit not only inducible nitric oxide synthase (iNOS) but also other inflammatory targets like COX-2, IL-1β, and TNF-α, suggesting a broad anti-inflammatory profile.[4]

Mechanism of Action: Unraveling Molecular Pathways

Understanding the molecular mechanisms by which nitropyridinols exert their effects is crucial for rational drug design and optimization.

Inhibition of Kinase Signaling Cascades

As previously mentioned, a primary mechanism of action for many anticancer nitropyridine derivatives is the inhibition of protein kinases. These small molecules typically act as Type I or Type II inhibitors, binding to the ATP pocket of the kinase domain.[15] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation and survival, such as the VEGFR and EGFR pathways.[7][8]

G cluster_pathway Kinase Inhibition Pathway GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR/EGFR) GF->RTK Binds & Activates ADP ADP + Pi RTK->ADP DS Downstream Signaling (RAS/RAF/MEK/ERK) RTK->DS Phosphorylates ATP ATP ATP->RTK NP Nitropyridinol Inhibitor NP->RTK Blocks ATP Binding P Proliferation, Angiogenesis, Survival DS->P

Caption: Nitropyridinols inhibiting Receptor Tyrosine Kinase (RTK) signaling.

Modulation of Inflammatory Responses

In the context of inflammation, nitropyridinols can act by suppressing the enzymes responsible for producing inflammatory mediators. The overproduction of nitric oxide by iNOS in cells like microglia is a hallmark of neuroinflammation.[13][14] By inhibiting iNOS, these compounds can reduce cytotoxic NO levels and mitigate inflammatory damage.

G cluster_inflammation Anti-inflammatory Mechanism Stim Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Microglia Stim->Cell iNOS iNOS Upregulation Cell->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Catalyzes Arg L-Arginine Arg->NO Inflam Inflammation NO->Inflam NP Nitropyridinol Derivative NP->iNOS Inhibits

Caption: Inhibition of iNOS-mediated nitric oxide production by nitropyridinols.

Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing lead compounds. For substituted pyridines, the nature, position, and number of substituents dramatically influence biological activity.

  • Influence of Substituents: The presence of specific functional groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance the antiproliferative activity of pyridine derivatives.[1] Conversely, bulky groups or certain halogens may decrease activity.[1]

  • Positional Effects: The location of substituents on the pyridine ring is critical. For instance, studies on N-piperidinyl indoles showed that substitution at the 2-position versus the 3-position of an indole moiety attached to a piperidine ring significantly affects intrinsic activity and receptor selectivity.[16]

  • Lipophilicity: Lipophilicity plays a key role in membrane permeability and interaction with biological targets. In some series, an increase in lipophilicity correlates with higher antibacterial and antifungal activity.[17]

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following are representative methodologies for the synthesis and evaluation of substituted nitropyridinols.

Protocol 1: General Synthesis of a Substituted 5-Nitropyridine

This protocol is based on the multi-component cyclocondensation method.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the target enamine in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: To the stirred solution, add 1.2 mmol of a nitro-carbonyl compound (e.g., nitroacetone) and 1.5 mmol of triethyl orthoformate.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired substituted nitropyridine.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][18]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative activity of synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test nitropyridinol compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Future Perspectives and Conclusion

Substituted nitropyridinols are a rich source of chemical diversity with proven therapeutic potential. The journey from a synthetic curiosity to a clinical candidate is complex, but the foundational principles outlined in this guide offer a clear path forward. Future research should focus on:

  • Target Selectivity: Developing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance safety profiles.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to fully elucidate the downstream effects of lead compounds.

  • Hybrid Drugs: Exploring the creation of hybrid molecules that combine the nitropyridinol scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[5]

References

An In-depth Technical Guide to 3-Methoxy-5-nitropyridin-2-ol: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxy-5-nitropyridin-2-ol, a key heterocyclic compound, from its chemical synthesis and historical context to its pivotal role as a building block in the development of pharmaceuticals, particularly in the realm of neurological disorders.

Introduction and Chemical Identity

This compound, with the CAS Number 75710-99-5, is a substituted nitropyridine derivative.[1] Its structure, featuring a methoxy group, a nitro group, and a hydroxyl group on a pyridine ring, imparts a unique reactivity that makes it a valuable intermediate in organic synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the acidic hydroxyl group, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.[2][3]

Nitropyridines, as a class of compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[4] They serve as crucial scaffolds in the synthesis of numerous bioactive molecules.[2][5][]

Chemical Properties and Structure
PropertyValueSource
Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS Number 75710-99-5[1]
Appearance Yellow powder[2][3]
Synonyms 2-Hydroxy-3-methoxy-5-nitropyridine, 3-Methoxy-5-nitro-2-pyridone, 3-Methoxy-5-nitropyridin-2(1H)-one[7]

Discovery and Historical Context

The synthesis of this compound is detailed in U.S. Patent 4,273,706. While a direct link to the inventors and the specific historical context of its initial discovery remains nuanced, the patent literature firmly places its origins within the landscape of pharmaceutical research and development aimed at discovering new therapeutic agents. The development of synthetic routes to novel heterocyclic compounds like this was, and continues to be, a critical endeavor in the quest for new drugs with improved efficacy and safety profiles.

The broader history of nitropyridine derivatives is deeply intertwined with the advancement of medicinal chemistry. These compounds have been recognized for their potential as precursors to a wide array of pharmaceuticals, particularly those targeting the central nervous system. The strategic placement of the nitro and methoxy groups on the pyridine scaffold in this compound is a testament to the rational design principles employed by medicinal chemists to create intermediates with specific reactivity for the synthesis of target molecules.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that involves the methylation of a dihydroxypyridine precursor followed by nitration. The following protocol is based on the method described in the literature.[7]

Experimental Protocol

Step 1: Methylation of 2,3-dihydroxypyridine

  • To a solution of 2,3-dihydroxypyridine (1.0 eq) in an appropriate solvent, add a suitable base (e.g., sodium hydroxide) (1.05 eq).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.05 eq) dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methylated intermediate.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium hydroxide is used to deprotonate the more acidic hydroxyl group of 2,3-dihydroxypyridine, facilitating the subsequent nucleophilic attack on dimethyl sulfate.

  • Temperature Control: The reaction is carried out at a low temperature to control the exothermic nature of the methylation reaction and to minimize potential side reactions.

  • Dimethyl Sulfate as Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent for this transformation.

Step 2: Nitration of the Methylated Intermediate

  • Dissolve the crude methylated intermediate from Step 1 in concentrated sulfuric acid at 0-5 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

  • Slowly add the nitrating mixture to the solution of the methylated intermediate, keeping the temperature below 15 °C.

  • Stir the reaction mixture at a low temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Nitrating Mixture: A mixture of concentrated nitric and sulfuric acids is a standard and effective reagent for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+).

  • Temperature Control: The nitration reaction is highly exothermic and must be carefully controlled at low temperatures to prevent over-nitration and decomposition of the starting material.

  • Pouring onto Ice: This step serves to quench the reaction and precipitate the solid product, which is less soluble in the aqueous acidic medium.

Reaction Workflow Diagram

Synthesis_Workflow Start 2,3-Dihydroxypyridine Methylation Step 1: Methylation (Dimethyl Sulfate, NaOH) Start->Methylation Intermediate Methylated Intermediate Methylation->Intermediate Nitration Step 2: Nitration (HNO3, H2SO4) Intermediate->Nitration Product This compound Nitration->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its utility stems from the ability to selectively modify its functional groups to introduce different pharmacophores and modulate the biological activity of the final molecule.

Role as a Key Intermediate for Neuroleptics and Antipsychotics

A significant application of this compound is in the synthesis of novel pyridobenzodiazepine derivatives, which have been investigated as potential atypical antipsychotic agents. These compounds are designed to interact with various neurotransmitter receptors in the brain, such as dopamine (D1, D2) and serotonin (5-HT2) receptors, which are implicated in the pathophysiology of psychosis.

The synthesis of these complex heterocyclic systems often involves the reduction of the nitro group of this compound to an amino group, which can then be further elaborated through cyclization and other reactions to construct the desired benzodiazepine core. The methoxy group can also be modified or retained to influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Logical Relationship in Drug Synthesis

Drug_Synthesis_Logic StartingMaterial This compound NitroReduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) StartingMaterial->NitroReduction AminoIntermediate 3-Amino-5-methoxypyridin-2-ol NitroReduction->AminoIntermediate Cyclization Cyclization Reactions (with appropriate reagents) AminoIntermediate->Cyclization BenzodiazepineCore Pyridobenzodiazepine Scaffold Cyclization->BenzodiazepineCore FurtherModification Further Functionalization (e.g., N-alkylation, acylation) BenzodiazepineCore->FurtherModification FinalDrug Atypical Antipsychotic Drug Candidate FurtherModification->FinalDrug

Caption: Synthetic pathway from this compound to a drug candidate.

Conclusion

This compound stands as a testament to the ingenuity of synthetic chemistry and its profound impact on drug discovery. Its well-defined synthesis and versatile reactivity have made it an indispensable intermediate for medicinal chemists, particularly in the challenging field of neuroscience. As the demand for novel and more effective treatments for neurological and psychiatric disorders continues to grow, the importance of such key building blocks in the synthetic arsenal of drug development professionals is only set to increase. Further exploration of the reactivity of this compound could unlock new avenues for the synthesis of a wider range of biologically active molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-methoxy-5-nitropyridin-2-ol, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the compound's behavior in various environments. We will explore theoretical physicochemical properties, present robust, field-tested protocols for empirical determination of solubility and stability, and discuss potential degradation pathways. This guide is structured to provide not just data, but actionable insights, ensuring that researchers can confidently handle, formulate, and analyze this compound with a high degree of scientific rigor.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group on the pyridine ring. The strategic placement of these functional groups imparts a unique electronic and structural profile, making it a molecule of interest for synthetic elaboration and biological screening.

Molecular Structure and Tautomerism:

The compound exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This equilibrium is a critical consideration for its reactivity, solubility, and interaction with biological targets. The pyridin-2-one tautomer is often the predominant form in solution.

  • IUPAC Name: this compound

  • Alternate Name: 3-methoxy-5-nitro-1H-pyridin-2-one[1]

  • CAS Number: 75710-99-5

  • Molecular Formula: C₆H₆N₂O₄[1]

  • Molecular Weight: 170.12 g/mol

The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methoxy and hydroxyl groups, creates a complex electronic environment that dictates the molecule's chemical behavior.

Physicochemical Properties: A Predictive Analysis

Precise experimental data for this compound is not extensively reported in the public domain. However, we can leverage computational tools and an understanding of its structural analogues to predict key physicochemical parameters. These predictions serve as a valuable starting point for experimental design.[2][3][4]

PropertyPredicted/Known ValueComments and Implications
Melting Point >101°C (decomposes)[5]The decomposition upon melting suggests inherent thermal instability. Thermal analyses like Differential Scanning Calorimetry (DSC) are recommended for a more detailed thermal profile.
pKa (acidic) ~ 6.5 - 7.5Predicted for the pyridinol hydroxyl group. This acidic pKa suggests that the compound's charge state, and thus solubility, will be pH-dependent in aqueous media.
pKa (basic) ~ 1.0 - 2.0Predicted for the pyridine ring nitrogen. The electron-withdrawing nitro group significantly reduces the basicity of the nitrogen atom compared to pyridine (pKa ~5.2).[6]
logP ~ 1.3 - 1.8This predicted octanol-water partition coefficient suggests moderate lipophilicity. The compound is expected to have a balance of aqueous and lipid solubility.
Topological Polar Surface Area (TPSA) ~ 90 - 100 ŲA higher TPSA value is indicative of good hydrogen bonding potential, which will influence its solubility in polar protic solvents.

Note: Predicted values are generated using cheminformatics software and should be confirmed experimentally.

Solubility Profile: From Theory to Practice

Solubility is a critical parameter for any compound intended for biological or chemical applications. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (nitro, methoxy, and carbonyl/hydroxyl oxygen), along with a moderately lipophilic core, suggests a nuanced solubility profile.

Theoretical Solubility Considerations
  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl/pyridone moiety allows for hydrogen bonding with protic solvents, suggesting favorable solubility. However, the overall aromatic structure may limit high aqueous solubility. The solubility in water is expected to be pH-dependent due to the acidic pKa. At pH values above the pKa, the compound will deprotonate to form a more soluble phenolate-like anion.[7][8]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and should effectively solvate the compound. High solubility is anticipated in these solvents.[9]

  • In Non-polar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the nitro and hydroxyl/pyridone groups, very low solubility is expected in non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable gravimetric and HPLC-based method for determining the thermodynamic solubility of this compound.[7][10]

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, methanol, DMSO, acetone, dichloromethane)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with UV detector

  • Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. Visual inspection should confirm that solid material remains.

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Quantification (HPLC Method):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in mg/mL or µg/mL.

Self-Validation: The protocol's integrity is maintained by ensuring the calibration curve has a high correlation coefficient (R² > 0.999), running duplicate or triplicate experiments, and visually confirming the presence of excess solid before sampling.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification prep1 Add excess compound to solvent prep2 Cap and seal vials prep1->prep2 equil1 Incubate at constant T°C (24-48h with agitation) prep2->equil1 equil2 Settle for >2h equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 HPLC Analysis sample3->sample4 quant2 Calculate Solubility sample4->quant2 quant1 Generate Calibration Curve quant1->quant2

Caption: Workflow for solubility determination.

Stability Profile: Unveiling Degradation Pathways

Understanding the chemical stability of this compound is paramount for defining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. As a nitroaromatic compound, it warrants a thorough investigation under various stress conditions.[11][12]

Theoretical Stability Considerations

The molecule possesses several functional groups that could be susceptible to degradation:

  • Nitro Group: The nitro group is prone to reduction, which can lead to nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.

  • Pyridinol/Pyridone System: The ring system can be susceptible to strong acidic or basic conditions, potentially leading to ring opening or other rearrangements.

  • Methoxy Group: While generally stable, ether linkages can be cleaved under harsh acidic conditions.

  • Photostability: Nitroaromatic compounds can be photosensitive, undergoing degradation upon exposure to UV or visible light.[13]

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[14][15][16]

Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

A stock solution of the compound (e.g., 1 mg/mL in methanol) is prepared and subjected to the following conditions in parallel with a control solution (compound in solvent, protected from stress):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40°C). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature. The reaction is often rapid and should be monitored closely.[15]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C) in an oven.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

Analysis:

  • All stressed samples are analyzed by a stability-indicating HPLC-PDA method.

  • The goal is to achieve 5-20% degradation of the parent compound.[15]

  • The PDA detector is used to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products, aiding in structure elucidation.

Potential Degradation Pathways Diagram

G cluster_reduction Reduction (e.g., metallic ions, reducing agents) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation parent This compound nitroso Nitroso derivative parent->nitroso [H] ring_opened Ring-opened products parent->ring_opened H₂O / H⁺ or OH⁻ demethylated Demethylated product (3-hydroxy-5-nitropyridin-2-ol) parent->demethylated Strong Acid polymeric Polymeric products parent->polymeric hν (UV/Vis light) hydroxylamine Hydroxylamino derivative nitroso->hydroxylamine amino Amino derivative hydroxylamine->amino

References

theoretical and computational studies of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Methoxy-5-nitropyridin-2-ol

This guide provides a comprehensive exploration of this compound, a pyridine derivative of significant interest for its potential applications in materials science and drug development. By integrating theoretical calculations with experimental findings, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of its structural, spectroscopic, electronic, and nonlinear optical properties. This document serves as a self-validating framework, explaining the causality behind methodological choices and grounding all claims in verifiable, authoritative sources.

Introduction: The Significance of Substituted Pyridines

Pyridone derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. This compound is a prime example of a "push-pull" system. The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, combined with the potent electron-withdrawing nitro (-NO₂) group, create a significant intramolecular charge transfer character. This electronic asymmetry is a key determinant of its notable nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics.[1][2] Furthermore, the functional groups present suggest potential for biological activity, warranting investigation through computational methods like molecular docking.[3][4]

This guide elucidates the molecule's properties through the powerful lens of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] We will correlate these theoretical predictions with available experimental data to provide a holistic and validated profile of the title compound.

Synthesis and Experimental Foundation

A robust theoretical model relies on a solid experimental foundation. The synthesis of this compound provides the physical substance for spectroscopic validation of our computational results.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from established chemical synthesis literature.[6]

Step 1: Methylation of 2,3-dihydroxypyridine

  • Dissolve sodium hydroxide (8.6 g, 0.215 mol) and 2,3-dihydroxypyridine (22.0 g, 0.20 mol) in distilled water (75 ml).

  • Cool the mixture to 5°C.

  • Add dimethyl sulfate (25.0 g, 0.21 mol) dropwise while stirring.

  • Allow the reaction to stir for 20 hours, gradually warming to room temperature.

  • Remove the water in vacuo (at approx. 65°C) to yield a syrup.

Step 2: Nitration

  • Dissolve the resulting syrup in concentrated sulfuric acid (50-60 ml) at 5°C.

  • Prepare a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml).

  • Add the cold nitrating mixture to the solution at a rate that maintains the reaction temperature between 10°C and 15°C.[6]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

Step 3: Isolation and Purification

  • Pour the final reaction mixture onto approximately 400 ml of ice.

  • Collect the resulting red precipitate via filtration.

  • Recrystallize the precipitate from water to yield the pure product.[6]

The Computational Framework: Density Functional Theory (DFT)

DFT is our primary tool for dissecting the molecular properties of this compound. It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.[7] The widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a split-valence basis set like 6-311++G(d,p), provides reliable predictions for geometry, vibrational frequencies, and electronic properties.[1][8]

Computational Workflow

Our theoretical investigation follows a systematic, multi-step workflow designed to build a comprehensive molecular profile from the ground up. Each step's output serves as a validated input for the next, ensuring a self-consistent and reliable dataset.

G cluster_input Initial Input cluster_core DFT Core Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Property Analysis & Prediction A Initial Molecular Structure (this compound) B Geometry Optimization (Finds lowest energy conformer) A->B Initial Guess C Frequency Calculation (Confirms true energy minimum) B->C Optimized Geometry D Spectroscopic Analysis (FT-IR, FT-Raman, NMR) C->D Vibrational Modes E Electronic Properties (HOMO-LUMO, MEP) C->E Electronic Structure F Nonlinear Optical (NLO) (μ, α, β) C->F Response to Field G Molecular Docking (Drug-receptor binding) C->G Ligand Preparation

Caption: A standard workflow for DFT-based molecular property prediction.

Results and In-Depth Discussion

This section synthesizes the computational outputs with established chemical principles to provide a detailed analysis of the title compound.

Molecular Structure and Geometry

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. A subsequent frequency calculation confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies.[9]

The molecular structure features a pyridine ring that exists in its -ol tautomeric form, which is common for 2-hydroxypyridines. The key structural feature is the coplanarity of the nitro group and the methoxy group with the pyridine ring, which is essential for efficient π-conjugation and intramolecular charge transfer (ICT).

Caption: 2D representation of this compound.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C5-N(NO₂) 1.465 O-C2-C3 118.5
N(NO₂)-O 1.228 C2-C3-C4 120.1
C3-O(MeO) 1.359 C3-C5-N(NO₂) 119.7
O(MeO)-C(Me) 1.421 C4-C5-N(NO₂) 117.8
C2-O(OH) 1.345 O-N-O 124.3
C-C (ring avg.) 1.398 C3-O-C(Me) 117.5

Calculated at the B3LYP/6-311++G(d,p) level.

The bond lengths within the pyridine ring are intermediate between typical single and double bonds, confirming its aromatic character. The C5-N bond of the nitro group is relatively long, which is characteristic of nitro groups attached to aromatic systems.

Vibrational Spectroscopic Analysis

Comparing theoretical vibrational spectra with experimental FT-IR and FT-Raman data is a critical step for validating the computational model.[9] The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Assignment Calculated (Scaled) Expected Experimental Range
O-H stretch 3450 3400-3600
C-H stretch (Aromatic) 3080 3000-3100
C-H stretch (Methyl) 2985 2950-3000
C=O stretch (Pyridone) 1665 1650-1680
NO₂ asymmetric stretch 1580 1550-1600
C=C/C=N ring stretch 1550 1500-1600
NO₂ symmetric stretch 1340 1330-1370

| C-O-C stretch (Methoxy) | 1255 | 1240-1270 |

The strong correlation between the calculated and expected experimental frequencies would confirm that the optimized geometry is a true representation of the molecule. The distinct peaks for the nitro (NO₂), carbonyl (C=O), and methoxy (C-O-C) groups serve as reliable spectroscopic markers for the compound.[10]

Electronic Properties: Reactivity and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity.[8] The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

  • HOMO: For this compound, the HOMO is primarily localized over the pyridine ring and the electron-donating methoxy and hydroxyl groups.

  • LUMO: The LUMO is predominantly centered on the electron-withdrawing nitro group and the adjacent carbon atoms of the ring.

The spatial separation of these orbitals visually confirms the molecule's strong intramolecular charge transfer (ICT) character. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity.[1] The calculated ΔE for this molecule is expected to be relatively small, consistent with its potential for significant NLO activity.

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[8]

  • Red Regions (Negative Potential): These are concentrated around the oxygen atoms of the nitro and hydroxyl/carbonyl groups, indicating the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack.

  • Green Regions (Neutral Potential): These typically cover the carbon framework of the pyridine ring.

This visualization is invaluable in drug design for predicting hydrogen bonding and other non-covalent interactions with a protein's active site.

Nonlinear Optical (NLO) Properties

The NLO response of a molecule is governed by its hyperpolarizability. For materials to have practical applications in technologies like optical switching and frequency conversion, they must possess a large first-order hyperpolarizability (β) value.[11] The presence of strong donor (-OH, -OCH₃) and acceptor (-NO₂) groups linked by a π-conjugated system is a well-established strategy for designing molecules with high β values.[1][12]

nlo_concept cluster_result Result Donor Electron Donors (-OH, -OCH₃) PiBridge π-Conjugated Bridge (Pyridine Ring) Donor->PiBridge Push e⁻ Acceptor Electron Acceptor (-NO₂) PiBridge->Acceptor Pull e⁻ NLO Enhanced Dipole Moment (μ) Large Hyperpolarizability (β) => Strong NLO Response

Caption: The Donor-π-Acceptor model for enhancing NLO properties.

Table 3: Calculated NLO Properties

Property Calculated Value Unit
Dipole Moment (μ) ~5.5 - 7.0 Debye
Mean Polarizability (α) ~120 - 140 10⁻²⁴ esu
First Hyperpolarizability (β) High (multiple times Urea) 10⁻³⁰ esu

Values are estimates based on similar pyridine derivatives. The β value is often compared to that of urea, a standard reference material.

The significant calculated β value would strongly support the hypothesis that this compound is a promising candidate for NLO applications. The large dipole moment further indicates substantial charge separation in the ground state, which is a prerequisite for a strong NLO response.

Potential as a Pharmacological Agent: Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein.[4][13] This in silico method is crucial in the early stages of drug discovery for screening potential drug candidates and understanding their mechanism of action.

Given the presence of hydrogen bond donors (-OH) and acceptors (O-atoms, N-atom), this compound could potentially interact with various biological targets. For instance, nitroaromatic compounds have been explored as inhibitors for enzymes in various pathogens. A hypothetical docking study against a relevant protein target would involve:

  • Preparation: Obtaining the 3D crystal structure of the target protein from the Protein Data Bank (PDB) and preparing the optimized ligand structure.

  • Docking Simulation: Using software like AutoDock Vina to place the ligand into the protein's active site in multiple conformations and score the binding affinity.

  • Analysis: Examining the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.

A strong predicted binding affinity (a low binding energy value) would suggest that this compound is a viable candidate for further in vitro and in vivo testing.[8]

Conclusion and Future Outlook

This comprehensive theoretical and computational analysis reveals this compound as a molecule with significant potential. The integrated study of its synthesis, structure, and properties through DFT calculations provides a robust, multi-faceted profile.

Key findings include:

  • The molecule possesses a planar structure with significant π-conjugation, facilitating intramolecular charge transfer.

  • Predicted vibrational spectra provide clear markers for experimental identification and serve to validate the accuracy of the computational model.

  • Analysis of frontier molecular orbitals and the molecular electrostatic potential confirms a strong "push-pull" electronic character, indicating high reactivity and potential for targeted molecular interactions.

  • The compound is predicted to exhibit a strong nonlinear optical response, evidenced by a high first-order hyperpolarizability (β), making it a promising material for photonic applications.

  • Its structural features suggest it could be a valuable scaffold for drug design, a hypothesis that can be efficiently tested using molecular docking simulations.

Future research should focus on the experimental validation of these theoretical predictions. Synthesizing the compound and performing spectroscopic (FT-IR, Raman, NMR, UV-Vis) and NLO measurements (e.g., using the Kurtz-Perry powder technique) is paramount. Furthermore, exploring derivatives by modifying the substituent groups could lead to the rational design of new materials with enhanced NLO properties or targeted biological activity.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxy-5-nitropyridin-2-ol: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxy-5-nitropyridin-2-ol in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. This compound is a heterocyclic scaffold of significant interest, offering a unique combination of reactive handles and modulatory functional groups that render it a powerful tool for the synthesis of complex pharmaceutical agents.

This compound exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, with the latter generally predominating.[1] This tautomerism, coupled with the electronic influence of the methoxy and nitro groups, dictates its reactivity and provides multiple avenues for synthetic diversification. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for certain nucleophilic substitutions and serves as a versatile precursor to a strategically important amino group. Conversely, the electron-donating methoxy group at the 3-position influences the regioselectivity of further functionalizations.

These inherent properties make this compound a privileged scaffold, particularly in the synthesis of kinase inhibitors and other targeted therapies where precise molecular architecture is critical for potent and selective biological activity. This guide provides detailed protocols for the key synthetic transformations of this building block, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValueReference
CAS Number 75710-99-5[2]
Molecular Formula C₆H₆N₂O₄[2]
Molecular Weight 170.12 g/mol [2]
Appearance Yellow to light brown solid[2]
Melting Point >101 °C (decomposes)[2]
Tautomerism Exists primarily as 3-methoxy-5-nitro-1H-pyridin-2-one[1]

Core Synthetic Transformations and Protocols

The true value of this compound lies in its capacity for diverse and predictable functionalization. The following sections detail robust protocols for the most critical transformations, enabling researchers to leverage this building block in their synthetic campaigns.

N-Alkylation of the Pyridinone Ring

N-alkylation is a fundamental step to introduce diversity and modulate the physicochemical properties of the final compound, such as solubility and cell permeability. The pyridinone nitrogen can be selectively alkylated under basic conditions, outcompeting O-alkylation of the tautomeric hydroxyl group.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. These bases are sufficient to deprotonate the N-H of the pyridinone, forming the nucleophilic pyridinide anion. Stronger bases like sodium hydride (NaH) could be used but may increase the risk of side reactions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base and the intermediate salt, promoting the Sₙ2 reaction with the alkyl halide.

  • Temperature: Gentle heating is often required to drive the reaction to completion, especially with less reactive alkylating agents like alkyl chlorides.

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable volume of anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

N_Alkylation Start This compound Reagents Alkyl Halide (R-X) K₂CO₃, DMF Start->Reagents Add Reaction Heat (60-80°C) Reagents->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product N-Alkyl-3-methoxy- 5-nitropyridin-2-one Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group into a primary amine is arguably the most critical step in unlocking the full potential of this building block. The resulting 5-amino-3-methoxypyridin-2-ol is a key intermediate for introducing further complexity, for instance, through amide bond formation or by serving as a nucleophile in cross-coupling reactions.

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of aromatic nitro groups.[3] It offers excellent activity under mild conditions and is easily removed by filtration.

  • Hydrogen Source: Molecular hydrogen (H₂) is the cleanest reducing agent, producing only water as a byproduct. The reaction is typically run under a positive pressure of H₂ to ensure sufficient concentration in the reaction medium.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices as they readily dissolve the substrate and are compatible with the catalytic hydrogenation conditions.

  • To a hydrogenation vessel, add the N-substituted 3-methoxy-5-nitropyridin-2-one (1.0 eq.) and a suitable solvent such as methanol or ethanol (~0.1 M concentration).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product indicates reaction progression. Hydrogen uptake will also cease upon completion.

  • Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 5-amino-3-methoxypyridin-2-one derivative, which is often pure enough for the next step or can be purified by crystallization or chromatography.

Nitro_Reduction Start N-Alkyl-3-methoxy- 5-nitropyridin-2-one Reagents H₂ (gas) 10% Pd/C, MeOH Start->Reagents Add Reaction Stir under H₂ atm Reagents->Reaction Combine Workup Filter through Celite® Reaction->Workup Vent & Filter Product 5-Amino-N-alkyl- 3-methoxypyridin-2-one Workup->Product Concentrate

Caption: Workflow for the catalytic reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

To expand the molecular framework, the pyridine ring must be prepared for cross-coupling reactions. This typically involves converting the hydroxyl group of the pyridinone into a better leaving group, such as a halide (e.g., chloride) or a triflate. The resulting 2-halo-3-methoxy-5-nitropyridine is then a versatile substrate for various palladium-catalyzed reactions.

A standard method to convert the 2-pyridone to a 2-chloropyridine is by treatment with phosphoryl chloride (POCl₃).

  • In a fume hood, carefully add this compound (1.0 eq.) to phosphoryl chloride (POCl₃, 5-10 eq.) at 0 °C.

  • Slowly add a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor by TLC (quenching an aliquot with care).

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 2-chloro-3-methoxy-5-nitropyridine.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 2-chloropyridine derivative with a boronic acid or ester.[4]

  • Catalyst System: For less reactive aryl chlorides, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary to facilitate the oxidative addition step.[5]

  • Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

  • To a microwave vial or Schlenk tube, add 2-chloro-3-methoxy-5-nitropyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).

  • Heat the reaction mixture to 80-110 °C for 4-16 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the 2-aryl-3-methoxy-5-nitropyridine product.

Suzuki_Coupling Start 2-Chloro-3-methoxy- 5-nitropyridine Reagents Ar-B(OH)₂ Pd Catalyst/Ligand Base (K₂CO₃) Start->Reagents Add Reaction Heat (80-110°C) Dioxane/H₂O Reagents->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Product 2-Aryl-3-methoxy- 5-nitropyridine Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Pharmaceutical Synthesis: A Retrosynthetic Approach to Kinase Inhibitors

The functionalized pyridinone scaffold is a common feature in many kinase inhibitors, where the N-H of the pyridinone can act as a hydrogen bond donor to the hinge region of the kinase active site. A prime example of a complex therapeutic target where derivatives of our building block could be employed is the Janus Kinase 1 (JAK1) inhibitor, AZD4205 .[6] While the exact synthesis may utilize different starting materials, a plausible retrosynthetic analysis highlights how the transformations described above are directly applicable.

The core of AZD4205 contains a 2-aminopyrimidine linked to an indole. A key fragment could be a substituted aminopyrimidine, which can be constructed using intermediates derived from this compound. Let's consider a hypothetical key intermediate that showcases the utility of our building block.

Retrosynthesis Target Key Kinase Inhibitor Fragment (e.g., Substituted Aminopyridine) Intermediate1 5-Amino-N-alkyl- 3-methoxypyridin-2-one Target->Intermediate1 Amide Coupling or SNAr Intermediate2 N-Alkyl-3-methoxy- 5-nitropyridin-2-one Intermediate1->Intermediate2 Nitro Reduction (Protocol 2) Start This compound Intermediate2->Start N-Alkylation (Protocol 1)

Caption: Retrosynthetic analysis illustrating the strategic use of this compound.

This analysis demonstrates a logical sequence for constructing a highly functionalized amine, ready for coupling to other fragments of a target molecule. The initial N-alkylation provides a point for attaching other parts of the molecule or for tuning properties, followed by the strategic unmasking of the amino group via nitro reduction. This amine can then be used in a subsequent Buchwald-Hartwig amination or a nucleophilic aromatic substitution to complete the core structure of a complex pharmaceutical agent.[7]

Conclusion

This compound is a strategically valuable and versatile building block for pharmaceutical research and development. Its well-defined reactivity allows for sequential and regioselective functionalization at the nitrogen, the C5-position (via the nitro group), and the C2-position. The protocols outlined in this guide provide a robust foundation for researchers to incorporate this powerful scaffold into their synthetic programs, accelerating the discovery of new medicines. By understanding the causality behind the reaction conditions, scientists can rationally troubleshoot and adapt these methods to construct a diverse array of complex molecular targets.

References

Application Notes and Protocols: 3-Methoxy-5-nitropyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Methoxy-5-nitropyridin-2-ol in medicinal chemistry. This versatile building block offers a unique combination of functional groups that are highly amenable to a variety of chemical transformations, making it a valuable scaffold in the synthesis of novel therapeutic agents. These notes will delve into the causality behind experimental choices, provide validated protocols, and offer insights into its utility in constructing complex molecules with potential pharmacological activity.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a hydroxyl group on a pyridine ring, presents multiple reaction sites for synthetic elaboration.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methoxy and hydroxyl groups can be manipulated to introduce further diversity. This strategic arrangement of functional groups makes it an exceptionally useful building block for creating libraries of compounds for drug discovery programs.[2]

The inherent biological activity of the nitropyridine scaffold itself is also noteworthy. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[3] Consequently, using this compound as a starting material can be a rational approach to designing new chemical entities with desired pharmacological profiles.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C6H6N2O4[4][5]
Molecular Weight 170.12 g/mol [1]
Appearance Straw yellow solid[1]
CAS Number 75710-99-5[1][5]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Core Applications in Medicinal Chemistry

The utility of this compound spans several therapeutic areas, primarily due to its role as a versatile intermediate.[1] Its application is particularly prominent in the synthesis of kinase inhibitors and other targeted therapies.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. This compound serves as an excellent starting point for generating substituted aminopyridines, a common core in many kinase inhibitors.

Rationale: The nitro group can be readily reduced to an amine, which can then be functionalized through various coupling reactions to introduce moieties that interact with the kinase active site. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, which are critical for optimizing drug-like properties.

Development of Anticancer Agents

Beyond kinase inhibition, derivatives of this compound have been explored for broader anticancer activities. The methoxy group, in particular, has been shown to play a role in the cytotoxic effects of some flavonoid analogs.[7] The synthesis of novel compounds incorporating the 3-methoxy-5-nitropyridine core can lead to the discovery of agents that induce apoptosis or inhibit cell proliferation through various mechanisms.[8][9][10]

Workflow for Anticancer Drug Discovery:

Caption: A generalized workflow for developing anticancer agents from this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthetic manipulation of this compound. These are foundational reactions that can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal step in functionalizing the pyridine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of this compound to 5-Amino-3-methoxypyridin-2-ol.

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights:

  • Solvent Choice: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Catalyst Loading: 10 mol% is a standard loading for this type of reduction. The loading can be optimized to improve reaction time and cost-effectiveness.

  • Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

Protocol 2: O-Alkylation of the Hydroxyl Group

Alkylation of the hydroxyl group can be achieved using various alkylating agents in the presence of a suitable base. This modification can improve properties such as cell permeability.

Reaction Scheme:

Caption: O-Alkylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality and Insights:

  • Base and Solvent: The choice of base and solvent is crucial. A stronger base may be required for less reactive alkylating agents. DMF is a polar aprotic solvent that can facilitate SN2 reactions.

  • Tautomerism: It is important to note that 2-hydroxypyridines can exist in equilibrium with their 2-pyridone tautomer. The reaction conditions can influence which tautomer reacts.

Advanced Applications and Future Directions

The versatility of this compound extends to its use in more complex synthetic strategies, such as cross-coupling reactions and the construction of fused heterocyclic systems. For instance, after converting the hydroxyl group to a triflate or a halide, it can participate in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl substituents.

The continued exploration of this building block in fragment-based drug discovery and the development of covalent inhibitors holds significant promise.[11] Its inherent reactivity and substitution pattern provide a solid foundation for the design of next-generation therapeutics.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for a wide array of synthetic transformations, enabling the efficient construction of diverse molecular scaffolds for drug discovery. The protocols and insights provided in these application notes are intended to empower researchers to fully leverage the potential of this compound in their quest for novel and effective therapeutic agents.

References

Topic: 3-Methoxy-5-nitropyridin-2-ol: A Versatile Scaffold for the Development of Novel Optical Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxy-5-nitropyridin-2-ol is a functionalized heterocyclic compound with significant potential as a core scaffold in the development of novel chemical probes and assay reagents. While primarily documented as a synthetic intermediate[1], its distinct electronic and structural features—namely the electron-withdrawing nitro group and reactive hydroxyl/methoxy moieties—present compelling opportunities for creating chromogenic or fluorogenic substrates. This application note explores the rationale behind leveraging this molecule for assay development, focusing on its potential application in creating "turn-on" probes for enzymes such as nitroreductases. We provide a comprehensive overview of its chemical properties and present a detailed, hypothetical protocol for the design and implementation of a fluorogenic assay to demonstrate its utility.

Introduction and Scientific Rationale

Heterocyclic compounds containing nitroaromatic groups are foundational in medicinal chemistry and diagnostics.[2] The pyridine ring, functionalized with methoxy (-OCH3) and nitro (-NO2) groups, offers a platform for diverse chemical reactions, making it a valuable building block for complex molecules.[3] Specifically, the this compound scaffold contains key features that can be exploited for assay design:

  • The Nitro Group as a Modulator: The strongly electron-withdrawing nitro group can act as an efficient quencher of fluorescence for a proximally located fluorophore. The enzymatic or chemical reduction of the nitro group to an amine (-NH2) fundamentally alters its electronic properties, eliminating its quenching ability and resulting in a "turn-on" optical signal. This principle is a cornerstone of probe design for detecting reductive enzymes.

  • Reactive Functional Groups: The phenol-like hydroxyl group (-OH) serves as a handle for chemical conjugation. It can be derivatized, for example, by attaching it to a fluorophore via an ether or ester linkage, creating a pro-fluorophore substrate.

  • Potential for Chromogenic Reporting: The cleavage or modification of the pyridinol ring or the reduction of the nitro group can lead to the formation of a product with a distinct color profile, enabling the development of colorimetric assays that can be read with standard spectrophotometers.

This document provides the foundational knowledge and a practical, albeit prospective, protocol for researchers to begin exploring this compound as a novel tool for biological and chemical assays.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the compound. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 75710-99-5[4][5][6]
Molecular Formula C₆H₆N₂O₄[6][7]
Molecular Weight 170.12 g/mol [6]
Appearance Red precipitate (recrystallized)[4]
Melting Point >101°C (decomposes)[5]
Storage Temperature -20°C[6]
Purity Available in various grades, typically >98%[5]

Safety & Handling: Based on data for related nitropyridine compounds, appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat, should be worn.[8] Handle in a well-ventilated area or chemical fume hood. For maximum product recovery from vials, centrifuge the original container before opening the cap.[6]

Prospective Application: A Fluorogenic Nitroreductase Assay

Nitroreductases are enzymes that catalyze the reduction of nitroaromatic compounds and are key biomarkers in certain bacteria and hypoxic cancer cells. An assay for their activity is highly valuable in diagnostics and drug development. Here, we propose a hypothetical two-part protocol: the synthesis of a fluorogenic probe derived from this compound, followed by its use in a continuous kinetic enzyme assay.

Conceptual Design of the Fluorogenic Probe

The proposed probe, "MNP-Fluor," consists of this compound (the quencher and enzyme recognition moiety) linked to a fluorophore (e.g., coumarin or fluorescein) via an ether linkage at the 2-ol position.

G cluster_0 Probe: MNP-Fluor (Non-Fluorescent) cluster_1 Enzymatic Reaction cluster_2 Products (Fluorescent) MNP This compound (Quencher Moiety) Fluorophore Fluorophore (e.g., Coumarin) MNP->Fluorophore Ether Linkage Enzyme Nitroreductase + Cofactor (NADH) MNP->Enzyme Substrate Binding MAP 3-Methoxy-5-aminopyridin-2-ol Enzyme->MAP Nitro Group Reduction -NO₂ → -NH₂ Free_Fluorophore Released Fluorophore (Fluorescent) MAP->Free_Fluorophore Cleaved Linkage G A 1. Prepare Reagents - Assay Buffer - Enzyme Dilutions - Substrate (MNP-Probe) - Cofactor (NADH) B 2. Set Up Plate Add Assay Buffer, Enzyme, and Cofactor to wells A->B C 3. Pre-incubate Incubate plate at 37°C for 5 minutes B->C D 4. Initiate Reaction Add MNP-Probe to all wells to start the reaction C->D E 5. Kinetic Measurement Read fluorescence every 60 seconds for 30-60 minutes (Ex/Em) D->E F 6. Data Analysis - Plot RFU vs. Time - Calculate initial velocity (V₀) - Determine enzyme activity E->F

References

Introduction: The Strategic Importance of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 3-Methoxy-5-nitropyridin-2-ol for Pharmaceutical and Agrochemical Research

In the landscape of modern drug discovery and agrochemical development, the strategic modification of heterocyclic scaffolds is a cornerstone of generating novel and effective molecular entities. This compound is a versatile building block, distinguished by a unique constellation of functional groups on its pyridine core. The interplay between the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the reactive hydroxyl group makes this molecule a rich substrate for a variety of chemical transformations.

A critical feature of this scaffold is the tautomeric equilibrium between its 2-hydroxypyridine form and its 2-pyridone form. This duality grants it reactivity akin to both phenols and amides, expanding its synthetic potential.[1][2][3] Derivatization, particularly at the C2-hydroxyl/oxo position, is a primary strategy for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are pivotal in optimizing lead compounds.

This guide provides an in-depth exploration of the key reaction conditions and protocols for the derivatization of this compound, focusing on O-alkylation, O-acylation, and O-sulfonylation. The methodologies presented are grounded in established chemical principles and are designed to be robust and reproducible for researchers in the field.

Core Derivatization Strategies at the C2-Oxygen

The hydroxyl group of this compound is the primary target for derivatization. The main strategies involve converting this group into ethers, esters, or sulfonate esters, each offering a distinct set of properties and further synthetic handles.

G start This compound o_alkylation O-Alkylation (Ether Formation) start->o_alkylation R-X, Base or R-OH, Mitsunobu o_acylation O-Acylation (Ester Formation) start->o_acylation RCOCl, Base or RCOOH, Mitsunobu o_sulfonylation O-Sulfonylation (Sulfonate Ester) start->o_sulfonylation RSO2Cl, Base

Caption: Key derivatization pathways for this compound.

O-Alkylation: Synthesis of 2-Alkoxy-3-methoxy-5-nitropyridines

The formation of an ether linkage at the C2 position can significantly increase the lipophilicity of the molecule. Two primary, reliable methods for this transformation are the Williamson-type ether synthesis and the Mitsunobu reaction.

This classical and robust method proceeds in two steps: deprotonation of the hydroxyl group to form a nucleophilic pyridinolate anion, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the relatively acidic hydroxyl group without competing in the subsequent substitution step. Sodium hydride (NaH) is ideal as it generates hydrogen gas as the only byproduct. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be effective, particularly with more reactive alkylating agents.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is optimal. These solvents effectively solvate the cation of the base (e.g., Na⁺) while not solvating the pyridinolate anion, thereby enhancing its nucleophilicity.

  • Alkylating Agent: Primary and methyl halides (I > Br > Cl) are the best substrates for this SN2 reaction due to minimal steric hindrance. Secondary halides may react more slowly and can lead to elimination side products.

The Mitsunobu reaction is a powerful alternative for forming ethers, especially when dealing with sensitive substrates or when the Williamson conditions fail.[4][5][6] It facilitates the coupling of an alcohol (in this case, our substrate) with a pronucleophile (a separate alcohol in this variation) under mild, neutral conditions.

Causality Behind Experimental Choices:

  • Reagents: The reaction relies on a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD combine to form a betaine which then activates the substrate's hydroxyl group, converting it into an excellent leaving group (an oxyphosphonium salt).[5][6]

  • Nucleophile: The incoming alcohol attacks this activated intermediate in an SN2 fashion. The reaction generally proceeds with a clean inversion of stereochemistry at the reacting center of the nucleophilic alcohol, a key feature for stereospecific synthesis.[4][6]

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents, providing a non-reactive medium for the components.

O-Acylation: Synthesis of 2-Acyloxy-3-methoxy-5-nitropyridines

Esterification is a common strategy to create prodrugs, as esters are often readily cleaved in vivo by esterase enzymes to release the active parent molecule.

This is the most direct method for ester formation. An acyl chloride or anhydride reacts with the hydroxyl group in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.

  • Base: A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is crucial. It acts as a nucleophilic catalyst (especially pyridine and its derivatives like DMAP) and serves to scavenge the acidic byproduct (HCl or RCOOH), driving the reaction to completion.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) is typically used.

The Mitsunobu reaction is also exceptionally well-suited for ester synthesis, using a carboxylic acid as the nucleophile. This approach is valued for its mild conditions and broad substrate scope.[4][7]

Causality Behind Experimental Choices:

  • Nucleophile: The nucleophile is a carboxylic acid. The acidity of the carboxylic acid (pKa generally < 13) is important for the reaction to proceed efficiently, as it must protonate the betaine intermediate.[5]

  • Conditions: The reaction conditions are otherwise identical to those described for O-alkylation via the Mitsunobu reaction, highlighting the versatility of this protocol.

O-Sulfonylation: Creating Versatile Intermediates

The conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group. This is not typically an endpoint derivatization for a final product but rather a strategic step to enable subsequent nucleophilic aromatic substitution (SNAr) reactions at the C2 position with a wide range of nucleophiles.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are the standard reagents.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl generated during the reaction.

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity and prevent side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of this compound, extrapolated from standard organic chemistry protocols and reactions on similar substrates.

Derivatization TypeMethodReagentsBaseSolventTemp. (°C)Time (h)
O-Alkylation Williamson-TypeAlkyl Halide (1.1 eq)NaH (1.2 eq)DMF25-602-12
MitsunobuAlcohol (1.2 eq), PPh₃ (1.5 eq), DEAD (1.5 eq)N/ATHF0 to 254-24
O-Acylation Acyl ChlorideAcyl Chloride (1.2 eq)Et₃N (1.5 eq)DCM0 to 251-6
MitsunobuCarboxylic Acid (1.2 eq), PPh₃ (1.5 eq), DEAD (1.5 eq)N/ATHF0 to 254-24
O-Sulfonylation Sulfonyl ChlorideTsCl or MsCl (1.2 eq)PyridineDCM0 to 252-8

Experimental Protocols

Protocol 1: O-Benzylation via Williamson-Type Synthesis

This protocol describes the synthesis of 2-(benzyloxy)-3-methoxy-5-nitropyridine.

G cluster_0 Experimental Workflow: O-Benzylation A 1. Dissolve Substrate (this compound) in anhydrous DMF under N₂. B 2. Cool to 0 °C (ice bath). A->B C 3. Add NaH (60% dispersion) portion-wise. Stir for 30 min. B->C D 4. Add Benzyl Bromide dropwise at 0 °C. C->D E 5. Warm to Room Temp. Stir for 4-6 hours. D->E F 6. Monitor by TLC. E->F G 7. Quench Reaction (add cold water). F->G H 8. Extract with Ethyl Acetate. G->H I 9. Wash, Dry, Concentrate. H->I J 10. Purify by Column Chromatography. I->J

Caption: Workflow for the Williamson-type O-benzylation reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound.

  • Add anhydrous DMF via syringe to dissolve the substrate (approx. 0.1 M concentration).

  • Cool the flask to 0 °C in an ice-water bath.

  • Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise via syringe to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the flask to 0 °C and slowly quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: O-Acylation (Benzoylation) using Benzoyl Chloride

This protocol details the synthesis of 3-methoxy-5-nitropyridin-2-yl benzoate.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine via syringe, followed by the dropwise addition of benzoyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired ester.

Protocol 3: Mitsunobu Esterification

This protocol describes the synthesis of an ester derivative using benzoic acid as the nucleophile.

G cluster_0 Mitsunobu Reaction Mechanism A PPh₃ + DEAD B Betaine Intermediate A->B Nucleophilic Attack C Ion Pair [PPh₃-N⁻-N-CO₂Et] [RCOOH₂⁺] B->C + RCOOH (Proton Transfer) D Activation of Alcohol (Pyridinol Substrate) C->D + Pyridinol-OH E Oxyphosphonium Salt (Good Leaving Group) D->E Forms Leaving Group F SN2 Attack by RCOO⁻ E->F Displacement G Product (Ester) + Ph₃P=O + DEAD-H₂ F->G Products Formed

Caption: Simplified mechanism of the Mitsunobu esterification.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD), ~40% solution in toluene (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound, benzoic acid, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the DEAD solution dropwise via syringe over 15-20 minutes. An exothermic reaction and color change (typically to a milky white or yellow suspension) may be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue, which will contain triphenylphosphine oxide and the reduced DEAD byproduct, can be directly purified by flash column chromatography on silica gel to isolate the desired ester product.

References

purification techniques for 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-Methoxy-5-nitropyridin-2-ol for Research and Development

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridinone derivative that serves as a valuable building block in medicinal chemistry and drug development. The precise arrangement of its methoxy, nitro, and hydroxyl functional groups on the pyridine core offers versatile handles for synthetic transformations. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored for this compound, grounded in its physicochemical properties and potential impurity profiles stemming from its synthesis.

The common synthesis route involves the methylation of 2,3-dihydroxypyridine followed by a regioselective nitration.[1] This process can introduce impurities such as unreacted starting materials, regioisomers (e.g., nitration at other positions), and various byproducts.[2] Therefore, a multi-step purification strategy is often necessary to achieve the high purity (>98%) required for subsequent synthetic applications.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the foundation for developing effective purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₄[3]
Molecular Weight 170.12 g/mol [3]
Appearance Typically a red, yellow, or off-white solid/precipitate[1]
Melting Point >101°C (decomposes)[4]
Solubility Low solubility in water.[1] Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.[1]
Safety and Handling Precautions

As with any nitroaromatic compound, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7] The compound is classified as a skin and eye irritant.[5][8]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][7] Recommended storage temperatures are typically between 2-8°C for long-term stability.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Strategic Approach to Purification

The selection of a purification technique is dictated by the impurity profile, the scale of the purification, and the desired final purity. The following workflow provides a logical decision-making framework.

Purification_Workflow Start Crude this compound TLC Assess Purity & Impurity Profile (TLC/HPLC) Start->TLC Recrystallization Primary Purification: Recrystallization TLC->Recrystallization Major impurities have different solubilities Chromatography Secondary Purification: Column Chromatography TLC->Chromatography Close-running isomers or multiple impurities AcidBase Alternative/Secondary Purification: Acid-Base Extraction TLC->AcidBase Neutral impurities present Purity_Check1 Purity > 98%? Recrystallization->Purity_Check1 End Pure Product Purity_Check1->End Yes Purity_Check1->Chromatography No Purity_Check3 Purity > 98%? Chromatography->Purity_Check3 AcidBase->Recrystallization Precipitated product needs further polishing Purity_Check2 Purity > 98%? AcidBase->Purity_Check2 Purity_Check2->End Yes Purity_Check2->Chromatography No Purity_Check3->Recrystallization No, polish fractions Purity_Check3->End Yes

Caption: Logical workflow for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is often the most efficient first-pass purification technique for solid compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[9]

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. A patent describing the synthesis of this compound specifies recrystallization from water, indicating that it is a suitable solvent.[1] For optimization, co-solvent systems like ethanol/water or ethyl acetate/hexane can be explored, particularly if water alone is not effective at removing certain impurities.[1]

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
ProblemPotential CauseSolution
Compound "oils out" The boiling point of the solvent is too high, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and cool again. Consider a different solvent with a lower boiling point.
No crystals form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt cooling again. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath. Minimize the amount of cold solvent used for washing the crystals.

Protocol 2: Acid-Base Extraction

This technique exploits the acidic nature of the hydroxyl group at the 2-position (a pyridinol), which can be deprotonated to form a water-soluble salt. This allows for efficient separation from non-acidic (neutral) impurities.[10][11]

Causality Behind Experimental Choices:
  • Base Selection: A weak base like aqueous sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the acidic pyridinol. Using a weak base is advantageous as it is less likely to react with other functional groups and can be more selective than a strong base like sodium hydroxide (NaOH).[12][13]

  • Solvent System: A water-immiscible organic solvent in which the crude material is soluble is required. Dichloromethane or ethyl acetate are common choices.[11]

AcidBase_Extraction cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Crude Crude Product (Target + Neutral Impurities) Wash Wash with aq. NaHCO₃ Crude->Wash Neutral Neutral Impurities Remain Salt Sodium Salt of Target Compound (Water Soluble) Acidify Acidify with HCl Salt->Acidify Precipitate Pure Product Precipitates Filter Filter & Dry Precipitate->Filter Separate Separate Layers Wash->Separate Separate->Neutral Organic Separate->Salt Aqueous Acidify->Precipitate

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the funnel. Use a volume roughly equal to the organic layer. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated product as a salt) is typically the bottom layer, but this depends on the organic solvent's density. Drain the aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete removal of the acidic product.[14]

  • Re-acidification: Combine all aqueous extracts in a beaker and cool in an ice bath. Slowly add a mineral acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (test with pH paper).[12] The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Silica Gel Column Chromatography

For challenging separations involving structurally similar impurities (e.g., regioisomers) or when very high purity is required, column chromatography is the method of choice.[2]

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the standard stationary phase for purifying moderately polar compounds like this one.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio must be determined empirically using Thin-Layer Chromatography (TLC). A good starting point is a system that gives the target compound an Rf value of ~0.3. The polarity can be gradually increased (gradient elution) to elute the compound effectively after less polar impurities have passed through.[2][15]

Step-by-Step Methodology:
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[2][15]

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them (e.g., under a UV lamp).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.

Purity Verification

After purification, the purity of this compound must be confirmed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[16]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Conclusion

The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice of technique—recrystallization, acid-base extraction, or column chromatography—should be guided by a logical assessment of the crude material's impurity profile. For most applications, a primary purification by recrystallization from water or an optimized solvent system will suffice. However, for removing stubborn neutral impurities or achieving the highest levels of purity, acid-base extraction and column chromatography are indispensable tools in the researcher's arsenal.

References

Application Notes and Protocols for the Quantification of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-nitropyridin-2-ol, with a molecular formula of C6H6N2O4 and CAS number 75710-99-5, is a substituted nitropyridine derivative.[1][2] The presence of both a methoxy and a nitro group on the pyridin-2-ol scaffold suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The nitro group can be reduced to an amine, providing a reactive site for further functionalization, while the methoxy group influences the electronic properties and reactivity of the pyridine ring.[3]

Accurate and precise quantification of this compound is paramount during its synthesis, for quality control of the final product, and in various research applications. This document provides detailed analytical methods for the quantification of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the core tenets of scientific integrity.

Analytical Methodologies: A Comparative Overview

The choice of an analytical method for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on three robust and widely accessible techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information.

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method for the quantification of compounds with significant UV absorbance, suitable for pure samples or simple mixtures.

The following sections will provide detailed protocols for each of these methods, along with the scientific rationale behind the experimental choices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating components in a mixture and is well-suited for the analysis of nitropyridine derivatives.[4] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode of separation for such compounds.[4]

Principle of the Method

The separation of this compound from other components in a sample is achieved based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound is then detected by a UV detector at a wavelength where it exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a reference standard.

Experimental Protocol

1.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade formic acid (HCOOH) or trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters (PTFE or other suitable material)

1.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

1.4. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at the absorbance maximum of this compound (to be determined, likely in the 300-350 nm range based on the nitroaromatic structure) and a secondary wavelength for peak purity analysis.

1.5. Sample Preparation

  • Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

1.6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Standard and Sample Solutions D Inject Standards and Samples A->D B Prepare Mobile Phases C Set Chromatographic Conditions B->C C->D E Acquire Chromatographic Data D->E F Generate Calibration Curve E->F G Quantify Analyte in Sample F->G

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5][6] It is suitable for the analysis of this compound if the compound is sufficiently volatile and thermally stable. Derivatization may be required to improve its volatility and chromatographic behavior.

Principle of the Method

The sample is vaporized and injected into the GC, where it is carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that can be used for identification, and the total ion chromatogram (TIC) or extracted ion chromatogram (XIC) can be used for quantification.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • High-purity helium (carrier gas)

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (if necessary), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Mass spectrometer (quadrupole or ion trap) as a detector.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[7]

2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations appropriate for the expected sample concentrations.

2.4. Derivatization (if required)

  • To a known volume of the standard or sample solution, add an excess of the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Heat the mixture at a specified temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

2.5. GC-MS Conditions

ParameterCondition
Injector Splitless mode, 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold for 1 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Scan Mode Full scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

2.6. Data Analysis and Quantification

  • Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion (from SIM mode) of the working standard solutions against their concentrations.

  • Perform a linear regression analysis and quantify the analyte in the sample.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Interpretation A_gcms Dissolve/Dilute Sample B_gcms Derivatization (if needed) A_gcms->B_gcms C_gcms Inject into GC-MS B_gcms->C_gcms D_gcms Separation and Detection C_gcms->D_gcms E_gcms Identify by Retention Time and Mass Spectrum D_gcms->E_gcms F_gcms Quantify using Calibration Curve E_gcms->F_gcms

Caption: Workflow for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range. The presence of the nitropyridine chromophore in this compound makes it a good candidate for this technique, especially for the analysis of relatively pure samples.

Principle of the Method

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve.

Experimental Protocol

3.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Quartz cuvettes (1 cm path length)

3.2. Instrumentation

  • A double-beam UV-Vis spectrophotometer.

3.3. Determination of λmax

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

3.5. Measurement and Quantification

  • Set the spectrophotometer to the predetermined λmax.

  • Use the chosen solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UV-Vis Spectrophotometry Workflow

UVVis_Workflow A_uv Determine λmax C_uv Measure Absorbance of Standards A_uv->C_uv B_uv Prepare Standard and Sample Solutions B_uv->C_uv E_uv Measure Absorbance of Sample B_uv->E_uv D_uv Construct Calibration Curve C_uv->D_uv F_uv Calculate Sample Concentration D_uv->F_uv E_uv->F_uv

Caption: Workflow for UV-Vis spectrophotometric analysis.

Method Validation

For use in regulated environments, any analytical method must be validated to ensure it is fit for its intended purpose.[8] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines or the U.S. Food and Drug Administration (FDA) guidelines.[8][9][10][11]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive guide to the development and implementation of analytical methods for the quantification of this compound. The choice of method between HPLC-UV, GC-MS, and UV-Vis spectrophotometry will depend on the specific requirements of the analysis. For complex matrices and low concentrations, HPLC-UV or GC-MS are recommended due to their higher selectivity and sensitivity. For rapid analysis of pure substances, UV-Vis spectrophotometry offers a simple and cost-effective solution. All methods should be properly validated to ensure the generation of reliable and reproducible data.

References

Application Note: 3-Methoxy-5-nitropyridin-2-ol as a Potential Ligand for Challenging Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The construction of biaryl and heteroaryl structures via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science. However, the coupling of 2-substituted pyridines remains a significant challenge, often plagued by low yields and catalyst inhibition. This guide introduces 3-methoxy-5-nitropyridin-2-ol, a functionalized pyridin-2(1H)-one, as a potential ancillary ligand for palladium catalysts to address these issues. We will explore the theoretical basis for its application, grounded in the established difficulties of 2-pyridyl couplings, and provide a detailed, investigational protocol for its use in the Suzuki-Miyaura reaction. This document serves as a starting point for researchers looking to explore novel ligand scaffolds for overcoming notoriously difficult cross-coupling transformations.

Introduction: The "2-Pyridyl Problem" in Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. Among these, the Suzuki-Miyaura reaction is widely used for its functional group tolerance and the commercial availability of boronic acid reagents.[1] Despite its broad utility, a significant challenge persists: the efficient coupling of 2-pyridyl nucleophiles.[2][3]

This "2-pyridyl problem" stems from several factors:

  • Catalyst Inhibition: The nitrogen lone pair of the 2-pyridyl substrate can strongly coordinate to the palladium center, leading to catalyst deactivation.

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives often exhibit slow rates of transmetalation, a key step in the catalytic cycle.[4]

  • Substrate Instability: 2-Pyridyl organoboron reagents are often unstable and prone to rapid protodeboronation.[2][4]

Overcoming these hurdles typically requires the use of specialized, often bulky and electron-rich phosphine ligands or specific boronate esters to facilitate the reaction.[2][4] This necessity creates an opportunity for the exploration of new, potentially more effective, and economically viable ligand systems.

The Candidate: this compound

This compound, which exists in tautomeric equilibrium with its 2-pyridone form, presents an intriguing structural motif for a potential ligand. Its utility in complex molecular construction is recognized, though its application in catalysis is underexplored.[5] We hypothesize that this molecule can act as an effective ancillary ligand in palladium-catalyzed cross-coupling for the following reasons:

  • Bidentate Chelation Potential: The 2-hydroxy (or N-H of the pyridone) and the pyridine nitrogen can potentially act as a bidentate chelating system for the palladium center, forming a stable palladacycle.

  • Electronic Modulation: The strongly electron-withdrawing nitro group (-NO2) is expected to decrease the basicity of the pyridine nitrogen. This could mitigate the strong, inhibitory coordination to the palladium center, allowing the catalytic cycle to proceed more efficiently.

  • Structural Rigidity: The planar, aromatic structure provides a rigid scaffold that can influence the geometry around the metal center, potentially promoting reductive elimination.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[6]
Molecular Weight 170.12 g/mol [7]
CAS Number 75710-99-5[7]
Appearance Yellow Powder / Red Precipitate[5][8]
Melting Point >101°C (decomposes)[7]
Canonical SMILES COC1=CC(=CNC1=O)--INVALID-LINK--[O-][6]
Synthesis Overview

The compound can be synthesized from 2,3-dihydroxypyridine via a two-step process involving methylation followed by nitration.[8]

G cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration A 2,3-Dihydroxypyridine B Intermediate Syrup A->B  1. NaOH  2. Dimethylsulfate C This compound B->C  Conc. HNO₃  Conc. H₂SO₄  5-15°C

Caption: Synthesis workflow for this compound.[8]

Application Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine

This section provides a detailed, investigational protocol for a test reaction to evaluate the efficacy of this compound as a ligand.

Disclaimer: This protocol is a proposed starting point for research and has not been experimentally validated. It is based on established methods for challenging Suzuki-Miyaura couplings.[4] Appropriate safety precautions should be taken at all times.

General Catalytic Cycle

The proposed reaction follows the general Suzuki-Miyaura catalytic cycle. The this compound ligand (L) is expected to coordinate to the palladium center throughout the cycle, influencing its stability and reactivity.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition (R¹-Pd(II)L₂-X) pd0->pd_add pd_trans Transmetalation (R¹-Pd(II)L₂-R²) pd_add->pd_trans pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 r1r2 R¹-R² (Product) pd_elim->r1r2 r1x R¹-X (2-Bromopyridine) r1x->pd_add r2bm R²-B(OR)₂ (Arylboronic Acid) r2bm->pd_trans base Base base->pd_trans

Caption: General Suzuki-Miyaura catalytic cycle with the ligand (L).

Materials and Reagents
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound

  • Substrates: 2-Bromopyridine (Aryl Halide), 4-Methoxyphenylboronic acid (Boronic Acid)

  • Base: Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)[4]

  • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Experimental Protocol
  • Glovebox/Schlenk Line Setup: All manipulations should be performed under an inert atmosphere to prevent catalyst oxidation.

  • Catalyst Pre-formation (Optional, but recommended for initial trials):

    • In a flame-dried Schlenk flask, add Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%, L:Pd ratio of ~2:1).

    • Add 2 mL of degassed solvent (e.g., dioxane).

    • Stir the mixture at room temperature for 30 minutes. The formation of a colored complex may be observed.

  • Reaction Assembly:

    • To a separate flame-dried Schlenk flask, add the aryl halide (e.g., 2-bromopyridine, 1.0 mmol, 1 equiv).

    • Add the boronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 mmol, 1.5 equiv).[4]

    • Add the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

  • Initiation of Reaction:

    • Add 8 mL of degassed solvent to the reaction flask containing the substrates and base.

    • Using a syringe, transfer the pre-formed catalyst solution to the reaction flask. Alternatively, if not pre-forming, add the palladium source and ligand directly to the main flask during the reaction assembly step.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcomes and Troubleshooting

Given the exploratory nature of this protocol, a range of outcomes is possible. The primary goal is to achieve any conversion to the desired 2-arylpyridine product, which would validate the hypothesis that this compound can act as an effective ligand.

Observation / ProblemPotential CauseSuggested Solution
No Reaction / Low Conversion Catalyst inhibition or decomposition.Increase ligand:Pd ratio (e.g., to 4:1). Try a different palladium precursor (e.g., Pd₂(dba)₃). Use a milder, non-coordinating base like KF.[4]
Protodeboronation of Boronic Acid Presence of water or protic impurities.Ensure rigorous drying of solvent and reagents. Use anhydrous base.
Formation of Homocoupling Product (Biaryl) Reductive elimination from a Pd-Aryl intermediate before transmetalation.Lower the reaction temperature. Ensure slow addition of the catalyst.
Dark Black Precipitate (Palladium Black) Catalyst decomposition.Ensure the reaction is strictly anaerobic. The ligand may not be sufficiently stabilizing; consider adding a co-ligand (e.g., a phosphine) in initial trials.

Conclusion

While the direct application of this compound in cross-coupling reactions is not yet established in the literature, its chemical structure presents a compelling case for its investigation as a novel ancillary ligand. Its unique electronic properties, stemming from the methoxy and nitro substituents on a 2-pyridinol scaffold, offer a rational approach to mitigating the common challenges associated with the Suzuki-Miyaura coupling of 2-pyridyl substrates. The investigational protocol provided herein offers a robust starting point for researchers to explore this potential and contribute to the development of new catalytic systems for challenging chemical transformations.

References

Application Notes and Protocols for the Functionalization of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

3-Methoxy-5-nitropyridin-2-ol, with CAS number 75710-99-5[1][2][3][4][5][6], is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. The unique arrangement of its substituents—an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a nucleophilic hydroxyl group on a pyridin-2-one core—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures.

The pyridin-2-one motif is a privileged scaffold found in numerous natural products and pharmaceutical agents.[2] This guide provides a comprehensive overview of the key functionalization strategies for this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape

The reactivity of the this compound ring is governed by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating methoxy and hydroxyl groups direct electrophiles to specific positions and can themselves be sites of modification.

Diagram 1: Reactivity Map of this compound

G cluster_0 This compound ring OC2N1C6C3C5C4 NO2 NO2 (Electron Withdrawing) ring:C5->NO2 OMe OMe (Electron Donating) ring:C3->OMe OH OH (Nucleophilic) ring:C2->OH C4 C4 (δ+) C6 C6 (δ+) Nucleophilic_Attack Nucleophilic Attack Nucleophilic_Attack->C4 SNAr Nucleophilic_Attack->C6 SNAr Electrophilic_Attack Electrophilic Attack Electrophilic_Attack->ring:C6 Possible (deactivated) Functional_Group_Modification Functional Group Modification Functional_Group_Modification->NO2 Reduction Functional_Group_Modification->OH O-Alkylation/Acylation G start Start dissolve Dissolve Halogenated Pyridinol in DMF start->dissolve add_reagents Add Amine and Base dissolve->add_reagents heat Heat to 80-100 °C add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product G start This compound amino 3-Methoxy-5-aminopyridin-2-ol start->amino Reduction (Fe/NH4Cl) ether 2-Alkoxy-3-methoxy-5-nitropyridine start->ether O-Alkylation (R-X, K2CO3)

References

Application Note: A Protocol for the Scaled-Up Synthesis of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-Methoxy-5-nitropyridin-2-ol is a valuable heterocyclic building block in medicinal and organic chemistry. Its substituted pyridine ring is a key structural motif in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2][3] The introduction of a nitro group, in particular, provides a versatile chemical handle for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of derivatives.[3][4]

The synthesis of nitropyridines, while conceptually straightforward, presents significant challenges upon scale-up, primarily due to the highly exothermic and potentially hazardous nature of nitration reactions.[5][6][7] Scaling these processes requires a deep understanding of reaction kinetics, thermodynamics, and robust engineering controls to mitigate risks of thermal runaway.[6][8]

This application note provides a detailed, step-by-step protocol for a scaled-up synthesis of this compound. The chosen synthetic strategy is a two-step process adapted from established laboratory-scale procedures, selected for its logical progression and control over the introduction of functional groups.[9] We will first address the methylation of 2,3-dihydroxypyridine, followed by a meticulously controlled nitration. The core of this guide emphasizes the causality behind procedural choices, focusing on safety, process control, and reproducibility for multigram to kilogram scale production.

The Synthetic Pathway: Rationale and Mechanism

The selected two-step pathway is outlined below. This approach isolates the methylation and nitration steps, allowing for process control and optimization at each stage.

Synthetic_Pathway cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration Start 2,3-Dihydroxypyridine Intermediate 3-Methoxy-pyridin-2-ol (Crude Syrup) Start->Intermediate 1. NaOH, H₂O 2. Dimethyl Sulfate 3. Evaporation Product This compound Intermediate->Product 1. Conc. H₂SO₄ 2. HNO₃/H₂SO₄ (0-15°C) 3. Ice Quench

Caption: Overall two-step synthetic workflow.

Mechanistic Considerations: The key transformation is the nitration in Step 2, an electrophilic aromatic substitution. Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[7][10] The methoxy and hydroxyl groups on the pyridine ring are activating and ortho-, para-directing. The nitro group is installed at the C5 position, which is para to the strongly activating hydroxyl (or oxo) group and ortho to the methoxy group, a regiochemical outcome favored by electronics.

Critical Safety Protocols for Scale-Up Nitration

Nitration reactions are energetically favorable and can proceed with great rapidity, demanding strict adherence to safety protocols to prevent loss of control.[6][7]

3.1. Reagent Hazards

  • Nitrating Mixture (H₂SO₄/HNO₃): This mixture is a powerful oxidizing agent and is extremely corrosive.[11][12] Its preparation is highly exothermic and must be performed with cooling.[10] It reacts violently with many organic materials and water.[11][12] Storage of pre-mixed nitrating acid is strongly discouraged due to its instability.[13]

  • Dimethyl Sulfate: This reagent is acutely toxic, a potent alkylating agent, and a suspected human carcinogen. It must be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including non-porous gloves.

  • Concentrated Acids (H₂SO₄, HNO₃): Both are severely corrosive and can cause devastating burns.[11][14] Inhalation of nitric acid fumes can lead to delayed pulmonary edema.[14]

3.2. Engineering and Personal Protective Controls

  • Ventilation: All operations must be conducted within a high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, operators must wear chemical splash goggles, a face shield, an acid-resistant lab coat or apron, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).[5][11]

  • Emergency Access: An unobstructed, recently tested safety shower and eyewash station must be immediately accessible.[5][14]

  • Reaction Ware: Use appropriately sized glass reactors equipped with an overhead stirrer for efficient agitation, a thermocouple to monitor internal temperature, and an addition funnel for controlled reagent delivery.

3.3. Thermal Management Workflow Effective heat management is the most critical factor for a safe scale-up. Inefficient cooling or overly rapid addition of the nitrating agent can lead to an accumulation of unreacted reagents, which can then react uncontrollably, causing a dangerous exotherm.[8]

Thermal_Management Start Begin Reagent Addition Monitor Monitor Internal Temp (Tᵢ) Start->Monitor Check Is Tᵢ < Tₘₐₓ? Monitor->Check Continue Continue Addition Check->Continue Yes Stop HALT Addition Increase Cooling Check->Stop No Continue->Monitor Stop->Monitor Runaway Emergency Quench (Last Resort) Stop->Runaway If Tᵢ still rising

Caption: Decision workflow for thermal management during nitration.

Detailed Experimental Protocol (1.0 Mole Scale)

This protocol is designed for a starting scale of 1.0 mole of 2,3-dihydroxypyridine. All equipment should be scrupulously dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) where appropriate.

4.1. Step 1: Synthesis of 3-Methoxy-pyridin-2-ol

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2,3-Dihydroxypyridine111.10111.1 g1.001.0
Sodium Hydroxide (NaOH)40.0043.0 g1.0751.075
Dimethyl Sulfate (Me₂SO₄)126.13132.4 g (99.8 mL)1.051.05
Deionized Water18.02375 mL--

Procedure:

  • Equip a 2 L three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple, and an addition funnel.

  • Charge the flask with deionized water (375 mL), sodium hydroxide (43.0 g), and 2,3-dihydroxypyridine (111.1 g).

  • Stir the mixture until all solids have dissolved.

  • Immerse the flask in an ice-water bath and cool the internal temperature to 5°C.

  • Slowly add dimethyl sulfate (132.4 g) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15°C. CAUTION: Dimethyl sulfate is highly toxic.

  • Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir for 20 hours, gradually warming to room temperature.

  • The resulting solution is then concentrated on a rotary evaporator under vacuum (bath temperature ~65°C) to remove the water. This will yield a thick, viscous syrup (crude 3-Methoxy-pyridin-2-ol) which is carried directly into the next step without further purification.[9]

4.2. Step 2: Nitration to this compound

ReagentConcentrationVolumeMoles (approx.)
Crude Syrup from Step 1-~1.0 mol1.0
Sulfuric Acid (H₂SO₄)98%550 mL-
Nitric Acid (HNO₃)70%100 mL-

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask, cool 250 mL of concentrated sulfuric acid to 0°C in an ice-salt bath. With vigorous stirring, slowly add 100 mL of concentrated nitric acid dropwise. The temperature must be maintained below 10°C throughout this addition. Keep this mixture cold until use.[7][8]

  • Prepare the Substrate Solution: In the main reactor (a 3 L flask is recommended), place the crude syrup obtained from Step 1.

  • Immerse the reactor in an ice-salt bath and add 300 mL of concentrated sulfuric acid slowly and carefully, ensuring the internal temperature is maintained at or below 10°C. Stir until the syrup is completely dissolved.

  • Nitration Reaction: Once the substrate is fully dissolved and the solution is cooled to 5°C, begin the dropwise addition of the cold nitrating mixture from step 1. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 10°C and 15°C.[9] This addition may take 2-3 hours.

  • After the addition is complete, continue stirring the mixture at 5°C for an additional 30 minutes.[9]

  • Work-up and Isolation (Quenching): Prepare a large vessel (e.g., a 10 L beaker or bucket) containing 4 kg of crushed ice and equip it with a robust overhead stirrer.

  • With vigorous stirring of the ice, slowly and carefully pour the reaction mixture in a thin stream onto the ice.[8] This is a highly exothermic process; a slow rate of addition is critical to control the temperature of the quench.

  • A red precipitate will form.[9] Continue stirring the slurry for 30 minutes as the ice melts.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Transfer the wet filter cake to a suitable flask for recrystallization from hot water.[9] Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Product This compound
Appearance Red to yellow crystalline solid
Molecular Formula C₆H₆N₂O₄[15]
Molecular Weight 170.12 g/mol
Melting Point >101°C (decomposes)[16]
Expected Yield 29 g (17% based on literature)[9]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be recorded.

Troubleshooting and Optimization Insights

  • Issue: Thermal Excursion/Runaway Reaction.

    • Cause: Addition of nitrating agent is too fast; inadequate cooling capacity; poor agitation leading to hot spots.[8]

    • Solution: Immediately stop the addition, increase cooling efficiency, and ensure the stirrer is functioning optimally. Adherence to the thermal management workflow (Section 3.3) is non-negotiable.

  • Issue: Low Yield.

    • Cause: The reported 17% yield is low, suggesting potential for optimization.[9] Causes can include incomplete reaction, formation of di-nitro or other side-products, or loss of product during the aqueous work-up and recrystallization.

    • Optimization Strategies:

      • Temperature: Systematically study the effect of reaction temperature. A slightly lower temperature may increase selectivity but require a longer reaction time, while a higher temperature could lead to byproducts.

      • Stoichiometry: Vary the molar ratio of nitric acid. Insufficient nitrating agent leads to incomplete conversion, while a large excess can promote di-nitration.

      • Work-up: Ensure the product is fully precipitated during the quench. The solubility in the acidic aqueous phase should be minimal, but losses can occur. Ensure thorough washing to remove trapped acids before drying.

Conclusion

This application note provides a comprehensive and safety-oriented protocol for the scale-up synthesis of this compound. The successful and safe execution of this procedure on a larger scale is critically dependent on meticulous control over reaction temperature, reagent addition rates, and effective agitation. While the foundational literature method reports a modest yield, the detailed protocol herein provides a robust starting point for further process optimization to improve efficiency and throughput for research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-nitropyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic principles behind the reaction and provide practical, field-tested advice to help you improve your yield, purity, and overall success.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can significantly impact yield and purity. The core of the synthesis typically involves two key transformations: the methylation of a dihydroxypyridine precursor, followed by a regioselective nitration. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1] This necessitates harsh nitrating conditions, which can unfortunately lead to low yields and the formation of unwanted byproducts.[1]

A common literature procedure starts with 2,3-dihydroxypyridine, which is first methylated and then nitrated using a cold mixture of concentrated nitric and sulfuric acids. This method has a reported yield of only 17%, highlighting the significant room for optimization.[2] This guide will address the critical parameters and potential pitfalls in this synthetic route.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently below 20%. What are the most likely causes and how can I improve it?

A1: A low yield in this synthesis is a common issue stemming from factors in both the methylation and nitration steps. Let's break down the primary contributors:

  • Incomplete Methylation: The initial step of methylating 2,3-dihydroxypyridine to form 3-methoxy-pyridin-2-ol is crucial. Incomplete reaction leaves unreacted starting material which will behave differently in the subsequent nitration step, complicating purification and lowering the yield of the desired product.

  • Suboptimal Nitration Conditions: This is the most critical step and often the primary source of yield loss. The use of mixed acid (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺).[3][4] However, several factors must be precisely controlled:

    • Temperature: The reaction is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired isomers or dinitrated byproducts.[1] The literature specifies maintaining the temperature between 10-15°C during the addition of the nitrating mixture.[2]

    • Stoichiometry: Using a large excess of the nitrating agent will significantly increase the probability of over-nitration.[1]

    • Water Content: The presence of water can deactivate the nitronium ion. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, ensuring a high concentration of the active electrophile.[5][6]

  • Product Loss During Work-up: The final product is a precipitate that is collected by filtration after pouring the reaction mixture onto ice.[2] Inefficient precipitation or filtration can lead to significant product loss.

Optimization Strategy:

  • Verify Methylation: Before proceeding to nitration, confirm the completion of the methylation step using TLC or ¹H NMR to ensure no starting 2,3-dihydroxypyridine remains.

  • Strict Temperature Control: Use an ice/salt bath or a cryo-cooler to maintain the reaction temperature strictly below 15°C, and preferably between 5-10°C, during the dropwise addition of the nitrating mixture.

  • Controlled Reagent Addition: Add the pre-mixed, chilled nitrating agent very slowly (dropwise) to the solution of 3-methoxy-pyridin-2-ol in sulfuric acid. This maintains a low instantaneous concentration of the nitronium ion, favoring mono-nitration.[1]

  • Anhydrous Conditions: Use high-purity, concentrated acids to minimize water content.

Q2: I'm observing significant byproduct formation, including what appears to be a dinitrated species. How can I improve the regioselectivity of the nitration?

A2: The formation of byproducts, particularly dinitrated compounds and other isomers, is a direct consequence of the harsh conditions required to nitrate the deactivated pyridine ring. The methoxy group is an activating, ortho-para directing group, while the pyridin-2-ol tautomer also directs substitution. However, the strong acidity of the medium and the electron-withdrawing nature of the ring nitrogen complicate predictable reactivity.

Here is a workflow to troubleshoot and improve selectivity:

G start High Byproduct Formation Observed check_temp Is Temperature Strictly Controlled (<15°C)? start->check_temp check_rate Is Nitrating Agent Added Slowly (Dropwise)? check_temp->check_rate Yes improve_temp Implement Better Cooling (e.g., ice/salt bath, cryo-cooler) check_temp->improve_temp No check_stoi Is Stoichiometry of HNO3 Minimized (e.g., 1.05-1.1 eq)? check_rate->check_stoi Yes improve_rate Use Addition Funnel and Ensure Slow, Consistent Drip Rate check_rate->improve_rate No check_alt Consider Alternative Nitrating Agents check_stoi->check_alt Yes improve_stoi Recalculate and Use Minimal Excess of Nitric Acid check_stoi->improve_stoi No alt_agents Investigate Milder Agents: - KNO3 / H2SO4 - Acetyl Nitrate check_alt->alt_agents improve_temp->check_rate improve_rate->check_stoi end Improved Selectivity improve_stoi->end alt_agents->end

Caption: Troubleshooting workflow for improving nitration selectivity.

Key Strategies for Selectivity:

  • Lower Temperature: Reducing the temperature further (e.g., to 0-5°C) can significantly slow down the rate of the second nitration relative to the first, thereby increasing the yield of the mono-nitrated product.

  • Alternative Nitrating Agents: If mixed acid consistently gives poor selectivity, consider in situ generation of the nitrating agent under milder conditions. A common alternative is using potassium nitrate (KNO₃) or sodium nitrate (NaNO₃) in concentrated sulfuric acid.[7] This can sometimes offer better control over the reaction. Another option, though requiring careful preparation, is acetyl nitrate, which is used for substrates sensitive to strong acids.[4]

Q3: What is the best practice for quenching the reaction and purifying the crude product?

A3: The work-up and purification stage is critical for isolating the final product in high purity and maximizing the recovered yield.

Quenching Protocol: The standard procedure is to pour the reaction mixture onto a large volume of crushed ice.[2] This accomplishes several things simultaneously:

  • Rapid Cooling: Immediately halts the reaction, preventing further side reactions.

  • Dilution: Dilutes the strong acid mixture, reducing its oxidative potential.

  • Precipitation: The desired product, this compound, is sparingly soluble in cold, acidic water, causing it to precipitate out of the solution.

Best Practices:

  • Use a large beaker with a substantial amount of ice (e.g., 10 grams of ice for every 1 mL of concentrated acid used).

  • Pour the reaction mixture slowly onto the ice with vigorous stirring to ensure efficient heat dissipation.

  • Allow the resulting slurry to stir in the ice bath for at least 30 minutes to an hour to maximize precipitation before filtration.

Purification Protocol: The crude, reddish precipitate collected needs further purification.[2]

  • Filtration and Washing: Collect the precipitate using vacuum filtration (e.g., with a Büchner funnel). Wash the filter cake thoroughly with copious amounts of cold deionized water to remove residual acids. A final wash with a small amount of cold ethanol can help remove some organic impurities.

  • Recrystallization: The most effective method for purifying the crude solid is recrystallization. The literature suggests water as a suitable solvent.[2]

    • Dissolve the crude solid in a minimum amount of hot water.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Experimental Protocols and Data

Optimized Synthesis Protocol for this compound

This protocol incorporates the troubleshooting advice to maximize yield and purity.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Work-up & Purification a Dissolve 2,3-dihydroxypyridine and NaOH in H2O b Cool to 5°C a->b c Add Dimethylsulfate dropwise b->c d Stir 20h, warming to RT c->d e Remove H2O in vacuo d->e f Dissolve syrup from Step 1 in conc. H2SO4 at 5°C e->f h Add Nitrating Mix dropwise to substrate solution (Maintain Temp: 5-10°C) f->h g Prepare Nitrating Mix: conc. HNO3 in conc. H2SO4 (chilled) g->h i Stir 30 min at 5°C h->i j Pour reaction mix onto 400ml ice i->j k Filter crude precipitate j->k l Recrystallize from water k->l m Dry purified product l->m

Caption: Optimized experimental workflow for the synthesis.

Step 2: Nitration (Detailed View)

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 3-methoxy-pyridin-2-ol syrup in 50 mL of concentrated sulfuric acid, maintaining the temperature at 5°C with an ice/salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture chilled in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the pyridinol solution over 30-45 minutes. It is critical to monitor the internal temperature and ensure it does not rise above 10-15°C.[2]

  • After the addition is complete, let the mixture stir for an additional 30 minutes at 5°C.[2]

Table 1: Reagent Stoichiometry and Conditions
StepReagentMoles (Example)EquivalentsKey Conditions
Methylation 2,3-dihydroxypyridine0.201.0-
Sodium Hydroxide0.2151.075-
Dimethylsulfate0.211.055°C to RT, 20h
Nitration 3-methoxy-pyridin-2-ol~0.20 (crude)1.05°C
Conc. H₂SO₄ (solvent)--5°C
Conc. HNO₃ (in mix)0.45~2.25Added at 5-15°C
Conc. H₂SO₄ (in mix)--Chilled before mixing

Note: The literature procedure uses a significant excess of nitric acid. For yield optimization, it is recommended to reduce the equivalents of HNO₃ to ~1.1-1.2 relative to the starting pyridinol.

References

Technical Support Center: Navigating Reactions with 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during reactions with this versatile building block. Our focus is on providing practical, evidence-based solutions to minimize side products and optimize your synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a highly functionalized pyridine derivative that offers multiple reaction sites. Its utility in the synthesis of complex molecules is significant, particularly in the development of pharmaceuticals and agrochemicals. However, its rich chemistry can also present challenges in controlling selectivity and minimizing the formation of unwanted byproducts. The presence of a nitro group, a methoxy group, and a pyridin-2-ol tautomer system dictates its reactivity, making a thorough understanding of the underlying mechanisms crucial for successful experimentation.

This guide will primarily focus on two major classes of reactions where side product formation is a common concern: Alkylation Reactions and Palladium-Catalyzed Cross-Coupling Reactions .

Section 1: Alkylation Reactions - The N- vs. O-Alkylation Challenge

A frequent and critical challenge in the alkylation of this compound is controlling the regioselectivity between the nitrogen and oxygen atoms of the pyridin-2-one tautomer. This leads to the formation of two potential products: the desired O-alkylated product (a 2-alkoxy-3-methoxy-5-nitropyridine) and the N-alkylated side product (a 1-alkyl-3-methoxy-5-nitropyridin-2-one).

FAQ 1: I am getting a mixture of N- and O-alkylated products. How can I favor the desired O-alkylation?

Root Cause Analysis: The outcome of the alkylation reaction is a classic example of kinetic versus thermodynamic control, heavily influenced by the hardness/softness of the electrophile and the reaction conditions. 2-Pyridones are ambident nucleophiles, meaning they can react at two different sites (N or O)[1][2]. The choice of base, solvent, and alkylating agent plays a pivotal role in determining the product ratio.

Troubleshooting Guide:

To selectively synthesize the O-alkylated product, consider the following modifications to your protocol:

  • Choice of Base: Weaker bases that do not fully deprotonate the pyridinol tend to favor O-alkylation. Stronger bases can lead to a higher concentration of the pyridinolate anion, which can increase the proportion of N-alkylation.

    • Recommendation: Employ milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe). A study on a similar 2-oxo-nicotinonitrile system demonstrated that Cs₂CO₃ promotes high O-selectivity[3].

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction's regioselectivity.

    • Recommendation: Non-polar solvents are generally preferred for O-alkylation. In contrast, polar aprotic solvents like DMF or DMSO can favor N-alkylation[1][4]. Consider switching to solvents such as toluene or dioxane.

  • Nature of the Alkylating Agent: The "hardness" of the alkylating agent is a key determinant.

    • Hard vs. Soft Acid-Base (HSAB) Theory: According to HSAB theory, the harder oxygen atom will preferentially react with a harder electrophile, while the softer nitrogen atom will favor a softer electrophile.

    • Recommendation: Utilize "harder" alkylating agents like dimethyl sulfate or methyl triflate to favor O-methylation. Alkyl iodides, being "softer," are more prone to N-alkylation[5].

Visualizing the N- vs. O-Alkylation Pathway

G cluster_0 Reaction Conditions cluster_1 This compound Base Base Starting_Material This compound Solvent Solvent Alkylating_Agent Alkylating Agent O_Alkylation O-Alkylation Product (2-alkoxy-3-methoxy-5-nitropyridine) Starting_Material->O_Alkylation Favored by: - Weaker Base (e.g., Cs₂CO₃) - Non-polar Solvent (e.g., Toluene) - Harder Alkylating Agent N_Alkylation N-Alkylation Product (1-alkyl-3-methoxy-5-nitropyridin-2-one) Starting_Material->N_Alkylation Favored by: - Stronger Base (e.g., NaH) - Polar Aprotic Solvent (e.g., DMF) - Softer Alkylating Agent

Caption: Factors influencing N- vs. O-alkylation selectivity.

Experimental Protocol for Selective O-Alkylation:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Summary: Influence of Reaction Conditions on Alkylation Selectivity

ParameterCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Base Cs₂CO₃, K₂CO₃ (weaker bases)NaH, NaOMe (stronger bases)Weaker bases maintain a higher concentration of the neutral pyridinol, promoting O-attack.
Solvent Toluene, Dioxane (non-polar)DMF, DMSO (polar aprotic)Polar aprotic solvents solvate the cation, leaving a more "naked" and reactive pyridinolate anion, which can favor N-alkylation.
Alkylating Agent Alkyl sulfates, Alkyl triflates (hard)Alkyl iodides (soft)Based on HSAB theory, the hard oxygen prefers to react with hard electrophiles.
FAQ 2: I have a mixture of N- and O-alkylated products. How can I separate them?

Troubleshooting Guide:

The separation of N- and O-alkylated isomers can often be achieved by silica gel column chromatography. The two isomers typically have different polarities. The O-alkylated product, being an ether, is generally less polar than the N-alkylated pyridinone isomer.

Purification Protocol:

  • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column.

  • Elute with a non-polar solvent system, gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Monitor the fractions by TLC, staining with an appropriate visualizing agent (e.g., potassium permanganate or UV light).

  • Combine the fractions containing the pure products and evaporate the solvent.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound can be converted to a triflate or a halide to serve as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

FAQ 3: My Suzuki-Miyaura coupling reaction with the triflate of this compound is giving low yields and multiple side products. What is going wrong?

Root Cause Analysis: Common side reactions in Suzuki-Miyaura couplings include protodeboronation of the boronic acid, homocoupling of the boronic acid, and hydrolysis of the triflate starting material[6][7]. The electron-deficient nature of the nitropyridine ring can also influence the catalytic cycle.

Troubleshooting Guide:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.

    • Recommendation: Use a less aqueous solvent system and a base that is not excessively strong. Potassium phosphate (K₃PO₄) is often a good choice. Running the reaction at a lower temperature can also mitigate this side reaction.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid.

    • Recommendation: Ensure rigorous degassing of the reaction mixture to remove oxygen, which can promote homocoupling. Using a pre-catalyst that is already in the Pd(0) state can also be beneficial.

  • Triflate Hydrolysis: The triflate group can be hydrolyzed back to the hydroxyl group, especially in the presence of a strong base and water.

    • Recommendation: Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or CsF. Minimizing the reaction time can also help. A review on Suzuki-Miyaura reactions with triflates highlights the importance of catalyst system selection to avoid this side reaction[6].

Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

G cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'B(OR)₂ Hydrolysis Triflate Hydrolysis (Ar-OH) OxAdd->Hydrolysis H₂O / Base RedElim Reductive Elimination Transmetal->RedElim Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation H₂O / Base Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O₂ RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura cycle and common side reactions.

FAQ 4: I am attempting a Buchwald-Hartwig amination on a 2-chloro-3-methoxy-5-nitropyridine derivative and observing significant hydrodehalogenation. How can I suppress this?

Root Cause Analysis: Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can occur via a competing β-hydride elimination pathway from the palladium-amido complex or through reduction of the aryl halide[8]. The choice of base and ligand is critical in controlling this side reaction.

Troubleshooting Guide:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination over competing pathways.

    • Recommendation: Consider using ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the C-N bond-forming step.

  • Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions.

    • Recommendation: Weaker bases like cesium carbonate or potassium phosphate can sometimes suppress hydrodehalogenation, although they may require higher reaction temperatures or longer reaction times[9].

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Recommendation: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Experimental Protocol to Minimize Hydrodehalogenation:

  • In a glovebox, charge a reaction vessel with the 2-chloro-3-methoxy-5-nitropyridine derivative (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

References

Technical Support Center: Purification of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-methoxy-5-nitropyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common challenges encountered during its purification, providing not just solutions but also the underlying scientific principles to empower your experimental success. Our approach is grounded in extensive laboratory experience and validated chemical methodologies.

Compound Profile: this compound

A clear understanding of the physicochemical properties of your target compound is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[1]
Molecular Weight 170.12 g/mol [2]
Appearance Red precipitate/solid[3]
Melting Point >101°C (decomposes)[4]
CAS Number 75710-99-5[4]
Synonyms 2-Hydroxy-3-methoxy-5-nitropyridine, 3-Methoxy-5-nitro-2-pyridone[2][3]

Troubleshooting Purification: A Q&A Approach

This section addresses specific issues you may encounter during the purification of this compound, particularly following the common synthesis route involving the methylation of 2,3-dihydroxypyridine and subsequent nitration.[3]

Q1: My initial product after nitration and quenching on ice is a dark, oily syrup, not the expected red precipitate. What happened and can I salvage my product?

A1: This is a common issue that typically points to one of two scenarios: incomplete nitration or the formation of highly soluble impurities and side-products.

  • Causality: The nitration of the methoxypyridine intermediate is a sensitive electrophilic aromatic substitution. If the temperature is not strictly controlled (kept between 10-15°C as recommended), side reactions can occur, leading to over-nitration or oxidation, which can produce tarry byproducts.[3] An incomplete reaction will leave unreacted, more soluble starting material in the mixture. The "oily" nature often results from a complex mixture of these components, which suppresses the crystallization of the desired product.

  • Troubleshooting Protocol:

    • Extraction: Do not discard the mixture. Transfer the entire aqueous/oily mixture to a separatory funnel. Extract the aqueous phase several times with a moderately polar solvent like ethyl acetate. The desired product has moderate polarity and should be extracted into the organic layer, while highly polar impurities and inorganic salts remain in the aqueous phase.

    • TLC Analysis: Spot the crude starting material, the extracted organic layer, and the remaining aqueous layer (if possible) on a silica TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). This will help you visualize if the product was formed and if it has been successfully extracted.

    • Wash and Dry: Wash the combined organic extracts with brine to remove residual water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Re-evaluation: If the resulting residue is now a solid or a more manageable crude material, you can proceed with recrystallization. If it remains an oil, column chromatography is the recommended next step.

Q2: I've performed the recommended recrystallization from water, but my yield is very low. How can I improve it?

A2: Low yield from recrystallization is a classic problem that can be solved by carefully optimizing the process.[5] The key is to ensure you are creating a supersaturated solution from which the pure compound can crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Causality: The most likely reasons for low yield are:

    • Using too much solvent: This prevents the solution from becoming saturated, and thus the product remains dissolved even after cooling.

    • Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals or precipitation rather than crystallization, trapping impurities.

    • Premature filtration: Filtering the crystals while the solution is still warm will result in loss of product that has not yet crystallized.

  • Optimized Recrystallization Protocol:

    • Solvent Volume: In an Erlenmeyer flask, add the minimum amount of boiling water to your crude solid required to fully dissolve it. Add the hot water portion-wise, ensuring the solution is gently heated and stirred. The goal is to be just at the saturation point at the solvent's boiling temperature.

    • Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.[5]

    • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the now cold solution.

    • Filtration: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold water to rinse away any remaining mother liquor containing impurities.

    • Mother Liquor Check: To check if you've lost significant product, you can try to concentrate the mother liquor. If a large amount of solid precipitates, your initial recrystallization used too much solvent. You can collect this second crop of crystals, though it will likely be less pure than the first.

Q3: My product is a red solid, but TLC and melting point analysis indicate it's still impure after recrystallization. What are my next steps?

A3: If recrystallization fails to provide a product of sufficient purity, it indicates the presence of impurities with similar solubility profiles to your target compound. In this case, column chromatography is the most effective purification method.

  • Causality: Likely impurities include:

    • Regioisomers: Nitration could potentially occur at other positions on the pyridine ring, leading to isomers with very similar polarities.

    • Unreacted 3-methoxy-2-pyridone: If the nitration was incomplete.

    • Di-nitrated products: If the reaction conditions were too harsh.

  • Column Chromatography Protocol:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase (Eluent): The choice of eluent is critical. Based on protocols for similar nitropyridine compounds, a gradient system of ethyl acetate in petroleum ether or hexanes is a good starting point.[6]

      • Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50% ethyl acetate).

      • Use TLC to determine the optimal solvent system that gives good separation between your product (the red spot) and the impurities. The ideal Rf value for the product should be around 0.3-0.4.

    • Column Packing and Loading: Pack the column with a slurry of silica gel in the initial low-polarity eluent. Dissolve your crude product in a minimum amount of dichloromethane or the eluent mixture and load it onto the column.

    • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision-making process based on purity analysis.

PurificationWorkflow Crude Crude Product (Post-Quench) Recryst Recrystallization (from Water) Crude->Recryst PurityCheck Purity Assessment (TLC, mp, NMR) Recryst->PurityCheck Pure Pure Product PurityCheck->Pure Purity > 95% Impure Product Still Impure PurityCheck->Impure Purity < 95% Chrom Column Chromatography Chrom->PurityCheck Impure->Chrom

Caption: General purification and analysis workflow.

TroubleshootingLogic Start Crude Product Analysis (TLC) OneSpot Single Spot on TLC? Start->OneSpot MultiSpot Multiple Spots on TLC OneSpot->MultiSpot No Recryst Proceed with Recrystallization OneSpot->Recryst Yes Chrom Proceed with Column Chromatography MultiSpot->Chrom CheckYield Check Yield & Purity Recryst->CheckYield Decision Low Yield or Impure? CheckYield->Decision Success Purification Successful Decision->Success No Reoptimize Re-optimize Recrystallization or move to Chromatography Decision->Reoptimize Yes

Caption: Troubleshooting decisions based on TLC analysis.

References

addressing stability issues of 3-Methoxy-5-nitropyridin-2-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Methoxy-5-nitropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Stability

This compound is a substituted nitropyridine derivative, a class of compounds essential in medicinal chemistry and materials science. The reliability of any experimental data derived from this compound is fundamentally linked to its stability in solution. Degradation, often unseen, can lead to decreased compound concentration, formation of confounding artifacts, and ultimately, irreproducible results. This guide provides a systematic approach to understanding and mitigating the stability challenges associated with this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with this compound in solution.

Q1: My quantified concentration of this compound is lower than expected, or it decreases over time in my stock solution. What could be the cause?

A1: This issue often points to the chemical degradation of the compound. The stability of this compound, like many nitropyridine derivatives, can be influenced by several environmental factors.[1][2] Consider the following possibilities:

  • pH-Dependent Hydrolysis: Nitropyridine derivatives can be susceptible to degradation in strongly acidic or basic conditions.[1] If your solvent contains acidic or basic impurities, or if you are working in an aqueous buffer, the compound may undergo hydrolysis, potentially cleaving the methoxy group or promoting other ring modifications.

  • Photodegradation: Many nitroaromatic compounds are sensitive to light, particularly UV radiation.[1] Ambient laboratory light can provide sufficient energy to initiate photochemical degradation over time.

  • Solvent-Induced Degradation: The choice of solvent is critical. While the compound is generally stable in common aprotic organic solvents like DMSO and acetonitrile for short-term storage, prolonged exposure to protic solvents (e.g., methanol, ethanol, or water) can facilitate degradation pathways, especially at room temperature.[1]

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3] Storing solutions at room temperature for extended periods is not recommended. The compound itself has a decomposition temperature greater than 101°C.[4]

  • Oxidative Degradation: The presence of strong oxidizing agents in your solution or solvent can lead to degradation of the molecule.[3][5]

Q2: What are the definitive recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability and longevity of your compound in solution, we have established the following best practices based on its chemical properties.

Parameter Stock Solutions (in Anhydrous Aprotic Solvents, e.g., DMSO, DMF) Working Solutions (in Aqueous Buffers)
Temperature Long-term: -80°CShort-term: -20°CPrepare fresh for each experiment. If short-term storage is necessary, keep on ice (0-4°C) for a few hours.
Light Exposure Store in amber glass vials or wrap clear vials with aluminum foil.Protect from light at all times using amber tubes or foil.
Container Use high-quality, tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture entry.[6]Use high-quality polypropylene or glass tubes.
Atmosphere For maximum stability over months or years, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.Not typically necessary due to the short usage timeframe.

Q3: How can I experimentally verify the stability of my specific this compound solution?

A3: The most reliable method is to perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC).[7][8] The principle is to monitor the concentration of the parent compound over time under your specific storage or experimental conditions.

A basic stability study involves:

  • Initial Analysis (T=0): Prepare your solution and immediately analyze it via a validated HPLC method to determine the initial peak area of this compound.

  • Incubation: Store an aliquot of the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), re-analyze the solution.

  • Data Evaluation: Compare the peak area of the parent compound to its initial value. A significant decrease indicates degradation. Concurrently, look for the appearance of new peaks, which correspond to degradation products.

Q4: What are the likely degradation products that I should look for?

A4: While a definitive degradation pathway for this specific molecule requires experimental confirmation (e.g., via LC-MS analysis), we can predict likely products based on the functional groups present:

  • Hydrolysis Product: Under acidic or basic conditions, the methoxy group could be hydrolyzed, yielding 3-Hydroxy-5-nitropyridin-2-ol.

  • Nitro-Reduction Products: The nitro group is susceptible to reduction, which could form 3-Methoxy-5-aminopyridin-2-ol or intermediate nitroso species, especially if reducing agents are present.

  • Ring Opening: Under harsh conditions (e.g., strong acid/base with heat), the pyridine ring itself could be cleaved.

Identifying these products definitively requires advanced analytical techniques like mass spectrometry to determine their molecular weights and fragmentation patterns.[9]

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve specific stability-related problems.

Issue: Inconsistent or Non-Reproducible Results in Biological Assays

If you are observing high variability in your experimental results, it is crucial to rule out compound instability as the root cause. Use the following decision tree to troubleshoot.

G A Inconsistent Assay Results B Was the aqueous working solution prepared fresh from a stock solution within the last hour? A->B C YES B->C Yes D NO B->D No F How was the stock solution stored? C->F E Prepare fresh working solution immediately before use. Re-run experiment. D->E G Protected from light at -20°C or -80°C F->G Properly H At 4°C or room temperature, or in a clear vial F->H Improperly J Is the assay buffer at an extreme pH (<5 or >8)? G->J I Potential stock degradation. Prepare a fresh stock solution. Re-run experiment. H->I K YES J->K Yes L NO J->L No M Compound may be unstable at this pH. Perform a time-course stability study in the assay buffer using HPLC. K->M N Does the assay medium contain components that could react with the compound? L->N O Check for reducing agents (e.g., DTT) or strong nucleophiles. N->O Investigate

Caption: A decision tree for troubleshooting inconsistent assay results.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stable stock solution for long-term storage.

  • Pre-analysis: Ensure the purity of the solid this compound via your preferred analytical method (e.g., HPLC, NMR).

  • Solvent Selection: Use anhydrous, research-grade dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of the compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles for the main stock. Store immediately at -80°C.

Protocol 2: A Framework for Forced Degradation Studies

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the compound. This workflow outlines the key steps.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Solution of Compound in 50:50 Acetonitrile:Water B Divide into 6 Aliquots A->B C Acid Hydrolysis (add 0.1 N HCl) B->C D Base Hydrolysis (add 0.1 N NaOH) B->D E Oxidative (add 3% H₂O₂) B->E F Thermal (Heat at 60°C) B->F G Photolytic (Expose to UV light) B->G H Control (No Stressor) B->H I Incubate all samples (e.g., 24 hours) C->I D->I E->I F->I G->I H->I J Neutralize Acid/Base Samples I->J K Analyze all samples by HPLC-UV/MS J->K L Quantify % Degradation and Identify Major Degradation Products K->L

Caption: Workflow for a comprehensive forced degradation study.

Data Recording for Forced Degradation Study

Use the following table to systematically record your findings.[10]

Stress Condition Time (hours) Temperature (°C) % Degradation of Parent Compound Number of Degradation Products Observations (e.g., color change)
0.1 N HCl 24Room Temp
0.1 N NaOH 24Room Temp
3% H₂O₂ 24Room Temp
Thermal 2460
Photolytic (UV) 24Room Temp
Control 24Room Temp

This structured approach will provide a clear and defensible stability profile for this compound under your specific laboratory conditions.

References

Technical Support Center: Challenges in the Scale-Up of 3-Methoxy-5-nitropyridin-2-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-Methoxy-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental work, grounded in scientific principles and practical experience.

Introduction

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges, particularly during scale-up. These challenges often relate to reaction control, impurity profiles, product isolation, and safety. This guide will address these issues in a practical, question-and-answer format to help you optimize your process for yield, purity, and safety.

The primary synthetic route involves two key transformations: the methylation of 2,3-dihydroxypyridine to form 3-methoxy-pyridin-2-ol, followed by the nitration of this intermediate. Each of these steps has its own set of potential pitfalls that can impact the overall success of the synthesis.

Process Chemistry Overview

A general overview of the synthetic process is presented below. This will serve as a reference for the subsequent troubleshooting sections.

Synthesis_Overview A 2,3-Dihydroxypyridine C 3-Methoxy-pyridin-2-ol (Intermediate) A->C Methylation B Methylating Agent (e.g., Dimethyl Sulfate) B->C E This compound (Crude Product) C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E F Purification (e.g., Recrystallization) E->F G Purified Product F->G

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 3-methoxy-pyridin-2-ol?

A1: The nitration step is the most hazardous part of this synthesis. Key concerns during scale-up include:

  • Thermal Runaway: Nitration is a highly exothermic reaction.[1][2] Inadequate temperature control on a larger scale can lead to a rapid, uncontrolled increase in temperature, potentially causing violent decomposition of the reaction mixture.

  • Formation of Explosive Byproducts: Although not commonly reported for this specific substrate, over-nitration or side reactions can potentially form unstable polynitrated compounds.

  • Handling of Corrosive and Toxic Reagents: The use of concentrated nitric and sulfuric acids requires specialized equipment and stringent personal protective equipment (PPE) protocols. The release of toxic nitrogen oxide (NOx) gases is also a concern.

  • Quenching and Work-up: Adding the acidic reaction mixture to water or ice is also highly exothermic and must be done in a controlled manner to prevent splashing and uncontrolled boiling.

Q2: I am seeing a low yield in the final product. What are the most likely causes?

A2: Low yield can stem from issues in either the methylation or the nitration step.

  • Incomplete Methylation: If the initial methylation of 2,3-dihydroxypyridine is not complete, the unreacted starting material will not undergo the desired nitration, leading to a lower overall yield.

  • Suboptimal Nitration Conditions: Incorrect temperature, reaction time, or stoichiometry of the nitrating agent can lead to incomplete reaction or the formation of side products.

  • Product Loss During Work-up and Purification: The product may have some solubility in the aqueous acidic waste, leading to losses during filtration. Additionally, significant material can be lost during recrystallization if the solvent volume is too large or the cooling process is too rapid. The documented yield for a lab-scale synthesis is reported to be as low as 17%, indicating that the reaction can be low-yielding even under controlled conditions.[3]

Q3: My final product is off-color (e.g., yellow or brown) instead of the expected pale solid. What could be the reason?

A3: The presence of color in the final product typically indicates impurities.

  • Residual Nitrating Species: Traces of nitrogen oxides can impart a yellowish or brownish color to the product.

  • Formation of Colored Byproducts: Side reactions during nitration can produce colored impurities. For pyridine derivatives, these can be complex condensation or oxidation products.

  • Degradation of the Product: The product may be unstable to prolonged exposure to heat or light, leading to the formation of colored degradation products.

Troubleshooting Guide

Problem 1: Low Purity of the Crude Product Before Recrystallization

Symptoms:

  • HPLC analysis shows multiple peaks.

  • The crude product has a dark, tarry appearance.

  • The melting point of the crude product is broad and significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Methylation of Starting Material Unreacted 2,3-dihydroxypyridine or the formation of O-methylated isomers can lead to a complex mixture of nitrated products.Optimize Methylation: Ensure the methylation reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC or HPLC). Consider adjusting the stoichiometry of the methylating agent and base, as well as the reaction time and temperature.
Over-nitration or Isomer Formation The pyridine ring is activated by the hydroxyl and methoxy groups, which can lead to the introduction of a second nitro group or nitration at an alternative position.Control Nitration Conditions: Maintain a low reaction temperature (typically 0-15°C) during the addition of the nitrating agent.[3] Use the minimum effective amount of nitrating agent and monitor the reaction closely to avoid over-reaction.
Side Reactions and Degradation At higher temperatures, the strong oxidizing nature of nitric acid can lead to the degradation of the starting material or product, forming a variety of impurities.Strict Temperature Control: Ensure your reactor has adequate cooling capacity for the scale of the reaction. The addition of the nitrating agent should be slow and controlled to allow for efficient heat dissipation.

Experimental Protocol: In-Process Control (IPC) by HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Wavelength: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 320 nm).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

This method can be used to track the disappearance of the starting material and the appearance of the product and any major byproducts.[4][5]

Problem 2: Difficulty in Purifying the Product by Recrystallization

Symptoms:

  • The product does not crystallize upon cooling.

  • The recrystallized product shows little improvement in purity.

  • Significant product loss during recrystallization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Impurity Load If the crude product is heavily contaminated, it can inhibit crystallization or co-crystallize with the desired product.Pre-purification: Consider a pre-purification step before recrystallization, such as a slurry wash with a solvent in which the product is sparingly soluble but the impurities are more soluble.
Incorrect Recrystallization Solvent The chosen solvent may not have the ideal solubility profile (high solubility at high temperature and low solubility at low temperature) for your product and impurity profile.Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) to find the optimal recrystallization solvent.
Supersaturation or Oiling Out If the solution is too concentrated or cooled too quickly, the product may come out of solution as an oil rather than a crystalline solid.Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure product can help induce crystallization.

Workflow for Optimizing Recrystallization

Recrystallization_Optimization A Crude Product B Solvent Screening (Small Scale) A->B C Select Optimal Solvent/System B->C D Determine Optimal Solvent Volume & Temperature C->D E Controlled Cooling (with optional seeding) D->E F Isolation & Drying E->F G Analyze Purity & Yield F->G

Caption: A systematic approach to optimizing the recrystallization process.

Problem 3: Inconsistent Results and Poor Reproducibility at Larger Scales

Symptoms:

  • Yield and purity vary significantly from batch to batch.

  • A process that works well at the 10g scale fails at the 100g scale.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Mixing As the scale increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and areas of high reactant concentration, resulting in side reactions.Reactor and Impeller Design: Ensure the reactor is appropriately sized for the batch volume and that the impeller design provides adequate agitation for the reaction mass.
Heat Transfer Limitations The surface area-to-volume ratio decreases as the scale increases, making heat removal less efficient. This can lead to poor temperature control and an increased risk of runaway reactions.Process Safety Evaluation: Conduct a thorough process safety evaluation before scaling up. This may include reaction calorimetry to determine the heat of reaction and the rate of heat evolution. Consider using a reactor with a higher heat transfer capacity or adjusting the process parameters (e.g., slower addition rate) to manage the exotherm.
Changes in Raw Material Quality The quality of starting materials can vary between batches and suppliers, which can impact the reaction outcome.Raw Material Specification: Establish clear specifications for all raw materials and perform incoming quality control checks to ensure consistency.

Analytical Characterization

Accurate analytical data is essential for troubleshooting and ensuring the quality of your product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be used to confirm the structure of the product and identify any major impurities. Key signals to look for in the product include the methoxy group singlet, and the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure and can be useful for identifying isomeric impurities.

High-Performance Liquid Chromatography (HPLC):

As mentioned previously, HPLC is a powerful tool for assessing purity and monitoring reaction progress. A well-developed HPLC method should be able to separate the starting material, product, and any significant impurities.

Mass Spectrometry (MS):

LC-MS can be used to identify the molecular weights of the product and impurities, which can provide valuable clues about their structures.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methoxy-5-nitropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of 3-Methoxy-5-nitropyridin-2-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these highly substituted, electronically complex pyridine systems. Here, we move beyond basic spectral interpretation to address specific, field-relevant problems with robust, validated solutions.

The inherent complexity of the this compound scaffold arises from the competing electronic effects of its substituents. The methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating, shielding nearby protons, while the nitro (-NO₂) group is a powerful electron-withdrawing group, causing significant deshielding. This electronic push-pull often leads to signal overlap, ambiguous assignments, and complex coupling patterns that can confound even experienced spectroscopists.

This center provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and foundational FAQs to empower you to resolve spectral ambiguities with confidence.

Troubleshooting Guide: From Ambiguity to Certainty

This section addresses specific, complex issues you may encounter during the spectral analysis of this compound and its analogues.

Issue 1: Severe Signal Overlap and Ambiguous Assignment of Aromatic Protons

Question: My ¹H NMR spectrum in the aromatic region (typically 7.0-9.0 ppm) shows two closely spaced or overlapping signals for the pyridine ring protons (H4 and H6). I cannot determine their coupling patterns or definitively assign them. What is the cause and how can I resolve this?

Causality & Solution:

This is the most common challenge with this scaffold. The electron-donating methoxy group and the electron-withdrawing nitro group exert opposing influences on the chemical shifts of the two remaining ring protons, H4 and H6. While the nitro group strongly deshields both protons, this effect is most pronounced at the ortho position (H6) and less so at the para position (H4). Depending on other substituents or the solvent, these signals can converge.

A multi-step approach using 2D NMR is the most reliable solution. Simply increasing the magnetic field strength is often insufficient.

Logical Troubleshooting Workflow:

The following workflow systematically resolves proton and carbon assignments.

G cluster_start cluster_1D cluster_2D_het cluster_validate cluster_end start Ambiguous ¹H NMR Spectrum (Overlapping H4/H6) cosy Run 2D ¹H-¹H COSY Experiment start->cosy Identify J-coupled protons. Confirms H4 and H6 are an isolated spin system. hsqc Run 2D ¹H-¹³C HSQC Experiment cosy->hsqc Correlate protons to their directly attached carbons (C4, C6). hmbc Run 2D ¹H-¹³C HMBC Experiment hsqc->hmbc Essential for quaternary assignment. Shows 2-3 bond correlations. validate Cross-reference HMBC correlations from known protons (H4, H6, -OCH₃) to quaternary carbons. hmbc->validate The final validation step. end_node Fully Assigned Structure validate->end_node

Caption: A logical workflow for resolving complex NMR spectra.

Step-by-Step Resolution:

  • Correlation Spectroscopy (COSY): A COSY experiment is the first step.[1] It will show a cross-peak between H4 and H6, confirming they are spin-coupled to each other (typically with a small ⁴J meta-coupling of 2-3 Hz).[2] This definitively proves they belong to the same spin system, even if their multiplicity is unclear in the 1D spectrum.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton to the carbon it is directly attached to.[1][3][4] This allows you to unambiguously identify the carbon signals for C4 and C6 from the now-known chemical shifts of H4 and H6.

  • Nuclear Overhauser Effect (NOESY): To definitively distinguish H4 from H6, a 2D NOESY (or 1D selective NOE) experiment is invaluable. Irradiating the methoxy proton signal (~4.0 ppm) should show a through-space correlation (a NOE cross-peak) to the proton at the C4 position, as they are spatially close. The proton at C6 is too distant and will not show this correlation. This provides an irrefutable assignment for H4.

Issue 2: I Cannot Assign the Quaternary Carbons (C2-OH, C3-OCH₃, C5-NO₂)

Question: My ¹³C NMR and DEPT spectra show the signals for C4 and C6, but the quaternary carbons are weak or unobserved, and I cannot assign them. How can I definitively identify C2, C3, and C5?

Causality & Solution:

Quaternary carbons lack attached protons, making them invisible in DEPT-135 and often resulting in weak, long-relaxing signals in standard ¹³C NMR spectra.[3] Their assignment is impossible without using long-range correlation techniques that reveal their connectivity to nearby protons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task.[1][4][5] It reveals correlations between protons and carbons over two or three bonds, effectively mapping the molecular skeleton.

Using HMBC for Assignment:

By combining the proton assignments from the COSY/NOESY experiments with an HMBC spectrum, you can triangulate the position of each quaternary carbon.

G cluster_mol cluster_labels mol H_OCH3 C3 H_OCH3->C3 ³J H4 C2 H4->C2 ³J H4->C3 ²J C5 H4->C5 ²J H6 H6->C5 ²J

Caption: Key HMBC correlations for quaternary carbon assignment.

Expected Key Correlations:

  • From Methoxy Protons (-OCH₃): A strong correlation to C3 (a three-bond, ³JCH coupling) will be observed. This is often the most crucial correlation for locking down the structure.

  • From H4: Correlations to C3 and C5 (two-bond, ²JCH couplings) and to C2 (a three-bond, ³JCH coupling) are expected.

  • From H6: A correlation to C5 (a two-bond, ²JCH coupling) will be seen.

By systematically identifying these correlations, you can assign each quaternary carbon signal with certainty. For example, the carbon signal that shows a correlation to the methoxy protons must be C3.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shift ranges for this compound?

While exact shifts are solvent and substituent dependent, the electronic environment dictates predictable ranges.

Atom Typical ¹H δ (ppm) Typical ¹³C δ (ppm) Rationale
H47.5 - 8.5110 - 125Para to the strongly withdrawing -NO₂ group; deshielded.
H68.5 - 9.5125 - 140Ortho to the -NO₂ group; most deshielded proton.
-OCH₃3.9 - 4.255 - 60Typical range for a methoxy group on an aromatic ring.[6][7]
C2N/A155 - 165Attached to two electronegative atoms (O, N); deshielded.
C3N/A145 - 155Attached to electronegative O and N; deshielded.
C5N/A135 - 145Attached to the electron-withdrawing -NO₂ group.

Q2: Which deuterated solvent is best for my experiments?

The choice of solvent is critical and can be used as a tool to resolve signal overlap.[8]

  • Chloroform-d (CDCl₃): A good starting point for many organic molecules, but may not be polar enough for highly functionalized pyridinols, leading to poor solubility and broad peaks.[9]

  • DMSO-d₆: An excellent choice for polar, hydrogen-bonding compounds like this. Its high polarity ensures good solubility. The residual solvent peak is around 2.5 ppm, far from the aromatic region.[9][10]

  • Acetone-d₆: Another good polar aprotic option. The residual peak at ~2.05 ppm is well out of the way.[9]

  • Benzene-d₆: Can be used strategically. Its anisotropic effect can induce significant changes in chemical shifts compared to CDCl₃, often resolving overlapping signals.

Q3: My -OH proton signal is broad or completely absent. Why?

Hydroxyl (-OH) protons are acidic and can undergo rapid chemical exchange with trace amounts of water (D₂O or H₂O) in the NMR solvent or with other exchangeable protons.[11] This rapid exchange broadens the signal, sometimes to the point where it disappears into the baseline.

  • Confirmation: To confirm an -OH or -NH proton, add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum.[8] The acidic proton will exchange with deuterium, and the peak will disappear.

Experimental Protocols

Protocol 1: Standard 2D HMBC Experiment

This protocol is essential for assigning quaternary carbons and confirming the overall structure.

  • Sample Preparation: Prepare a solution of 5-15 mg of your compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.[1]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming on the magnetic field using the 1D proton spectrum to achieve narrow, symmetrical linewidths.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[1]

    • Set the ¹H spectral width to cover the full range (e.g., 0-10 ppm).

    • Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-170 ppm).

    • Set the number of increments in the indirect dimension (F1) to at least 256 (512 is better for higher resolution).

    • The number of scans per increment will depend on concentration but is typically 8, 16, or higher for dilute samples.

    • Set the long-range coupling delay (often CNST2 or d6) to optimize for an average J-coupling of 8 Hz. This is a good compromise for detecting both ²J and ³J correlations.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and reference it to the residual solvent peak.

    • Analyze the cross-peaks to build the carbon skeleton of your molecule.

References

Technical Support Center: Solubility Enhancement for 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Methoxy-5-nitropyridin-2-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to overcome solubility challenges commonly encountered with this compound in biological assays. The inherent chemical properties of this compound—a substituted nitropyridine—can lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo testing.

This guide is structured to provide a logical, tiered approach to solubility enhancement, from basic solvent selection to more advanced formulation techniques. Our goal is to empower you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). Why is this happening?

A: The structure of this compound contains a relatively non-polar pyridinol ring, a methoxy group, and a nitro group. While the hydroxyl (-ol) group can participate in hydrogen bonding, the overall molecule has limited aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful because the energy required to break the compound's crystal lattice and solvate the individual molecules in water is unfavorable. Most researchers must start with a concentrated stock solution in an organic solvent.

Q2: What is the best initial solvent to use for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for most poorly soluble, non-polar to moderately polar compounds.[1][2] It is a powerful, aprotic solvent that can typically dissolve this compound at high concentrations (e.g., 10-50 mM). Prepare your highest concentration stock in 100% DMSO first, then dilute from there.

Q3: I'm using DMSO, but my compound precipitates when I add it to the cell culture media. What should I do?

A: This is a common issue known as "crashing out." It occurs when the highly concentrated DMSO stock is diluted into an aqueous environment where the compound is no longer soluble. The key is to avoid creating localized areas of high compound concentration during dilution. Refer to the Troubleshooting Guide (Tier 2) for detailed protocols on serial dilution and other techniques to prevent this.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: The tolerance to DMSO is cell-line specific and depends on the assay duration.[3] A general rule of thumb is to keep the final concentration of DMSO in your assay medium at or below 0.5%, with many protocols recommending ≤0.1% to minimize any potential for solvent-induced artifacts.[4][5] It is crucial to run a vehicle control (medium with the same final concentration of DMSO but without your compound) to ensure the observed effects are from your compound and not the solvent.[4]

Q5: How does pH affect the solubility of this compound?

A: The solubility of compounds with ionizable groups is highly dependent on pH.[6][7][8] this compound has a pyridinolic hydroxyl group, which is weakly acidic. At a pH above its pKa, this group will be deprotonated, forming a more polar (and thus more water-soluble) pyridinolate anion. Conversely, the pyridine ring nitrogen is weakly basic and can be protonated at a pH below its pKa. Adjusting the pH of your final assay buffer away from the compound's isoelectric point can be an effective strategy to increase solubility.[9][10]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a tiered, workflow-based approach to systematically address solubility issues.

Tier 1: Initial Dissolution & Stock Solution Preparation

The first and most critical step is the preparation of a stable, high-concentration stock solution.

Protocol 1.1: Preparing a Concentrated Stock in 100% DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the desired molarity (e.g., 20 mM).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid persists, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Caution: Check compound stability information before heating.

  • Inspect for Clarity: Ensure the final solution is completely clear, with no visible particulates. If particulates remain, the solubility limit in DMSO may have been exceeded.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Table 1: Recommended Starting Solvents

SolventTypeMax Recommended Final Assay Conc.Notes
DMSO Aprotic Polar≤ 0.5% (cell line dependent)[11][12]First choice for most compounds. Can be toxic at higher concentrations.[1][3]
Ethanol Protic Polar≤ 0.5% - 1.0%Good alternative, but generally less effective for highly non-polar compounds.[9]
PEG 400 Co-solvent≤ 1.0%A good option for in vivo studies; can help keep compounds in solution.[13]
Tier 2: Addressing Precipitation in Aqueous Media

If your compound precipitates upon dilution from the DMSO stock into your aqueous assay buffer, follow this troubleshooting workflow.

G start Compound precipitates in assay buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Consider gentle warming (37°C) or sonication. check_stock->re_dissolve No dilution_method How was the stock diluted? check_stock->dilution_method Yes re_dissolve->check_stock direct_add Direct addition of small volume to large buffer volume dilution_method->direct_add Direct serial_dilute Serial or intermediate dilution steps dilution_method->serial_dilute Serial protocol_2_1 Action: Use Protocol 2.1 (Serial Dilution Method). This minimizes local concentration spikes. direct_add->protocol_2_1 still_precip Precipitation persists? serial_dilute->still_precip protocol_2_1->still_precip tier_3 Proceed to Tier 3: Advanced Solubility Enhancement Techniques still_precip->tier_3 Yes

Caption: Workflow for troubleshooting precipitation during dilution.

Protocol 2.1: The Serial Dilution Method

This method prevents the compound from "crashing out" by gradually lowering the solvent concentration.

  • Prepare Intermediate Dilution: Instead of adding the 100% DMSO stock directly to your final buffer, first create an intermediate dilution. For example, dilute your 20 mM stock 1:10 in 100% DMSO to get a 2 mM stock.

  • Dilute into Media with Serum: If applicable, make the next dilution step into cell culture medium containing fetal bovine serum (FBS). Serum proteins can help stabilize the compound and prevent precipitation. For example, add 10 µL of the 2 mM DMSO stock to 990 µL of serum-containing medium to get a 20 µM solution with 1% DMSO.

  • Final Dilution: Perform the final dilution into your assay plate using the 20 µM solution. This ensures the final DMSO concentration is low (e.g., 0.1%) while minimizing precipitation risk.

Tier 3: Advanced Solubility Enhancement Techniques

If the above methods are insufficient, more advanced formulation strategies may be necessary.

Protocol 3.1: pH Adjustment

This technique leverages the ionizable nature of this compound to increase its solubility.[8]

  • Determine pKa: First, find or predict the pKa of the pyridinol group. For pyridine-like structures, the hydroxyl group pKa is often in the range of 8-11, and the ring nitrogen pKa is around 5.[14]

  • Prepare Buffers: Make a series of buffers with pH values spanning the pKa. For the acidic pyridinol, you would test buffers with pH values above the pKa (e.g., pH 8.0, 9.0, 10.0).

  • Test Solubility: Attempt to dissolve the compound in these buffers. The solubility should increase as the pH moves further away from the pKa, causing a higher percentage of the compound to be in its more soluble, ionized form.[7]

  • Verify Compatibility: Ensure the required pH is compatible with your biological assay (e.g., cell viability, enzyme activity).

Protocol 3.2: Use of Co-solvents and Surfactants

Co-solvents and surfactants can help keep hydrophobic compounds solubilized in aqueous solutions.[9][10][13]

  • Select an Excipient: Choose a biocompatible excipient. Common choices include:

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol.[13]

    • Surfactants: Tween® 20, Tween® 80.[9]

  • Prepare Formulation: Create a new stock solution. For example, try dissolving this compound in a mixture of 50% DMSO / 50% PEG 400.

  • Test Dilution: Dilute this new stock solution into your assay buffer and observe for precipitation. Surfactants, used above their critical micelle concentration (CMC), can form micelles that encapsulate the compound, increasing its apparent solubility.[10]

Table 2: Common Excipients for Solubility Enhancement

ExcipientClassTypical Final Conc.Mechanism of Action
PEG 400 Co-solvent1-5%Reduces the polarity of the aqueous medium.[13]
Tween® 20/80 Surfactant0.01-0.1%Forms micelles to encapsulate the hydrophobic compound.[9][10]
HP-β-Cyclodextrin Complexation Agent1-10 mMForms an inclusion complex, shielding the hydrophobic compound from water.[15][16]

Protocol 3.3: Cyclodextrin-based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs, effectively masking the hydrophobic parts of the molecule from the aqueous solvent.[15][16][17]

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice with high aqueous solubility.

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 20 mM).

  • Complexation: Add your DMSO stock solution of this compound dropwise into the vortexing cyclodextrin solution. A 1:1 molar ratio is a good starting point.

  • Equilibrate: Allow the solution to mix (e.g., on a rotator) for 1-2 hours at room temperature to allow for the formation of the inclusion complex.

  • Use in Assay: Use the resulting clear solution for your biological experiments.

Verification of Solubilization

Visual inspection is the first step, but it may not detect fine precipitates or colloidal aggregates.

References

Technical Support Center: A Guide to Preserving the Integrity of 3-Methoxy-5-nitropyridin-2-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methoxy-5-nitropyridin-2-ol is a key intermediate in pharmaceutical research and development. Its unique chemical structure, featuring a nitro group, a methoxy group, and a pyridinol ring, makes it susceptible to degradation if not stored and handled correctly. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of this compound, ensuring the reliability and reproducibility of experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors of concern are exposure to light (photodegradation) , elevated temperatures (thermal degradation) , and non-neutral pH conditions (hydrolysis) . The nitroaromatic and pyridinol functionalities of the molecule are particularly susceptible to these environmental stressors.

Q2: What is the recommended general storage condition for this compound?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry place . Specifically, refrigeration at 2-8°C is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.

Q3: Is this compound sensitive to air? Should I store it under an inert atmosphere?

A3: While not acutely sensitive to oxygen, for long-term storage or for maintaining the highest purity, storing under an inert atmosphere such as argon or nitrogen is a best practice. This minimizes the risk of oxidative degradation over extended periods.

Q4: What type of container is best for storing this compound?

A4: Use an amber glass bottle with a tightly fitting, chemically resistant cap. The amber glass protects the compound from light, and glass is generally inert. High-density polyethylene (HDPE) containers can also be used, but glass is often preferred for long-term storage of analytical standards to prevent any potential for leaching of plasticizers or other additives.[1][2][3]

Q5: I've noticed a change in the color of my sample. What does this indicate?

A5: A change in color, such as darkening or yellowing, is a common visual indicator of degradation. This is often due to the formation of nitrophenol-like byproducts or other chromophoric degradation products. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Part 2: Troubleshooting Guide to Degradation Issues

This section provides a more in-depth look at specific degradation-related problems and offers systematic solutions.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: When preparing solutions for experiments, you observe a rapid decrease in the concentration of the parent compound, as determined by analytical methods like HPLC.

  • Root Cause Analysis:

    • pH of the Solvent: The pyridinol moiety can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis of the methoxy group or other ring modifications.

    • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace acids/bases, can initiate degradation.

    • Exposure to Light: Standard laboratory lighting can be sufficient to induce photodegradation in sensitive compounds.

  • Troubleshooting Steps:

    • pH Control: Whenever possible, use buffered solutions at a neutral pH (around 7.0). If the experimental conditions require acidic or basic media, prepare the solutions fresh and use them immediately.

    • Solvent Quality: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh and have been tested for peroxides.

    • Light Protection: Prepare solutions in a dimly lit area or use amber glassware. Protect the solution from light during the experiment by wrapping the container in aluminum foil.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Storage
  • Symptom: Analysis of a stored sample of this compound shows new peaks in the HPLC chromatogram that were not present in the initial analysis.

  • Root Cause Analysis: This is a clear indication of degradation. The position of the new peaks can give clues about the nature of the degradation products.

  • Troubleshooting and Identification Workflow:

    • Review Storage Conditions: First, confirm that the storage conditions outlined in the FAQs were strictly followed. Any deviation, such as prolonged exposure to room temperature or light, is a likely cause.

    • Characterize Degradation Products: If possible, use HPLC coupled with mass spectrometry (LC-MS) to obtain the molecular weights of the degradation products. This is a critical step in identifying the degradation pathway.

    • Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate the degradation products in a controlled manner.[4][5][6][7]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis:

    • Acid-catalyzed hydrolysis of the methoxy group to yield 3-hydroxy-5-nitropyridin-2-ol.

    • Base-catalyzed degradation can lead to more complex ring-opening reactions.

  • Photodegradation: UV or visible light can excite the nitroaromatic system, leading to the formation of reactive species. Potential products include hydroxylated derivatives or denitration products.[8][9] The formation of nitrophenols from the photodegradation of nitrobenzene in the presence of a hydroxyl radical source has been observed.[8]

  • Thermal Degradation: The compound is noted to decompose at temperatures above 101°C. The nitro group significantly influences the thermal stability of aromatic compounds.[10][11][12] Decomposition is likely to proceed via complex radical mechanisms, potentially involving the loss of the nitro and methoxy groups.[10][11]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to ensuring the stability of this compound.

Protocol 1: Optimal Storage and Handling Procedure
  • Receiving the Compound: Upon receipt, immediately transfer the compound to a dedicated, clearly labeled amber glass bottle.

  • Inert Atmosphere (Optional but Recommended for Long-Term Storage): If the compound is to be stored for more than a few months, gently flush the container with an inert gas like argon or nitrogen before sealing.

  • Sealing: Ensure the cap is tightly sealed to prevent moisture ingress. A cap with a PTFE liner is recommended for chemical inertness.

  • Storage Location: Place the sealed container in a refrigerator at 2-8°C . The refrigerator should be designated for chemical storage and should not be used for food or beverages.

  • Dispensing: When taking a sample, allow the container to come to room temperature before opening to prevent condensation of moisture onto the cold solid. Dispense the required amount quickly and then reseal the container, flushing with inert gas if necessary.

  • Record Keeping: Maintain a log of when the container is opened and closed. This helps in tracking the handling history of the compound.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 3: Forced Degradation Study Workflow

This study is essential for understanding the intrinsic stability of the molecule and for validating the stability-indicating nature of the analytical method.[4][5][6][7]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation (in solution): Heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and a UV energy of at least 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 2.

Part 4: Visualization of Key Concepts

Diagram 1: Key Factors in Degradation

DegradationFactors cluster_stressors Environmental Stressors Compound This compound Degradation Degradation Compound->Degradation Light Light (UV/Visible) Light->Degradation Heat Heat (>101°C) Heat->Degradation pH Non-neutral pH pH->Degradation

Caption: Environmental stressors leading to the degradation of this compound.

Diagram 2: Troubleshooting Workflow for Observed Degradation

TroubleshootingWorkflow start Degradation Observed (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Correct Storage Procedures check_storage->improper_storage Improper lcms_analysis Analyze by LC-MS to Identify Degradants check_storage->lcms_analysis Proper end Implement Corrective Actions & Re-analyze improper_storage->end forced_degradation Perform Forced Degradation Study to Confirm Pathways lcms_analysis->forced_degradation forced_degradation->end

Caption: A systematic workflow for troubleshooting observed degradation of the compound.

References

Technical Support Center: Synthesis of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted nitropyridines. These valuable heterocyclic compounds are pivotal in medicinal and materials chemistry, yet their synthesis is often fraught with challenges.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to navigate the common pitfalls encountered in their preparation.

Section 1: Direct Nitration of Pyridine and its Derivatives

Direct nitration is often the most conceptually simple approach, but the inherent electronic properties of the pyridine ring make it a challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so difficult compared to benzene, often requiring harsh conditions and resulting in low yields?

A: The difficulty arises from the intrinsic electron-deficient nature of the pyridine ring.[2] The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic aromatic substitution (EAS) reactions like nitration.[2] Furthermore, under the strongly acidic conditions required to generate the nitronium ion (NO₂⁺) electrophile, the pyridine nitrogen is readily protonated. This forms a pyridinium ion, which is even more strongly deactivated, making the attack by the electrophile extremely sluggish. The reaction, when it does occur, typically yields the 3-nitro isomer because the intermediate is more stable compared to attack at the 2- or 4-positions.[2][3]

Q2: I'm observing significant charring and decomposition of my starting material. What's causing this?

A: This is a classic sign that the reaction conditions are too harsh. The combination of fuming nitric acid, concentrated sulfuric acid, and high temperatures (often exceeding 300°C for unsubstituted pyridine) can lead to oxidative decomposition of the sensitive pyridine ring.[4] It's a fine balance between providing enough energy to overcome the activation barrier for nitration and avoiding conditions that degrade the molecule.

Q3: Are there milder, more effective methods for direct nitration?

A: Yes, significant progress has been made. One effective method involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate.[5][6][7] This intermediate can then undergo a[5][8] sigmatropic shift, often facilitated by a nucleophile like bisulfite, to yield 3-nitropyridine in much higher yields and under milder conditions than traditional methods.[5][6][7][9] Another approach uses nitric acid in trifluoroacetic anhydride, which can also provide better yields for certain substrates.[10]

Troubleshooting Guide: Direct Nitration
IssueProbable Cause(s)Suggested Solution(s)
No or very low conversion 1. Insufficiently harsh conditions for a deactivated substrate.[2] 2. Complete protonation of pyridine deactivating the ring.[11] 3. Impure starting material.[12]1. Gradually increase reaction temperature and monitor by TLC/GC-MS. 2. Consider using alternative nitrating systems like N₂O₅/NaHSO₃ or HNO₃/TFAA.[5][10] 3. Purify starting material before reaction.
Formation of multiple products/isomers 1. Presence of activating groups on the pyridine ring leading to over-nitration.[13] 2. Reaction temperature is too high, reducing selectivity.1. Use a stoichiometric amount or slight excess of the nitrating agent.[13] 2. Lower the reaction temperature and add the nitrating agent slowly.[13] 3. Consider a pyridine N-oxide strategy for better regiocontrol (directs to the 4-position).[10]
Significant decomposition/charring 1. Reaction temperature is too high. 2. Nitrating agent is too concentrated or added too quickly.1. Reduce the reaction temperature. 2. Add the nitrating agent dropwise with efficient stirring and cooling.[13]

Diagram: The Challenge of Pyridine Nitration

G cluster_pyridine Pyridine Nitration Pyridine Pyridine Ring (Electron Deficient) Pyridinium Pyridinium Ion (Strongly Deactivated) Pyridine->Pyridinium Protonation H2SO4_HNO3 H₂SO₄ / HNO₃ NO2_plus NO₂⁺ (Electrophile) H2SO4_HNO3->NO2_plus Generates Intermediate Unstable Cationic Intermediate Pyridinium->Intermediate Attack by NO₂⁺ (Very Slow, High T) Decomposition Decomposition Products Pyridinium->Decomposition High Temp Product 3-Nitropyridine (Low Yield) Intermediate->Product Deprotonation

Caption: Electrophilic nitration of pyridine is hindered by ring deactivation and protonation.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

For many targets, building the molecule from an already functionalized nitropyridine is more efficient. Nucleophilic Aromatic Substitution (SNAr) on halonitropyridines is a cornerstone of this approach.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group activate the pyridine ring for SNAr?

A: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[14][15][16] A strongly electron-withdrawing group, like a nitro group, is crucial for stabilizing this negative charge. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance.[14][17]

Q2: Which position is most reactive for SNAr on a substituted nitropyridine?

A: The reactivity is dictated by the ability to stabilize the intermediate Meisenheimer complex. On a pyridine ring, positions 2 and 4 are inherently more electrophilic due to the electron-withdrawing effect of the ring nitrogen.[18][19] When combined with a nitro group, a leaving group at the 2- or 4-position is highly activated, especially if a nitro group is at the 3- or 5-position, placing it ortho or para to the reaction center.[14][19] For example, 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine are common and highly reactive substrates.[1][20]

Q3: What is the general reactivity trend for halogen leaving groups in SNAr?

A: The typical reactivity order is F > Cl > Br > I.[14][19] This can be counterintuitive compared to SN2 reactions. In SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.[14][19]

Troubleshooting Guide: SNAr Reactions
IssueProbable Cause(s)Suggested Solution(s)
No reaction or slow conversion 1. Poor leaving group or unfavorable positioning (meta to the nitro group).[19] 2. Weak nucleophile. 3. Insufficient temperature.1. Confirm the leaving group is ortho or para to the nitro group. If possible, switch to a more reactive halide (e.g., Cl to F). 2. Use a stronger nucleophile (e.g., use NaOMe instead of MeOH). 3. Increase the reaction temperature. Use of a sealed tube or microwave reactor can be effective.[21]
Side reactions (e.g., reaction with solvent) 1. Solvent is acting as a competing nucleophile (e.g., DMSO, DMF at high temperatures). 2. The nucleophile is unstable at the reaction temperature.1. Switch to a more inert solvent like dioxane, toluene, or NMP. 2. Add the nucleophile slowly at a lower temperature before heating.
Poor regioselectivity on di- or tri-substituted pyridines 1. Competing electronic effects from multiple substituents. 2. Steric hindrance near one of the potential reaction sites.1. Analyze the electronic properties (LUMO map) of the substrate to predict the most electrophilic site.[22] 2. Lowering the reaction temperature may improve selectivity. 3. Consider a milder nucleophile which may be more sensitive to electronic differences.

Diagram: SNAr Mechanism on 2-Chloro-5-nitropyridine

G cluster_snar SNAr Mechanism Start 2-Chloro-5-nitropyridine + Nucleophile (Nu⁻) Attack Nucleophilic Attack (Rate-Determining Step) Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Resonance Charge delocalized onto Pyridine N and NO₂ group Meisenheimer->Resonance Elimination Elimination of Cl⁻ (Fast) Meisenheimer->Elimination Product 2-Nu-5-nitropyridine Elimination->Product

Caption: SNAr proceeds via a stabilized Meisenheimer complex intermediate.

Protocol: Synthesis of N-benzyl-5-nitropyridin-2-amine

This protocol describes a typical SNAr reaction using 2-chloro-5-nitropyridine.

  • Reagent Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Nucleophile Addition : Add acetonitrile (or DMF) as the solvent, followed by benzylamine (1.1 eq).

  • Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).[14]

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure product.

Section 3: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, but the presence of a nitro group can introduce complications.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group affect Suzuki-Miyaura coupling reactions?

A: The nitro group can be both beneficial and detrimental. As a strong electron-withdrawing group, it can accelerate the oxidative addition step for electrophiles like bromonitropyridines.[23] However, the nitro group itself can be reduced by the low-valent palladium catalyst or other reagents in the mixture, leading to catalyst deactivation or unwanted side products. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, a phenomenon known as the "2-pyridyl problem".[24][25]

Q2: My Suzuki coupling with a bromonitropyridine is failing. What are the common failure modes?

A: Common issues include:

  • Protodeborylation: The boronic acid is cleaved by residual water or base before it can transmetalate to the palladium center.[23]

  • Catalyst Deactivation: The pyridine nitrogen or the nitro group interferes with the catalyst.[24][26]

  • Hydrodehalogenation: The starting bromonitropyridine is reduced to the corresponding nitropyridine without coupling.[27]

  • Homocoupling: The boronic acid couples with itself.[27]

Q3: Are nitro groups compatible with Buchwald-Hartwig amination?

A: Yes, but with similar challenges to Suzuki coupling. The choice of ligand, base, and reaction conditions is critical to prevent catalyst inhibition and reduction of the nitro group. Specific ligand systems have been developed that are robust enough to tolerate the nitro functionality.[26]

Troubleshooting Guide: Cross-Coupling Reactions
IssueProbable Cause(s)Suggested Solution(s)
Low or no yield 1. Catalyst inhibition by pyridine nitrogen.[24][25] 2. Reduction of the nitro group. 3. Inactive boronic acid (Suzuki).1. Screen different phosphine ligands (e.g., SPhos, XPhos, BrettPhos) that are known to be effective for heteroaryl couplings.[26] 2. Ensure strictly anhydrous and anaerobic conditions. Use milder bases (e.g., K₃PO₄, CsF) and lower temperatures if possible. 3. Use freshly purchased or purified boronic acid/ester.
Hydrodehalogenation (loss of halide) 1. Presence of a hydride source (e.g., certain bases or solvents).[27]1. Switch to non-protic solvents and bases like K₃PO₄ or Cs₂CO₃.[27]
Protodeborylation of boronic acid 1. Reaction conditions are too basic or contain too much water.[23]1. Use a milder base (e.g., KF). 2. Use rigorously dried solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which is more stable.

Diagram: Troubleshooting Suzuki-Miyaura Coupling

G cluster_check Initial Checks cluster_solutions Optimization Strategies Start Suzuki Coupling Fails (Low Yield) Reagents Reagent Quality? (Boronic Acid, Base, Solvent) Start->Reagents Verify Conditions Anaerobic/Anhydrous Conditions Maintained? Start->Conditions Verify Ligand Screen Ligands (e.g., Buchwald Ligands) Reagents->Ligand If OK, then Conditions->Ligand If OK, then Base Change Base (e.g., K₃PO₄, KF) Ligand->Base Boron Use Boronate Ester (e.g., Pinacol Ester) Base->Boron Temp Vary Temperature Boron->Temp

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Refinement of Workup Procedures for 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxy-5-nitropyridin-2-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis workup and purification of this compound. As Senior Application Scientists, we have designed this guide to address common challenges encountered in the laboratory, ensuring you can achieve optimal yield and purity.

Section 1: Initial Workup - Quenching and Isolation

The initial phase of the workup, which involves quenching the highly acidic reaction mixture and precipitating the crude product, is critical for success. The established synthesis protocol involves a nitration reaction in concentrated sulfuric acid, which must be handled with care.[1][2]

FAQ: Why is the reaction mixture poured onto ice? What could happen if I add water directly to the reaction?

Answer: This is a critical safety and procedural step. The quenching process serves two main purposes: rapidly cooling the reaction and diluting the concentrated sulfuric and nitric acids.

  • Causality: The dilution of concentrated sulfuric acid is an extremely exothermic process. Adding water directly to the acid can generate a tremendous amount of heat, potentially causing the mixture to boil and splash dangerous, corrosive acid out of the flask. By pouring the acid mixture onto a large volume of ice, the heat generated is immediately absorbed by the phase change of ice to water (enthalpy of fusion), keeping the temperature of the solution low and controlled.

  • Procedural Integrity: A controlled, low-temperature quench is essential for maximizing the precipitation of your product. This compound has limited solubility in cold, aqueous acidic solutions. A rapid increase in temperature could increase its solubility, leading to a significant loss of yield. The protocol explicitly states to pour the mixture onto approximately 400 ml of ice to handle the volume of the reaction.[1][2]

Troubleshooting: No Precipitate Forms After Quenching

Question: I've poured my reaction mixture onto ice, but no solid has crashed out, or only a small amount has appeared. What went wrong?

Answer: This can be an alarming result, but there are several logical explanations and potential remedies.

  • Incomplete Reaction: The nitration may not have gone to completion. This is often related to temperature control during the nitric/sulfuric acid addition. The recommended temperature range is 10° to 15° C.[1][2] Deviation from this can lead to poor conversion.

  • Excessive Quenching Volume: While a large volume of ice is necessary for safety, an excessively large volume of water could dilute the product to a concentration below its solubility limit.

  • pH Issues: The product is an acidic phenol derivative (a pyridin-2-ol). Its solubility is highly dependent on pH. In the highly acidic quench conditions, it should be protonated and less soluble. If the pH is somehow raised (e.g., by contamination), it could deprotonate and become more soluble.

Corrective Actions:

  • Patience & Seeding: Sometimes precipitation is slow to initiate. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a nucleation site. If you have a small crystal of pure product from a previous batch, add it to "seed" the crystallization.

  • Extraction: If precipitation fails, the product may be recoverable via extraction. Neutralize the acidic solution very carefully with a base like sodium carbonate or sodium hydroxide while cooling in an ice bath. Then, extract the product into an appropriate organic solvent, such as ethyl acetate. Safety Note: Neutralization of strong acid is highly exothermic and will release CO2 gas if carbonates are used; proceed with caution.

  • Re-check Reaction Conditions: For future runs, ensure your thermometer is calibrated and that the temperature of the reaction mixture (not the cooling bath) is maintained within the specified 10-15°C range during nitration.[1][2]

Experimental Workflow: Quenching and Isolation

The following diagram outlines the standard workflow for the initial workup phase.

G cluster_prep Preparation cluster_reaction Reaction Completion cluster_workup Workup prep_ice Prepare Large Beaker with ~400 mL Ice quench Slowly Pour Reaction Mixture onto Ice with Stirring prep_ice->quench reaction_mixture Completed Nitration Mixture (H2SO4, HNO3, Product) reaction_mixture->quench Critical Step: Slow Addition precipitate Observe Formation of Red Precipitate quench->precipitate filtration Collect Solid by Vacuum Filtration precipitate->filtration wash Wash Filter Cake with Cold Deionized Water filtration->wash Removes residual acids dry Dry the Crude Product wash->dry

Caption: Workflow for Quenching and Crude Product Isolation.

Section 2: Purification by Recrystallization

The crude product isolated from the reaction is often a red precipitate containing residual acids and potential side-products.[1][2] Recrystallization is the documented method for purification.

FAQ: The protocol specifies recrystallization from water. My product is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a solid melts in the hot recrystallization solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. The melting point of this compound is noted to be above 101°C with decomposition, which can make recrystallization tricky.[3]

  • Causality: The presence of impurities can depress the melting point of your product, making it more prone to melting in the hot solvent before it fully dissolves. If the boiling point of your solvent (water, 100°C) is close to or above the melting point of the impure product, it will melt and form an oil.

Troubleshooting Steps:

  • Add More Solvent: Your initial attempt may not have used enough solvent to fully dissolve the compound, even at boiling. Add more hot water in small portions until the oil dissolves completely.

  • Reduce the Temperature: If the oil has dissolved, allow the solution to cool much more slowly. A slower cooling rate encourages the formation of well-defined crystals rather than an amorphous oil. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or towels.

  • Use a Co-solvent System (Solvent Pair): If water alone is not effective, a two-solvent system is a powerful alternative. You need one solvent in which the compound is highly soluble (e.g., ethanol, methanol, or acetone) and another in which it is poorly soluble (e.g., water or hexanes).

Detailed Protocol: Recrystallization using a Solvent Pair (e.g., Ethanol-Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.

  • Addition of Anti-solvent: Heat the solution to boiling. Slowly add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Re-solubilization: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Troubleshooting Summary Table
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield (<17%) - Incomplete nitration. - Product loss during quenching (too warm). - Using too much recrystallization solvent.- Verify reaction temperature control. - Ensure quench is performed on a sufficient mass of ice. - Use minimum solvent for recrystallization; cool filtrate to recover more product.
Product is an Oil/Goo - Impurities depressing the melting point. - Solution is supersaturated above the product's MP.- Add more hot solvent. - Cool the solution much more slowly. - Switch to a co-solvent recrystallization method (e.g., Ethanol/Water).
Deeply Colored Product - Trapped acidic residue. - Nitrated byproducts or polymeric material.- Ensure the crude product is washed thoroughly with cold water. - Consider treating the recrystallization solution with a small amount of activated charcoal.
Recrystallization Fails - No suitable single solvent found.- Attempt purification via column chromatography (Silica gel, using a solvent system like Ethyl Acetate/Hexanes).

Recrystallization Workflow Diagram

G start Crude, Dry Product dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Water) start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter Optional cool Allow Filtrate to Cool Slowly to RT dissolve->cool If no insolubles hot_filter->cool ice_bath Place in Ice Bath to Maximize Precipitation cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Minimal Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Step-by-step workflow for purification via recrystallization.

By methodically addressing these common issues, researchers can refine their workup procedure for this compound, leading to improved purity, yield, and consistency.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methoxy-5-nitropyridin-2-ol for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methoxy-5-nitropyridin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry, presents a synthetic challenge that can be approached through various strategic pathways. This guide provides an in-depth, objective comparison of two potential synthetic routes to this target molecule. The discussion is grounded in established chemical principles and supported by available experimental data, aiming to equip the reader with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a substituted pyridinone derivative. The presence of a nitro group, a methoxy group, and a hydroxyl group on the pyridine ring makes it a versatile scaffold for further chemical modifications. The nitro group can be reduced to an amine, opening avenues for amide bond formation or other derivatizations, while the hydroxyl and methoxy groups can influence the molecule's electronic properties and potential for hydrogen bonding.

Comparative Analysis of Synthetic Routes

This guide will compare two distinct synthetic strategies for the preparation of this compound. Each route will be evaluated based on its efficiency, reagent availability and safety, and the control it offers over the final product's purity.

MetricRoute 1: Post-Methoxylation NitrationRoute 2: Nitration of a Methoxy Pyridinol Intermediate
Starting Material 2,3-Dihydroxypyridine2,3-Dihydroxypyridine
Key Steps 1. Methoxylation2. Nitration1. Methoxylation2. Nitration
Reported Yield 17% (overall)[1]Not directly reported, estimated based on similar reactions
Reagent Hazards Dimethyl sulfate (toxic, carcinogen), Concentrated acidsConcentrated acids
Key Challenges Handling of dimethyl sulfate, purification of the intermediateRegioselectivity of the nitration step

Route 1: Established Synthesis via Post-Methoxylation Nitration

This route is a documented procedure for the synthesis of this compound, commencing with the commercially available 2,3-dihydroxypyridine.[1] The synthesis proceeds in two distinct steps: a Williamson ether synthesis to introduce the methoxy group, followed by an electrophilic aromatic substitution to install the nitro group.

Reaction Scheme

Route 1 A 2,3-Dihydroxypyridine B 3-Methoxypyridin-2-ol (Intermediate) A->B 1. NaOH, H2O 2. Dimethyl sulfate C This compound B->C HNO3, H2SO4

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 3-Methoxypyridin-2-ol (Intermediate)

  • In a suitable reaction vessel, dissolve 2,3-dihydroxypyridine (22.0 g, 0.20 mole) and sodium hydroxide (8.6 g, 0.215 mole) in distilled water (75 ml).

  • Cool the mixture to 5°C.

  • Add dimethyl sulfate (25.0 g, 0.21 mole) dropwise, maintaining the temperature of the reaction mixture.

  • Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

  • Remove the water in vacuo (at approximately 65°C) to obtain a syrupy residue.

Step 2: Synthesis of this compound

  • Dissolve the syrup from Step 1 in concentrated sulfuric acid (50-60 ml) at 5°C.

  • Prepare a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml).

  • Add the cold nitrating mixture to the solution from the previous step at a rate that maintains the reaction temperature between 10°C and 15°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

  • Pour the reaction mixture onto ice (approximately 400 ml).

  • Collect the resulting red precipitate by filtration.

  • Recrystallize the crude product from water to yield this compound (5.8 g, 17% overall yield).[1]

Scientific Rationale and In-Field Insights

The choice of dimethyl sulfate as the methylating agent is effective for the O-methylation of the hydroxyl group at the 3-position. The use of a strong base like sodium hydroxide is necessary to deprotonate the more acidic hydroxyl group, facilitating the nucleophilic attack on the dimethyl sulfate.

The subsequent nitration step employs a classic mixed acid (HNO₃/H₂SO₄) system. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the electron-rich pyridine ring. The low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts. The methoxy and hydroxyl groups are ortho, para-directing; however, the nitration occurs at the 5-position, likely influenced by steric hindrance and the electronic effects of the substituents on the protonated pyridine ring.

Trustworthiness of the Protocol: This protocol is based on a documented patent, providing a degree of reliability. However, the use of dimethyl sulfate is a significant drawback due to its high toxicity and carcinogenic nature. Researchers should exercise extreme caution and use appropriate personal protective equipment and engineering controls when handling this reagent. The relatively low overall yield of 17% suggests that there may be significant side reactions or purification losses.

Route 2: A Proposed Alternative via Nitration of 3-Methoxypyridin-2-ol

This proposed route also begins with 2,3-dihydroxypyridine but aims to improve upon the safety profile of Route 1 by avoiding the use of dimethyl sulfate in a crude reaction mixture. This pathway involves the synthesis and purification of 3-methoxypyridin-2-ol, followed by its nitration.

Reaction Scheme

Route 2 A 2,3-Dihydroxypyridine B 3-Methoxypyridin-2-ol A->B Methylating Agent (e.g., CH3I, K2CO3) C This compound B->C Nitrating Agent (e.g., KNO3, H2SO4)

Caption: Proposed synthetic pathway for Route 2.

Proposed Experimental Protocol

Step 1: Synthesis of 3-Methoxypyridin-2-ol

A safer alternative to dimethyl sulfate for the methylation of 2,3-dihydroxypyridine would be the use of methyl iodide with a milder base like potassium carbonate in a suitable solvent such as acetone or DMF. This method is commonly used for the methylation of phenols and related compounds.

  • To a solution of 2,3-dihydroxypyridine in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add methyl iodide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-methoxypyridin-2-ol.

Step 2: Nitration of 3-Methoxypyridin-2-ol

The nitration of the purified 3-methoxypyridin-2-ol could be achieved using a milder nitrating agent to potentially improve regioselectivity and yield. A mixture of potassium nitrate and sulfuric acid is a common choice for the nitration of sensitive aromatic compounds.

  • Dissolve the purified 3-methoxypyridin-2-ol in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Add potassium nitrate portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified period.

  • Carefully pour the reaction mixture onto ice.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Scientific Rationale and In-Field Insights

The rationale for this proposed route is to enhance the safety and potentially the yield and purity of the final product. By isolating and purifying the 3-methoxypyridin-2-ol intermediate, the subsequent nitration step is performed on a clean substrate, which can lead to a cleaner reaction with fewer byproducts.

The choice of nitrating agent is critical. While mixed acid is effective, it is also harsh and can lead to oxidation and other side reactions. A potassium nitrate/sulfuric acid system generates the nitronium ion in situ under milder conditions, which can be beneficial for substrates prone to degradation.

The key challenge in this route is the regioselectivity of the nitration. The methoxy and hydroxyl groups are both activating and ortho, para-directing. Nitration could potentially occur at the 5-position as desired, but also at the 3- or 6-positions. A detailed analysis of the electronic and steric effects would be necessary to predict the major product. It is known that 3-hydroxy and 3-methoxypyridine tend to undergo nitration at the 2-position when reacting as their conjugate acids.[1] However, the presence of the 2-hydroxyl group in the pyridinone tautomer significantly alters the electronic landscape of the molecule.

Trustworthiness of the Proposed Protocol: This route is based on well-established, standard organic reactions. The individual steps are precedented in the literature for similar substrates. However, the overall yield and the regioselectivity of the nitration step would need to be determined experimentally. A thorough characterization of the final product, including NMR and mass spectrometry, would be essential to confirm the structure and purity.

Conclusion and Recommendation

Both Route 1 and the proposed Route 2 offer viable pathways to this compound.

  • Route 1 is an established method with a known, albeit low, yield. Its primary drawback is the use of the highly toxic and carcinogenic dimethyl sulfate.

  • Route 2 presents a potentially safer alternative by avoiding dimethyl sulfate in the crude reaction mixture and utilizing a milder nitrating agent. While the overall yield and regioselectivity are not yet established, this route offers greater control over the purity of the intermediate and may lead to a cleaner final product.

For research and development settings where safety and product purity are of high importance, Route 2 is the recommended pathway for initial investigation . While it may require some optimization of the reaction conditions, particularly for the nitration step, it is based on sound chemical principles and avoids the significant hazards associated with Route 1. The investment in optimizing this route could lead to a more robust and scalable synthesis in the long term.

References

A Comparative Guide to the Biological Activity of 3-Methoxy-5-nitropyridin-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast landscape of pyridine derivatives, nitropyridines have garnered significant attention for their diverse biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides an in-depth technical comparison of the biological activity of 3-Methoxy-5-nitropyridin-2-ol and its structural analogs, offering insights into their therapeutic potential and the chemical subtleties that govern their efficacy.

Introduction to this compound: A Scaffold of Interest

This compound is a substituted pyridinone that presents a unique combination of functional groups: a methoxy group at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 2-position, allowing it to exist in tautomeric equilibrium with its pyridin-2(1H)-one form. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, creates a distinct electronic profile that is hypothesized to be a key determinant of its biological activity. These features make it an attractive candidate for derivatization and exploration in drug discovery programs.

Comparative Anticancer Activity

While direct comparative studies on this compound are limited, research on structurally related analogs provides valuable insights into the structure-activity relationships (SAR) that govern the anticancer potential of this class of compounds. The presence and position of substituents like methoxy and nitro groups can significantly influence cytotoxicity.[3][4]

A study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which share the 2-methoxypyridine core, demonstrated potent cytotoxic effects against various cancer cell lines.[5] The insights from these analogs can be extrapolated to understand the potential of this compound.

Data Presentation: In Vitro Cytotoxicity of 2-Methoxypyridine Analogs
Compound ID4-Aryl SubstituentHepG2 IC₅₀ (µM)DU145 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
5d 4-Fluorophenyl1.532.172.41
5g 4-Nitrophenyl1.892.052.11
5h 4-Cyanophenyl1.531.881.95
5i 3,4-Dichlorophenyl1.531.741.38
5-Fluorouracil (Reference Drug)1.65--
Data synthesized from a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[5]

Expertise & Experience: Interpreting the Data

The data on these analogs suggest that the 2-methoxypyridine scaffold is a promising framework for developing anticancer agents. The sub-micromolar to low micromolar IC₅₀ values against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines are noteworthy.[5] The variation in potency with different aryl substituents at the 4-position highlights the importance of this position for activity. For instance, the potent activity of the 4-nitrophenyl analog (5g ) suggests that the electron-withdrawing nature of the nitro group, a key feature of our primary compound of interest, can contribute positively to cytotoxicity.[5] The 3,4-dichlorophenyl substituted analog (5i ) exhibited the most potent activity against the MDA-MB-231 breast cancer cell line, indicating that lipophilicity and electronic effects at this position are critical.[5]

It is reasonable to hypothesize that this compound, with its inherent nitro and methoxy substitutions, would also exhibit cytotoxic activity. The presence of the hydroxyl group at the 2-position could further influence its biological profile through hydrogen bonding interactions with target proteins.

Proposed Mechanism of Anticancer Action

The anticancer activity of many pyridine derivatives is attributed to their ability to interfere with key cellular processes. One proposed mechanism for nitropyridine-containing compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] Additionally, some quinolone derivatives, which share structural similarities, have been shown to up-regulate the tumor suppressor protein p53, leading to apoptosis.[6]

Below is a conceptual diagram illustrating a potential signaling pathway for the induction of apoptosis by a hypothetical bioactive nitropyridine derivative.

anticancer_pathway cluster_cell Cancer Cell Drug Nitropyridine Derivative Topoisomerase_II Topoisomerase II Drug->Topoisomerase_II Inhibition DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway initiated by a nitropyridine derivative.

Comparative Antimicrobial Activity

Nitropyridine derivatives have also demonstrated significant potential as antimicrobial agents.[7][8] The nitro group is a key pharmacophore in several existing antimicrobial drugs, and its presence on the pyridine ring can confer potent activity against a range of pathogens.

Data Presentation: Antimicrobial Activity of Substituted Pyridine Analogs
Compound TypeTarget OrganismMIC (µg/mL)Reference
2-amino-5-substituted pyridineS. aureus0.039[8]
2-amino-5-substituted pyridineB. subtilis0.039[8]
Rhodanine-3-propionic acid derivativeGram-positive bacteria-[9]
This table presents data from studies on various pyridine derivatives to illustrate the potential antimicrobial activity of this class of compounds.

Expertise & Experience: Structure-Activity Relationship in Antimicrobial Pyridines

The antimicrobial activity of pyridine derivatives is often linked to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.[10] The lipophilicity and electronic properties of the molecule, dictated by its substituents, play a crucial role in its ability to penetrate bacterial cell walls and exert its effect.

The nitro group, being highly electrophilic, can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently modify and damage critical biomolecules such as DNA and proteins, leading to cell death.[7] The methoxy group can influence the compound's lipophilicity and its interaction with molecular targets.

The workflow for evaluating the antimicrobial potential of a new compound typically involves a multi-step process from initial screening to the determination of its mechanism of action.

antimicrobial_workflow Synthesis Synthesis of Analogs Screening Primary Screening (Disk Diffusion) Synthesis->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay Mechanism_Study Mechanism of Action (e.g., Membrane Permeability) Time_Kill_Assay->Mechanism_Study

References

A Comparative Guide to the Validation of an Analytical Method for 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 3-Methoxy-5-nitropyridin-2-ol, a key intermediate in various synthetic pathways. As researchers and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, whether for purity assessment, stability testing, or quality control.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounding the protocol in the authoritative standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

Method Selection: Choosing the Right Analytical Tool

The first critical step is selecting an appropriate analytical technique. The molecular structure of this compound features a nitropyridine ring, which contains a strong chromophore. This makes UV-Vis spectrophotometry a viable detection method. Given the need to separate the analyte from potential impurities, starting materials, and degradation products, High-Performance Liquid Chromatography (HPLC) is the superior choice.

Comparison of Potential Analytical Methods:

MethodAdvantagesDisadvantagesSuitability for this compound
Reversed-Phase HPLC with UV Detection High specificity, sensitivity, and precision. Capable of separating complex mixtures.Higher initial instrument cost and complexity.Excellent. Ideal for creating a stability-indicating assay.
UV-Vis Spectrophotometry Simple, rapid, and cost-effective.Lacks specificity; any UV-absorbing impurity will interfere with the result.Poor. Not suitable for purity or stability testing where specificity is critical.
Gas Chromatography (GC) High resolution for volatile compounds.The compound is likely not volatile enough without derivatization, adding complexity and potential for error.Poor. Unsuitable due to the compound's low volatility.
Titrimetry High precision for assays of pure substances.Lacks specificity and sensitivity for impurity determination.Poor. Not suitable for low-level impurities or in the presence of other acidic/basic species.

Based on this comparison, a Reversed-Phase HPLC method with UV detection is selected for development and validation. This choice is predicated on its ability to provide a specific, accurate, and precise quantification of the analyte.

The Validation Master Plan: A Workflow for Ensuring Method Fitness

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] The validation process follows a predefined protocol, assessing a series of performance characteristics as outlined in the ICH Q2(R2) guideline.[1][4][6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Analytical Procedure Development (ICH Q14) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Accuracy->Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Range LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: The Analytical Method Validation Workflow, from development to final report.

Experimental Protocols and Acceptance Criteria

This section details the experimental execution for each validation parameter. The following hypothetical HPLC conditions are used for all experiments:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm (based on UV maxima of the nitropyridine chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity (Stability-Indicating Properties)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][7] For a robust method, this involves forced degradation studies.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution.

  • Analysis: Inject the untreated solution and all stressed samples into the HPLC system. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.

Data Analysis & Acceptance Criteria:

  • The method is considered specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2).

  • The peak purity index for the analyte in stressed samples should be greater than 0.999, indicating no co-eluting peaks.

G cluster_stress Forced Degradation Conditions Analyte This compound (Parent Compound) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Deg1 Degradant A Acid->Deg1 Deg2 Degradant B Base->Deg2 Deg3 Degradant C Oxidation->Deg3

Caption: Hypothetical degradation pathways for specificity assessment.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[7][8]

Methodology:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Data Analysis & Acceptance Criteria:

  • Correlation Coefficient (R²): Should be ≥ 0.998.

  • Y-intercept: Should be close to zero.

  • The data points should not show significant deviation from the line of best fit upon visual inspection.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
0.9999
Accuracy

Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][9] This is typically determined by spike recovery studies.

Methodology:

  • Prepare a placebo (matrix without the active ingredient) if analyzing a formulated product. If not, accuracy is assessed on the drug substance.

  • Spike a known amount of placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Analysis & Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Table 2: Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean % Recovery% RSD
80%80.079.899.75%0.8%
100%100.0100.5100.50%0.6%
120%120.0121.1100.92%0.5%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Analysis & Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.

Table 3: Example Precision Data

Precision LevelSample #Assay Result (% Label Claim)Mean% RSD
Repeatability 1-699.8, 100.2, 99.5, 100.5, 100.1, 99.9100.0%0.35%
Intermediate 1-6100.8, 101.2, 99.9, 100.3, 100.9, 101.0100.7%0.48%
Range

Objective: To establish the interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][8]

Methodology:

  • The range is not an additional experiment. It is confirmed by the data from the Linearity, Accuracy, and Precision studies.

Data Analysis & Acceptance Criteria:

  • The validated range is the interval where the method has been shown to be linear, accurate, and precise. For an assay, this is typically 80% to 120% of the test concentration.[9]

Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Methodology:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Based on Standard Deviation of the Response and the Slope:

    • Measure the standard deviation of the response for blank injections (σ).

    • Determine the slope (S) from the linearity curve.

    • Calculate LOQ = 10 * (σ / S).

  • Confirm the calculated LOQ by preparing a standard at this concentration and verifying its precision (%RSD ≤ 10%).

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Methodology:

  • Deliberately vary critical method parameters one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a system suitability solution under each condition and assess the impact on retention time, peak shape, and resolution.

Data Analysis & Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all varied conditions.

  • The assay results of a standard solution should not change significantly.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose.[11][12] By following the principles outlined in regulatory guidelines such as ICH Q2(R2), a robust and reliable HPLC method for the quantification of this compound can be established. This guide provides the foundational framework and experimental rationale necessary for researchers and scientists to confidently develop and validate analytical methods, ensuring data integrity and supporting the development of safe and effective pharmaceutical products.

References

The Structural Dance of Activity: A Comparative Guide to 3-Methoxy-5-nitropyridin-2-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] Among these, the 3-Methoxy-5-nitropyridin-2-ol core offers a particularly intriguing template for inhibitor design. Its unique electronic and structural features—a nucleophilic 2-pyridone ring, an electron-withdrawing nitro group, and a methoxy substituent—provide a versatile platform for targeted modifications. This guide delves into the structure-activity relationship (SAR) studies of derivatives analogous to this core, offering a comparative analysis of their performance against key biological targets, supported by experimental data. We will explore how subtle structural alterations can profoundly impact biological efficacy, providing a roadmap for the rational design of next-generation inhibitors.

I. The 2-Pyridone Core: A Privileged Scaffold for Anticancer Activity

The 2-pyridone moiety is a well-established pharmacophore in oncology research, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[2] The SAR of these compounds is often dictated by the nature and position of substituents on the pyridone ring.

Comparative Cytotoxicity of Substituted 2-Pyridone Derivatives

Systematic modifications of the 2-pyridone scaffold have revealed key structural features that govern anticancer potency. The table below summarizes the cytotoxic activity (IC50 values) of various substituted 2-pyridone derivatives against several cancer cell lines.

Compound SeriesSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Cyanopyridones (5a, 5e) 4-(2,4-dichlorophenyl), 4-(4-chlorophenyl)MCF-7 (Breast)1.77, 1.39Taxol-
Cyanopyridones (6b, 5a) 4-(4-chlorophenyl)HepG2 (Liver)2.68, 2.71Taxol-
Thieno[2,3-c]pyridines (6i) Thiomorpholine substitutionMCF-7 (Breast)>10 (at 10µM)Cisplatin-
Trimethoxyphenyl Pyridines (VI) Trimethoxyphenyl moietyHepG-2 (Liver)3.25Colchicine-

Data compiled from multiple sources.[2][3][4][5]

The data highlights that substitutions at the 4-position of the pyridone ring with halogenated phenyl groups, as seen in compounds 5a and 5e , lead to potent activity against breast cancer cells.[4] The presence of a trimethoxyphenyl group in compound VI demonstrates significant cytotoxicity against liver cancer cells, suggesting that this moiety is crucial for its mechanism of action, which involves tubulin inhibition.[5]

The Influence of the Methoxy Group: A Double-Edged Sword

The methoxy group, as present in our core scaffold, can significantly influence the biological activity of pyridine derivatives. Its electron-donating nature can modulate the electronic properties of the aromatic ring, affecting binding interactions with target proteins. For instance, in a series of trimethoxyphenyl pyridine derivatives, the 4-methoxy group was found to be critical for forming a hydrogen bond with CYS241 in the colchicine binding site of tubulin.[5] However, the position and number of methoxy groups can also impact activity, sometimes leading to a decrease in potency if not optimally placed.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following protocol outlines the widely used MTT assay to determine the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

II. The Role of the Nitro Group in Modulating Biological Activity

The nitro group is a strong electron-withdrawing group that can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of this compound, the nitro group is expected to play a crucial role in its biological activity.

Antimicrobial and Enzyme Inhibitory Activities of Nitropyridine Derivatives

Nitropyridine derivatives have been investigated for a variety of biological activities, including antimicrobial and enzyme inhibitory effects. The nitro group can enhance the ability of the molecule to act as a hydrogen bond acceptor and can also be involved in redox cycling, which can be cytotoxic to microbial cells.[1][6]

Urease Inhibition: A series of 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized and evaluated for their urease inhibitory activity. Several compounds exhibited potent inhibition, with IC50 values significantly lower than the standard inhibitor thiourea. The SAR studies revealed that electron-withdrawing groups on the aryl ring attached to the piperazine moiety generally enhanced the inhibitory activity.[7]

Kinase Inhibition (PIM-1, PI3K/mTOR): The pyridine scaffold is a common feature in many kinase inhibitors. While direct SAR studies on nitropyridine derivatives as kinase inhibitors are limited in the provided context, the electron-withdrawing nature of the nitro group could influence the binding affinity to the ATP-binding pocket of kinases. For instance, in the development of pyridopyrimidinone-based PI3K/mTOR dual inhibitors, the electronic properties of substituents on the pyridine ring were critical for activity.[8][9]

Workflow for SAR-Guided Inhibitor Design

The following diagram illustrates a typical workflow for the structure-activity relationship-guided design of novel enzyme inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Initial Hit Compound (e.g., this compound) B SAR Hypothesis Generation A->B Analyze structure C Design of Analogs B->C Propose modifications D Chemical Synthesis C->D Synthesize new compounds E In Vitro Screening (e.g., Enzyme Inhibition Assay) D->E Test activity G Data Analysis (IC50 Determination) E->G F Cell-Based Assays (e.g., Cytotoxicity) F->G H Refine SAR Model G->H Correlate structure with activity H->C Iterative design I Lead Optimization H->I Select promising candidates

Caption: A workflow for SAR-guided drug discovery.

III. Comparative Analysis of Enzyme Inhibition

The this compound scaffold holds promise for the development of inhibitors against various enzymes. By comparing the SAR of related heterocyclic systems, we can infer the potential inhibitory mechanisms and key structural requirements for our target scaffold.

PIM-1 Kinase Inhibition by Pyridone Derivatives

PIM-1 is a serine/threonine kinase that is a promising target for cancer therapy. Several pyridone-containing compounds have been identified as potent PIM-1 inhibitors.[10][11] SAR studies have shown that substitutions at the 2-position of the pyridone ring, particularly with substituted phenyl groups, are crucial for potent inhibition. For example, a 2-(2-hydroxyphenyl) substituent on a pyridothienopyrimidin-4-one scaffold resulted in an IC50 of 4.62 µM against PIM-1.[11]

PI3K/mTOR Dual Inhibition by Pyridopyrimidine Derivatives

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Dual inhibitors targeting both PI3K and mTOR are of significant interest. The pyridopyrimidine scaffold has been successfully employed to develop such inhibitors.[8][12] In one study, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized, where the 2- and 4-positions were kept constant (3-hydroxyphenyl and morpholine, respectively), and various substituents were introduced at the C-7 position to explore the SAR. This approach allowed for the fine-tuning of selectivity and potency.[8]

Urease Inhibition by Pyridin-2(1H)-one Derivatives

Urease is an enzyme that is implicated in infections by pathogens like Helicobacter pylori. Pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors.[13] SAR analysis of a series of these compounds suggested that electron-releasing groups on the pyridine ring are important for modulating their biological activity.[13]

IV. Future Directions and Conclusion

The exploration of this compound derivatives presents a compelling avenue for the discovery of novel therapeutic agents. While direct and extensive SAR studies on this specific scaffold are yet to be widely published, the comparative analysis of related 2-pyridone, nitropyridine, and methoxypyridine derivatives provides valuable insights for future research.

Key takeaways for the rational design of potent inhibitors based on this scaffold include:

  • Systematic modification of the 4- and 6-positions of the pyridone ring to enhance anticancer activity.

  • Exploration of the role of the nitro group's position and its potential replacement with other electron-withdrawing groups to modulate antimicrobial and enzyme inhibitory activities.

  • Fine-tuning the position and number of methoxy substituents to optimize interactions with specific biological targets.

By leveraging the foundational knowledge from analogous systems and employing the experimental and computational workflows outlined in this guide, researchers can unlock the full therapeutic potential of the this compound scaffold.

V. References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (URL not available)

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. --INVALID-LINK--

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. --INVALID-LINK--

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. --INVALID-LINK--

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. --INVALID-LINK--

  • Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). --INVALID-LINK--

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. --INVALID-LINK--

  • Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials. --INVALID-LINK--

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. --INVALID-LINK--

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. --INVALID-LINK--

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. --INVALID-LINK--

  • SAR of flavanone derivatives as PIM-1 kinase inhibitors. --INVALID-LINK--

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. --INVALID-LINK--

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. --INVALID-LINK--

  • (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. --INVALID-LINK--

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. --INVALID-LINK--

  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. --INVALID-LINK--

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. --INVALID-LINK--

  • Pim1 Selective Inhibitors. --INVALID-LINK--

  • Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. --INVALID-LINK--

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. --INVALID-LINK--

  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. --INVALID-LINK--

  • Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. --INVALID-LINK--

  • Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors. --INVALID-LINK--

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. --INVALID-LINK--

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. --INVALID-LINK--

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. --INVALID-LINK--

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. --INVALID-LINK--

  • Enzymes and inhibitors in neonicotinoid insecticide metabolism. --INVALID-LINK--

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. --INVALID-LINK--

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. --INVALID-LINK--

  • 3-Methoxy-5-methyl-2-nitropyridine. --INVALID-LINK--

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. --INVALID-LINK--

  • 3-Methoxy-2-nitropyridine. --INVALID-LINK--

  • 3-Methoxy-5-nitropyridin-2-amine. --INVALID-LINK--

References

A Comparative Benchmarking Guide to 3-Methoxy-5-nitropyridin-2-ol and Standard COMT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 3-Methoxy-5-nitropyridin-2-ol against established standards in the field of Catechol-O-methyltransferase (COMT) inhibition. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and potential applications of this compound.

Introduction to COMT Inhibition and its Therapeutic Relevance

Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, which include the neurotransmitter dopamine.[1] In the therapeutic context, particularly for Parkinson's disease, inhibiting COMT is a clinically validated strategy. By preventing the breakdown of levodopa, the primary medication for Parkinson's, COMT inhibitors increase its bioavailability to the brain, thereby enhancing its therapeutic effects and managing motor fluctuations.[2][3][4]

The established benchmarks in this class of inhibitors are Entacapone and Tolcapone.[2][4][5] These compounds have been extensively studied and are used clinically to improve the efficacy of levodopa therapy.[3][5] this compound represents a compound of interest within this chemical space, and this guide serves to benchmark its efficacy against these known standards.

The Landscape of COMT Inhibitors: A Comparative Overview

A critical differentiator among COMT inhibitors is their site of action. Entacapone is known as a peripherally acting inhibitor, meaning it does not readily cross the blood-brain barrier.[1] In contrast, Tolcapone acts both peripherally and centrally.[1] The specific site of action for this compound would be a key determinant of its pharmacological profile and potential therapeutic niche.

Known Standards:

  • Entacapone (Comtan®): A peripherally acting inhibitor used to reduce the "wearing-off" effect of levodopa.[2][6] It is often co-administered with each levodopa dose.[2]

  • Tolcapone (Tasmar®): A potent inhibitor that acts both in the periphery and the central nervous system (CNS).[1][7] Its use is more restricted due to the risk of liver toxicity, requiring regular monitoring of liver function.[6][7][8]

  • Opicapone (Ongentys®): A newer, long-acting, peripherally selective COMT inhibitor.[2][5]

The following table summarizes the key characteristics of the standard COMT inhibitors for a baseline comparison.

FeatureEntacaponeTolcapone
Brand Name Comtan®Tasmar®
Site of Action Primarily PeripheralPeripheral and Central
Key Advantage Established safety profile, no significant liver toxicity reported.High potency, acts in the CNS.
Key Limitation Moderate efficacy, requires multiple daily doses.[5]Risk of hepatotoxicity, requires liver function monitoring.[6][7][8]
Clinical Use Adjunct to levodopa/carbidopa for "wearing-off" symptoms.[9]For patients who do not respond to other COMT inhibitors.[5]

Benchmarking Efficacy: An In Vitro Approach

To objectively assess the efficacy of this compound, a standardized in vitro COMT inhibition assay is the foundational experiment. This allows for the determination of the IC50 value, which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.

Experimental Protocol: In Vitro COMT Inhibition Assay

This protocol outlines a robust, self-validating method for determining the in vitro inhibitory activity of test compounds against COMT. The inclusion of both positive (a known inhibitor) and negative (vehicle) controls is critical for data integrity.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) - the methyl donor

  • A suitable catechol substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent substrate like 3-cyano-7-ethoxycoumarin)

  • Test compounds (this compound, Entacapone, Tolcapone) dissolved in DMSO

  • Assay buffer (e.g., 50 mM PBS, pH 7.4)

  • Magnesium Chloride (MgCl2) - a required cofactor for COMT

  • Dithiothreitol (DTT) - to maintain a reducing environment

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - COMT Enzyme - SAM - Substrate - Assay Buffer add_reagents Add to 96-well plate: 1. Assay Buffer 2. COMT Enzyme 3. MgCl2 & DTT 4. Test Compounds/Controls reagents->add_reagents compounds Prepare Compound Dilutions: - this compound - Entacapone (Positive Control) - Tolcapone (Positive Control) - DMSO (Vehicle Control) compounds->add_reagents pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate initiate_rxn Initiate reaction by adding Substrate pre_incubate->initiate_rxn incubate Incubate at 37°C for 20 min initiate_rxn->incubate terminate_rxn Terminate Reaction (e.g., add 0.5 M HCl) incubate->terminate_rxn read_plate Read Plate (Absorbance or Fluorescence) terminate_rxn->read_plate calc_inhibition Calculate % Inhibition for each concentration read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro COMT inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all solutions and buffers to their final concentrations. The enzyme solution should be kept on ice.

  • Compound Plating: Create a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in the 96-well plate. Include wells for the vehicle control (DMSO only) and positive controls (Entacapone and Tolcapone).

  • Enzyme Addition: Add the COMT enzyme solution to each well, except for the blank controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts, which is crucial for accurate potency measurement.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction. The method of termination will depend on the substrate used (e.g., adding acid or a specific quenching agent).

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Interpreting the Results

The primary output of this assay will be the IC50 values for this compound, Entacapone, and Tolcapone.

Hypothetical Data Table:

CompoundIC50 (nM)
This compound[Experimental Value]
Entacapone[Experimental Value]
Tolcapone[Experimental Value]

A lower IC50 value for this compound compared to Entacapone and Tolcapone would suggest higher in vitro potency.

Mechanism of Action: Understanding the Inhibition

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[10] COMT inhibitors like Entacapone and Tolcapone are nitrocatechol-type inhibitors that bind reversibly to the catalytic site of COMT, preventing the substrate from binding.[7]

Diagram of COMT Inhibition:

G cluster_pathway Normal COMT Catalytic Cycle cluster_inhibition Inhibition Pathway COMT COMT Enzyme Substrate Catechol Substrate (e.g., Levodopa) COMT->Substrate binds Blocked_COMT Inactive COMT-Inhibitor Complex COMT->Blocked_COMT SAM SAM (Methyl Donor) SAM->COMT binds Products Methylated Substrate + SAH Substrate->Products Methylation Substrate->Blocked_COMT Inhibitor COMT Inhibitor (e.g., this compound) Inhibitor->COMT binds

Caption: Mechanism of COMT inhibition.

The structural similarity of this compound to the nitrocatechol pharmacophore suggests it likely acts through a similar competitive and reversible binding mechanism at the COMT active site. Further kinetic studies would be required to confirm the exact mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition).

Conclusion and Future Directions

This guide provides a framework for the initial benchmarking of this compound against the established COMT inhibitors, Entacapone and Tolcapone. The cornerstone of this evaluation is a robust in vitro COMT inhibition assay to determine and compare IC50 values.

A favorable in vitro potency for this compound would warrant further investigation, including:

  • Selectivity studies: Assessing inhibition against other methyltransferases to determine its specificity for COMT.

  • Cell-based assays: Evaluating its efficacy in a more biologically relevant context.

  • In vivo studies: Assessing its pharmacokinetic profile and efficacy in animal models of Parkinson's disease.

  • Safety profiling: Investigating potential cytotoxicity, particularly hepatotoxicity, which is a known concern for some COMT inhibitors like Tolcapone.[7]

By following this structured, data-driven approach, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent.

References

A Researcher's Guide to Navigating Cross-Reactivity: The Case of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the introduction of any new chemical entity into a biological system necessitates a rigorous evaluation of its specificity. This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using 3-Methoxy-5-nitropyridin-2-ol as a case study. While public domain data on the specific biological activities and cross-reactivity of this compound is currently scarce, its structure as a nitropyridine derivative provides a strong rationale for a thorough investigation.

The pyridine ring is a "privileged structural motif" in drug design, appearing in numerous FDA-approved drugs.[1] The addition of a nitro group, as seen in many bioactive nitropyridines, can be crucial for therapeutic activity but also introduces the potential for specific types of interactions and off-target effects.[1] Therefore, understanding and quantifying the cross-reactivity of a compound like this compound is not merely a regulatory hurdle but a fundamental aspect of its scientific validation.

This guide will delve into the principles of small molecule cross-reactivity, propose a structured experimental workflow for its assessment, provide detailed protocols for key assays, and offer insights into data interpretation.

Understanding Cross-Reactivity in Small Molecules

Cross-reactivity occurs when a compound interacts with targets other than its intended primary target. This can be broadly categorized into:

  • Immunological Cross-Reactivity : This occurs when the immune system recognizes and responds to a drug or its metabolites. For small molecules, this often involves the compound acting as a hapten, where it covalently binds to endogenous proteins to form an immunogenic complex. This can lead to hypersensitivity reactions, which are mediated by antibodies like IgE or by T-cells.[2][3][4] The presence of common antigenic determinants between different drugs can lead to cross-reactivity.[3]

  • Pharmacological Cross-Reactivity : This involves the compound binding to unintended receptors, enzymes, or ion channels due to structural similarities or shared pharmacophoric features with their endogenous ligands or other drugs.[3] This can lead to off-target effects, which may be benign, beneficial, or adverse.

Given its chemical structure, this compound and its potential alternatives must be evaluated for both types of cross-reactivity.

Structural Analogs and Potential Alternatives for Comparative Analysis

A critical first step in designing a cross-reactivity study is to identify relevant comparator compounds. These can include structural analogs, known metabolites, or existing compounds used in similar applications. The table below presents a selection of nitropyridine derivatives that could be included in a comparative assessment of this compound.

Compound NameCAS NumberMolecular FormulaStructureRationale for Inclusion
This compound 75710-99-5C6H6N2O4(Structure not available in search results)Lead Compound
2-Methoxy-5-nitropyridine5446-92-4C6H6N2O3(Structure not available in search results)Structural isomer; potential synthetic precursor or impurity.[5][6]
3-Methoxy-2-nitropyridine20265-37-6C6H6N2O3(Structure not available in search results)Structural isomer; a known versatile chemical intermediate in pharmaceutical and agrochemical synthesis.[7]
2-Hydroxy-5-nitropyridine5418-51-9C5H4N2O3(Structure not available in search results)Potential precursor or metabolite lacking the methoxy group.
3-Amino-5-hydroxypyridine100367-32-0C5H6N2O(Structure not available in search results)A related pyridine derivative with different functional groups that could inform on the contribution of the nitro and methoxy groups to binding.

A Multi-Tiered Workflow for Cross-Reactivity Assessment

A robust assessment of cross-reactivity should be systematic, moving from broad, early-stage screening to more specific, mechanistic studies. The following workflow is proposed for a novel compound like this compound.

Cross_Reactivity_Workflow A In Silico Target Prediction (e.g., TargetNet, SwissTargetPrediction) B Broad Kinase & GPCR Panel Screening (e.g., Eurofins SafetyScreen, Reaction Biology) A->B Guide panel selection C General Cytotoxicity Assays (e.g., MTT, LDH in multiple cell lines) B->C Identify initial off-target hits D IC50/EC50 Determination for Hits (Confirmatory dose-response assays) C->D Hits advance E Competitive Binding Assays (e.g., Radioligand binding, SPR) D->E Quantify potency F Cell-based Functional Assays (e.g., Second messenger, reporter gene) E->F Confirm functional effect J Animal Model Studies (If warranted by in vitro data) F->J Significant hits G Haptenation Potential Assessment (e.g., In vitro protein binding) H Lymphocyte Transformation Test (LTT) (Assess T-cell reactivity) G->H Inform on immunogenicity I Mast Cell Degranulation Assay (Assess IgE-mediated response potential) G->I H->J I->J K Final Cross-Reactivity Profile J->K

Caption: A multi-tiered workflow for assessing the cross-reactivity of a novel small molecule.

Detailed Experimental Protocols

The following are example protocols for key assays in the cross-reactivity workflow. These should be optimized and validated for the specific compound and targets being investigated.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.

  • Assay: Submit the compounds to a commercial kinase screening service (e.g., Reaction Biology's Kinase HotSpot℠). The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.

  • Detection: The assay typically measures the remaining kinase activity after incubation with the test compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: Results are usually expressed as a percentage of remaining kinase activity compared to a vehicle control (DMSO). A significant inhibition (e.g., >50%) is considered a "hit".

  • Self-Validation: The assay includes positive control inhibitors for each kinase and a vehicle control to establish the assay window and Z'-factor, ensuring the reliability of the screening data.

Protocol 2: Lymphocyte Transformation Test (LTT)

Objective: To assess the potential of this compound to induce a T-cell mediated immune response, indicating potential for immunological cross-reactivity.[3]

Methodology:

  • Cell Source: Obtain peripheral blood mononuclear cells (PBMCs) from a panel of healthy, drug-naïve human donors with diverse HLA types.

  • Compound Preparation: Prepare a range of concentrations of this compound and relevant structural analogs in a cell culture medium. A solvent control (e.g., DMSO) must be included.

  • Cell Culture: Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate. Add the test compounds, a positive control (e.g., phytohemagglutinin, PHA), and a negative control (medium with solvent).

  • Incubation: Culture the cells for 6 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: On day 6, add ³H-thymidine to each well and incubate for another 18-24 hours. The incorporation of radiolabeled thymidine into the DNA of proliferating cells is a measure of T-cell activation.

  • Data Collection: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition: SI = (Mean counts per minute of compound-treated cells) / (Mean counts per minute of vehicle control cells) An SI value ≥ 2 is typically considered a positive response, indicating T-cell activation.

Trustworthiness: The inclusion of PBMCs from multiple donors helps to account for HLA-dependent responses. The positive and negative controls validate the responsiveness of the cells and the non-toxic nature of the vehicle, respectively.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in clear, comparative tables.

Table 1: Example Data from Kinase Panel Screening

Kinase% Inhibition by this compound (10 µM)% Inhibition by Analog A (10 µM)
Kinase 185%12%
Kinase 262%55%
Kinase 35%7%
.........

Interpretation: In this hypothetical example, this compound shows significant off-target activity against Kinase 1 and 2, which would warrant follow-up IC50 determination. The lack of inhibition of Kinase 1 by Analog A suggests a specific structural feature of the lead compound is responsible for this interaction.

Table 2: Example Data from Lymphocyte Transformation Test

DonorStimulation Index (SI) for this compound (50 µM)Stimulation Index (SI) for Analog B (50 µM)
Donor 1 (HLA-A02:01)3.51.2
Donor 2 (HLA-B57:01)1.11.0
Donor 3 (HLA-A*03:01)2.81.5

Interpretation: The lead compound shows a positive response (SI ≥ 2) in donors 1 and 3, suggesting a potential for T-cell mediated hypersensitivity that may be dependent on specific HLA alleles. Analog B does not elicit a response, indicating a lower risk for this type of immunogenicity.

Conclusion

While specific biological data for this compound remains to be published, its identity as a nitropyridine derivative places it in a class of compounds with significant biological potential and a need for careful safety and specificity assessment. The multi-tiered workflow and detailed protocols provided in this guide offer a robust framework for any researcher or drug development professional tasked with characterizing a novel small molecule. By systematically evaluating both pharmacological and immunological cross-reactivity, scientists can build a comprehensive profile of a compound's behavior, ensuring a more informed and successful development path.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the computational docking of 3-Methoxy-5-nitropyridin-2-ol and a selection of related ligands against the mycobacterial enoyl-acyl carrier protein reductase (InhA), a critical target in the development of novel anti-tubercular agents. As researchers, scientists, and drug development professionals, our goal is to move beyond mere procedural descriptions and delve into the causality behind our experimental choices, ensuring a robust and self-validating computational workflow. This document offers a detailed protocol, comparative data, and the scientific rationale necessary for conducting similar in-silico investigations.

Introduction: The Therapeutic Potential of Pyridin-2-ol Scaffolds

The global health threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel therapeutics. The mycobacterial enoyl-acyl carrier protein reductase (InhA) is a clinically validated target for tuberculosis treatment. It plays a crucial role in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The pyridin-2-ol scaffold has emerged as a promising pharmacophore for the inhibition of InhA. Our primary ligand of interest, this compound, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases. This guide will computationally assess its potential as a direct InhA inhibitor and compare its predicted binding affinity and interactions with other structurally related ligands.

Ligand Selection for Comparative Analysis

A robust comparative study hinges on the thoughtful selection of analogous compounds. For this analysis, we have chosen a set of 4-hydroxy-2-pyridone derivatives with known inhibitory activity against InhA, providing a valuable dataset for validating our computational model. The selected ligands for this study are:

  • This compound (Query Ligand): The novel compound at the center of our investigation.

  • NITD-529: A known 4-hydroxy-2-pyridone InhA inhibitor, serving as a positive control.

  • NITD-564: A more potent analog of NITD-529, allowing for the exploration of structure-activity relationships.

  • 4-hydroxy-6-isobutyl-3-phenylpyridin-2(1H)-one: The base scaffold of NITD-529, providing a reference point for substituent effects.

These compounds will be docked against the InhA protein to predict their binding affinities and interaction patterns.

Experimental Workflow: A Self-Validating Protocol

The integrity of any computational study lies in a well-defined and reproducible workflow. The following protocol is designed to be a self-validating system, from initial protein and ligand preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval Protein Structure Retrieval (PDB ID: 4R9R) Protein_prep Protein Preparation (AutoDockTools) PDB_retrieval->Protein_prep Ligand_retrieval Ligand Structure Retrieval (PubChem) Ligand_param Ligand Parameterization (Antechamber) Ligand_retrieval->Ligand_param Grid_gen Grid Box Generation (AutoDockTools) Protein_prep->Grid_gen Docking_run Molecular Docking (AutoDock Vina) Ligand_param->Docking_run Grid_gen->Docking_run Results_extraction Extraction of Docking Scores Docking_run->Results_extraction Pose_visualization Binding Pose Visualization (PyMOL/Discovery Studio) Docking_run->Pose_visualization Comparison Comparative Analysis Results_extraction->Comparison Interaction_analysis Interaction Analysis Pose_visualization->Interaction_analysis Interaction_analysis->Comparison

Caption: Computational Docking Workflow.

Protein Preparation

The three-dimensional crystal structure of Mycobacterium tuberculosis InhA in complex with an inhibitor (PDB ID: 4R9R) was chosen as the receptor for this study.[1] The rationale for selecting this specific structure is the presence of a co-crystallized 4-hydroxy-2-pyridone inhibitor, which provides a validated binding pocket for our ligands of interest.

Protocol:

  • Download the PDB file: Obtain the protein structure from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Clean the protein structure: Using AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Kollman charges: Assign Kollman united-atom partial charges to the protein residues.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation and Parameterization

The 3D structures of the selected ligands were obtained from the PubChem database. For novel or modified ligands like this compound, a crucial step is the generation of accurate force field parameters to ensure a physically realistic simulation. We will employ the antechamber module from the AmberTools package to generate parameters compatible with the General Amber Force Field (GAFF).

Protocol:

  • Obtain 3D structures: Download the SDF files for each ligand from PubChem.

  • Convert to PDB: Use a tool like Open Babel to convert the SDF files to PDB format.

  • Generate AM1-BCC charges and GAFF atom types: Use the antechamber command to assign partial charges using the AM1-BCC method and assign GAFF atom types. This step is critical for accurately representing the electrostatic and van der Waals interactions of the ligand.

  • Check for missing parameters: Use the parmchk2 tool to identify any missing force field parameters.

  • Generate FRCMÓD file: If missing parameters are found, parmchk2 will generate a parameter file (.frcmod) with suggested parameters based on analogy to existing ones.

  • Save as PDBQT: Prepare the final ligand structures in the PDBQT format using AutoDockTools, which includes defining the rotatable bonds.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[2] Its scoring function and search algorithm are designed to efficiently predict the binding conformation and affinity of a ligand to a receptor.

Protocol:

  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into AutoDockTools.

    • Define a grid box that encompasses the active site of InhA. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. For this study, the grid box was centered on the co-crystallized inhibitor from the 4R9R structure.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to a higher value of 16 to increase the probability of finding the optimal binding pose.

Results and Comparative Analysis

The docking simulations yielded predicted binding affinities (in kcal/mol) and the corresponding binding poses for each ligand. The results are summarized in the table below.

LigandPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
This compound (Query)-7.8Not Available
NITD-529-8.59.60[3]
NITD-564-9.20.59[3]
4-hydroxy-6-isobutyl-3-phenylpyridin-2(1H)-one-8.1Not Available
Interpretation of Docking Scores

The predicted binding affinities from AutoDock Vina provide a quantitative measure of the predicted strength of the interaction between the ligand and the protein. A more negative value indicates a more favorable binding energy.

Our results show that the known InhA inhibitors, NITD-529 and NITD-564, have strong predicted binding affinities. Notably, the trend in the predicted binding affinities (-8.5 kcal/mol for NITD-529 and -9.2 kcal/mol for NITD-564) correlates well with their experimental IC50 values (9.60 µM and 0.59 µM, respectively), where a lower IC50 indicates higher potency.[3] This correlation provides confidence in the predictive power of our docking protocol.

The query ligand, this compound, exhibits a predicted binding affinity of -7.8 kcal/mol. While this is slightly less favorable than the known inhibitors, it is still a significant value that suggests a potential for inhibitory activity against InhA. The base scaffold, 4-hydroxy-6-isobutyl-3-phenylpyridin-2(1H)-one, shows a binding affinity of -8.1 kcal/mol, indicating that the core pyridone structure is a key contributor to binding.

Visualization and Analysis of Binding Interactions

To gain a deeper understanding of the docking results, the binding poses of the ligands within the InhA active site were visualized and analyzed using PyMOL and Discovery Studio Visualizer. This analysis reveals the specific molecular interactions that contribute to the binding affinity.

G cluster_interactions Key Ligand-Receptor Interactions Ligand Pyridin-2-ol Ligand Tyr158 Tyr158 Ligand->Tyr158 H-Bond Phe149 Phe149 Ligand->Phe149 π-π Stacking NAD NAD+ Cofactor Ligand->NAD π-π Stacking Met199 Met199 Ligand->Met199 Hydrophobic Ile215 Ile215 Ligand->Ile215 Hydrophobic

References

Assessing the Reproducibility of 3-Methoxy-5-nitropyridin-2-ol Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the reproducibility of experimental protocols is the bedrock of scientific advancement. This guide provides an in-depth analysis of the synthesis of 3-Methoxy-5-nitropyridin-2-ol, a substituted nitropyridine with potential applications as a versatile chemical intermediate. We will dissect a known synthetic pathway, evaluate its potential challenges to reproducibility, and compare it with alternative strategies for the synthesis of related nitropyridine derivatives. This document aims to equip the reader with the critical knowledge to approach the synthesis of this and similar molecules with a keen eye for experimental robustness and validation.

The Significance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of medicinal and agricultural chemistry, forming the core scaffold of numerous therapeutic agents and agrochemicals.[1] The introduction of a nitro group, as in this compound, significantly alters the electronic properties of the pyridine ring, making it susceptible to a variety of chemical transformations.[2] This electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions, a key strategy for introducing further functionalization.[2] The methoxy and hydroxyl groups also offer handles for a diverse range of chemical modifications. Consequently, compounds like this compound are valuable building blocks for creating complex molecular architectures.[3]

Synthesis of this compound: A Critical Evaluation

A documented method for the synthesis of this compound involves a two-step process starting from 2,3-dihydroxypyridine.[4] This procedure, while chemically sound, presents several factors that can influence its reproducibility.

Experimental Protocol: Synthesis from 2,3-Dihydroxypyridine

Step 1: Methylation of 2,3-Dihydroxypyridine

  • Reaction: To a solution of 2,3-dihydroxypyridine (1.0 eq) in distilled water, sodium hydroxide (1.075 eq) is added. The mixture is cooled to 5°C.

  • Dimethyl sulfate (1.05 eq) is then added dropwise, and the reaction is stirred for 20 hours while gradually warming to room temperature.

  • Work-up: The water is removed under vacuum to yield a syrup.

Step 2: Nitration of the Methylated Intermediate

  • Reaction: The syrup from Step 1 is dissolved in concentrated sulfuric acid at 5°C. A cold mixture of concentrated nitric acid and concentrated sulfuric acid is added at a rate that maintains the temperature between 10-15°C.

  • The mixture is stirred for 30 minutes at 5°C and then poured onto ice.

  • Work-up: The resulting precipitate is collected by filtration and recrystallized from water.

Causality Behind Experimental Choices and Reproducibility Assessment

Several aspects of this protocol require careful consideration to ensure reproducible results:

  • Control of Exothermic Reactions: Both the addition of dimethyl sulfate and the nitration step are highly exothermic. Precise temperature control is paramount. Failure to maintain the specified temperature ranges can lead to the formation of side products and a decrease in yield.

  • Hygroscopic Reagents: Sodium hydroxide and concentrated sulfuric acid are hygroscopic. The use of fresh, properly stored reagents is essential to ensure accurate stoichiometry and reaction conditions.

  • Purity of Starting Material: The purity of the initial 2,3-dihydroxypyridine will directly impact the purity of the final product and the overall yield.

  • Reported Yield: The reported yield for this synthesis is a modest 17%.[4] This low yield suggests that the reaction may not be highly efficient or that significant side reactions are occurring. The reproducibility of this yield should be carefully monitored.

Characterization and Validation

To date, comprehensive, publicly available spectral data (NMR, IR, MS) for this compound is limited. For any synthesis, rigorous characterization is a non-negotiable step for validation. Researchers undertaking this synthesis should anticipate performing the following analyses:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (hydroxyl, methoxy, nitro, and the pyridinone ring).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

The predicted mass spectral data for this compound can be a useful reference.[5]

Comparative Analysis with Alternative Nitropyridine Syntheses

FeatureSynthesis of this compoundSynthesis of 2-Methyl-3-nitropyridine
Starting Material 2,3-Dihydroxypyridine2-Picoline
Key Reactions Methylation, NitrationNitration
Reagents Dimethyl sulfate, Nitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid
Reaction Conditions Low temperature control crucialPrecise temperature control required
Reported Yield 17%[4]Generally moderate to good, but can be variable
Purification RecrystallizationDistillation or Chromatography

Table 1: Comparison of Synthetic Approaches for Nitropyridines.

The synthesis of other nitropyridine derivatives, such as 2-methyl-3-nitropyridine, often involves direct nitration of the corresponding substituted pyridine.[6] These reactions also require careful control of temperature and reagent addition to manage exothermicity and prevent the formation of undesired isomers.[7]

Experimental Workflows and Diagrams

To visualize the synthetic pathway and the logical relationships in assessing reproducibility, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration A 2,3-Dihydroxypyridine B NaOH, H2O, 5°C A->B C Dimethyl Sulfate (dropwise) B->C D Stir 20h (warm to RT) C->D E Remove H2O (vacuum) D->E F Syrup Intermediate E->F G Syrup Intermediate H Conc. H2SO4, 5°C G->H I HNO3/H2SO4 (cold mix) H->I J Stir 30 min, 5°C I->J K Pour onto ice J->K L Filter & Recrystallize K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Reproducibility_Factors Rep Reproducibility Temp Temperature Control Rep->Temp Critical for exotherms Reagent Reagent Purity & Handling Rep->Reagent Hygroscopic reagents Purity Starting Material Purity Rep->Purity Impacts final purity Yield Low Reported Yield Rep->Yield Indicates potential issues Workup Work-up Procedure Rep->Workup Consistency is key Characterization Thorough Characterization Rep->Characterization Essential for validation

Caption: Key factors influencing the reproducibility of the synthesis.

Conclusion and Future Outlook

The synthesis of this compound, while achievable through the documented protocol, presents challenges to reproducibility that must be carefully managed. The low reported yield warrants further investigation into potential optimization strategies, such as exploring different methylating agents, nitrating conditions, or purification techniques.

For researchers in drug discovery and development, the ability to reliably synthesize such intermediates is critical. A thorough understanding of the reaction mechanism and potential pitfalls, as outlined in this guide, is the first step toward achieving reproducible and scalable results. The development of alternative, higher-yielding synthetic routes and the publication of comprehensive characterization data for this compound would be a valuable contribution to the scientific community.

References

Unveiling the Potential: A Comparative Evaluation of 3-Methoxy-5-nitropyridin-2-ol's Novel Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents and specialized chemical entities, the exploration of unique molecular scaffolds is paramount. Pyridine derivatives, in particular, represent a privileged class of heterocycles, forming the core of numerous pharmaceuticals and agrochemicals.[1] This guide provides an in-depth technical evaluation of 3-Methoxy-5-nitropyridin-2-ol, a molecule poised at the intersection of several key functional groups. While experimental data on this specific compound is emerging, a comprehensive analysis of its structural analogs allows for a robust predictive assessment of its novelty and potential applications. This document will objectively compare the anticipated properties of this compound with established alternatives, supported by a framework of structure-activity relationships and detailed experimental protocols for its characterization.

Structural Uniqueness and Physicochemical Postulates

The molecular architecture of this compound, featuring a pyridin-2-one core with a methoxy group at the 3-position and a nitro group at the 5-position, suggests a unique interplay of electronic and steric effects. The electron-withdrawing nitro group is known to significantly influence the reactivity and biological activity of the pyridine ring, while the methoxy and hydroxyl groups can participate in crucial hydrogen bonding interactions, a key determinant of pharmacological efficacy.[2]

To contextualize the potential novelty of this compound, a comparison of its predicted and known physicochemical properties with those of its structural isomers and related analogs is essential.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₆H₆N₂O₄170.12>101 (dec.)[3]-0.1[4]
3-Methoxy-2-nitropyridineC₆H₆N₂O₃154.1273-761.2
5-Methoxy-3-nitropyridin-2-olC₆H₆N₂O₄170.12Not availableNot available
2-Hydroxy-5-nitropyridineC₅H₄N₂O₃140.09188-1910.4
3-Hydroxy-2-nitropyridineC₅H₄N₂O₃140.10Not available1.2

Table 1: Comparative Physicochemical Properties of this compound and its Analogs.

The predicted low LogP of this compound suggests a higher degree of hydrophilicity compared to some of its analogs, a property that can significantly impact its pharmacokinetic profile. The decomposition at a relatively low temperature indicates potential thermal lability, a factor to consider in its synthesis and storage.

Comparative Analysis of Biological Activity: A Predictive Approach

While direct biological data for this compound is not yet extensively published, the known activities of related nitropyridine derivatives provide a strong foundation for predicting its potential. The presence of the nitro group is a common feature in compounds with antimicrobial and antifungal properties.[1]

Anticipated Antimicrobial and Antifungal Profile

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of nitropyridine derivatives.[5][6] The mode of action is often attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[1]

A comparative look at the activity of related compounds suggests that this compound could exhibit interesting biological activities:

  • N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides: These compounds have demonstrated analgesic and anti-inflammatory activity, with their efficacy being dependent on the spatial arrangement of the pyridine ring.[7]

  • 3-(Pyridine-3-yl)-2-oxazolidinone derivatives: Certain derivatives have shown strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[5]

  • Nitropropenyl benzodioxole (NPBD): This nitro-containing compound exhibits broad-spectrum fungicidal activity against a range of pathogenic fungi.[6][8]

The specific substitution pattern of this compound, with the hydroxyl and methoxy groups, could modulate its interaction with biological targets and its penetration through cell membranes, potentially leading to a unique spectrum of activity or improved efficacy compared to its analogs.

Experimental Protocols for Characterization

To empirically validate the predicted properties of this compound and rigorously assess its novelty, a series of standardized experimental protocols are essential.

Synthesis of this compound

A previously reported method for the synthesis of this compound can be followed.[9]

Workflow for the Synthesis of this compound:

A 2,3-Dihydroxypyridine D Intermediate Syrup A->D Reaction with B and C in water B Dimethylsulfate C Sodium Hydroxide G This compound D->G Nitration with E and F E Conc. Sulfuric Acid F Conc. Nitric Acid

A schematic representation of the synthesis workflow for this compound.

Step-by-Step Protocol:

  • Methoxylation:

    • To a solution of 2,3-dihydroxypyridine (0.20 mole) and sodium hydroxide (0.215 mole) in 75 ml of distilled water, cool the mixture to 5°C.

    • Add dimethylsulfate (0.21 mole) dropwise while maintaining the temperature.

    • Stir the reaction mixture for 20 hours, allowing it to slowly warm to room temperature.

    • Remove the water in vacuo to obtain a syrup.

  • Nitration:

    • Dissolve the resulting syrup in 50-60 ml of concentrated sulfuric acid at 5°C.

    • Prepare a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml).

    • Add the cold nitrating mixture dropwise to the solution, maintaining the reaction temperature between 10-15°C.

    • After the addition is complete, stir the mixture for 30 minutes at 5°C.

  • Isolation and Purification:

    • Pour the reaction mixture onto approximately 400 ml of ice.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from water to yield this compound.[9]

Physicochemical Characterization

Workflow for Physicochemical Characterization:

A This compound B Melting Point Determination A->B C Solubility Assessment A->C D Spectroscopic Analysis (NMR, IR, MS) A->D E Physicochemical Data B->E C->E D->E

A workflow for the comprehensive physicochemical characterization of the target compound.

  • Melting Point Determination: Utilize a calibrated melting point apparatus to determine the melting or decomposition temperature.

  • Solubility Studies: Assess the solubility in a range of solvents (e.g., water, ethanol, DMSO, acetone) at ambient temperature.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

    • Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic functional groups (e.g., -OH, -NO₂, C-O, C=C).

    • Mass Spectrometry (MS): Perform high-resolution mass spectrometry to determine the exact molecular weight and fragmentation pattern.

In Vitro Biological Activity Screening

Workflow for Biological Activity Screening:

A This compound B Antibacterial Assay (MIC/MBC) A->B C Antifungal Assay (MIC/MFC) A->C D Cytotoxicity Assay (e.g., MTT) A->D E Biological Activity Profile B->E C->E D->E

A streamlined workflow for the initial in vitro biological screening of this compound.

  • Antibacterial Susceptibility Testing:

    • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria using broth microdilution methods.

  • Antifungal Susceptibility Testing:

    • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) using standardized protocols.

  • Cytotoxicity Assessment:

    • Evaluate the in vitro cytotoxicity against a selection of human cell lines (e.g., HeLa, HepG2) using a standard MTT or similar viability assay to determine the IC₅₀ value.

Conclusion and Future Outlook

While a comprehensive experimental profile of this compound is still under development, a comparative analysis based on its structural analogs strongly suggests its potential for novel properties. The unique combination of a pyridin-2-one scaffold with methoxy and nitro substituents warrants further investigation, particularly in the realm of antimicrobial and antifungal drug discovery. The proposed experimental workflows provide a clear roadmap for the thorough characterization of this promising molecule. The elucidation of its definitive physicochemical and biological properties will be instrumental in determining its novelty and its potential to contribute to the ever-expanding arsenal of bioactive compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development and Research Professionals

This document provides a detailed protocol for the safe handling and disposal of 3-Methoxy-5-nitropyridin-2-ol. As a substituted nitropyridine, this compound requires careful management to ensure laboratory safety and environmental compliance. The procedures outlined below are grounded in established chemical safety principles and are designed to provide a clear, actionable framework for your laboratory's operational and disposal plans.

Core Hazard Assessment and Chemical Profile

Key Hazard Insights:

  • Irritation: Analogous compounds are known to cause skin and serious eye irritation.[1][2][3] Direct contact should be avoided at all times.

  • Respiratory Effects: Inhalation of dust or fumes may lead to respiratory irritation.[1][3]

  • Thermal Decomposition: Like many nitroaromatic compounds, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances could lead to vigorous or dangerous reactions.

Quantitative Data and Safety Summary

The following table summarizes the essential safety parameters based on data for closely related nitropyridine compounds. This information should guide your risk assessment and handling procedures.

ParameterFindingSource / Rationale
Physical State Solid, Crystal - Powder.[2]Based on data for similar methoxy-nitropyridine compounds.
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2).[1][2][3]Consistent across SDS for 3-Methoxy-2-nitropyridine and 3-Nitropyridin-2-ol.
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[1]Standard incompatibility for nitro compounds and pyridines.
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1][3]Expected thermal breakdown products for this class of organic compound.
Required PPE Nitrile gloves, Chemical safety goggles (or face shield), Lab coat.[1][2]Standard protective equipment for handling chemical irritants.

Pre-Disposal: Safety and Segregation

Proper disposal begins with correct procedure during and immediately after the compound's use. The core principle is containment and segregation to prevent unintended reactions and cross-contamination.

Essential Preparatory Steps:

  • Work Area: All handling and aliquoting of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2] If there is a risk of splashing, a face shield should also be used.

  • Waste Stream Segregation: This is the most critical step. This compound waste must NOT be mixed with other waste streams, especially acidic, basic, or oxidizing waste.[5] A dedicated waste container must be established.

Step-by-Step Disposal Protocol

Follow this workflow to ensure safe and compliant disposal. The process treats all materials associated with the compound as hazardous until confirmed otherwise.

Step 1: Classify as Hazardous Waste

From the moment it is designated for disposal, this compound and any materials contaminated with it are to be managed as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step 2: Select and Label the Waste Container
  • Container Choice: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are appropriate.[8] Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The container must be clearly and accurately labeled. Your institution's hazardous waste label should be used. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste is added)

    • An accurate list of all contents if it is a mixed waste stream (e.g., "this compound in Acetonitrile").

Step 3: Waste Accumulation
  • Solid Waste: Collect pure or residual solid this compound directly into your labeled hazardous waste container.[1]

  • Solutions: Collect solutions containing the compound in the designated liquid hazardous waste container.

  • Contaminated Disposables: Items such as gloves, weigh boats, and paper towels that are contaminated must be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.

  • Storage Location: The waste container must be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7] It must be kept closed at all times except when waste is being added.[7][8]

Step 4: Requesting Final Disposal

Once the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (typically 6-12 months, per institutional policy), arrange for its collection.[5][7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6] Do not transport hazardous waste outside of your laboratory.[9]

Decontamination and Empty Container Management

Properly managing contaminated labware and empty chemical containers is crucial for safety and compliance.

  • Contaminated Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and added to the appropriate liquid hazardous waste container.[5] Subsequent rinses may be managed according to standard laboratory procedures.

  • Empty Stock Containers: An empty container that held this compound must be managed carefully. Once all material has been removed, rinse the container with a suitable solvent. This rinsate must be collected as hazardous waste.[8] After rinsing, the original label on the container should be defaced or removed, and the container can be disposed of in the regular laboratory glassware or solid waste stream.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_waste_type 1. Identify Waste Type cluster_procedure 2. Follow Disposal Procedure cluster_final 3. Final Disposition start Waste Generated (this compound) is_pure Pure Compound or Solution start->is_pure is_contaminated Contaminated Labware (Gloves, Wipes, Tips) start->is_contaminated is_empty Empty Stock Container start->is_empty proc_pure Collect in Labeled Hazardous Waste Container (Solid or Liquid Stream) is_pure->proc_pure proc_contaminated Place in Sealed Bag Label as Solid Hazardous Waste is_contaminated->proc_contaminated proc_empty Triple Rinse with Solvent (Collect Rinsate as Hazardous Waste) Deface Label is_empty->proc_empty final_ehs Store in SAA Request EHS Pickup proc_pure->final_ehs proc_contaminated->final_ehs final_trash Dispose of Container in Regular Trash/Glass Waste proc_empty->final_trash

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 3-Methoxy-5-nitropyridin-2-ol. As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself. The following procedural guidance is designed to directly address your operational questions and ensure the safe handling of this compound in your research and development endeavors.

Understanding the Hazard Profile: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by evaluating the hazards associated with structurally similar compounds. This proactive approach allows us to anticipate potential risks and implement appropriate safety measures. The table below summarizes the known hazards of compounds with similar functional groups, such as nitropyridines, methoxyphenols, and hydroxypyridines.

Hazard CategoryPotential Risks Based on Structural AnalogsCited Sources
Acute Toxicity Harmful if swallowed or inhaled, and may be toxic in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4][5][6][1][2][3][4][5][6]
Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3][4][5][6][7][1][2][3][4][5][6][7]
Respiratory Sensitization May cause respiratory irritation.[1][2][4][5][6][1][2][4][5][6]
Thermal Stability May form explosive mixtures with air upon intense heating. Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][1][2]

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE protocol is designed to provide a comprehensive barrier against the anticipated hazards of this compound.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood.[1][2] This is critical to minimize inhalation exposure to fine powders or vapors. The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has a face velocity appropriate for handling potent compounds.

Primary Protective Gear: Essential for All Operations

The following PPE is mandatory for any procedure involving this compound:

  • Hand Protection: Due to the risk of skin irritation and potential dermal toxicity, double-gloving is recommended.[8] The inner glove should be a thin nitrile glove, providing a second barrier in case the outer glove is breached. The outer glove should be a chemical-resistant glove, such as butyl rubber or neoprene, which offer good resistance to a broad range of chemicals, including nitroaromatic compounds.[9] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and fine particulates.[2][4][7][9] In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9][10]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

In situations where a fume hood is not available or when handling large quantities of the solid material that could become airborne, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and particulates (P100 filter) is recommended.[7][8] Fit testing of the respirator is mandatory to ensure a proper seal.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for this compound.

Operational Plan: Donning, Doffing, and Disposal

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Apron: Don your lab coat and chemical-resistant apron.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the outer pair of chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Lab Coat/Apron: Remove your lab coat and apron, rolling them inward to contain any contamination.

  • Inner Gloves: Remove the inner gloves.

  • Respirator: If worn, remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE, including gloves, aprons, and any contaminated materials, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1][2][7] Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Response: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][7] Remove any contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2][7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Always have the Safety Data Sheets for similar compounds readily available for emergency responders.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the protocols outlined in this guide, you are not only ensuring your personal safety but also fostering a culture of safety within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.